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1-Dodecanamine, 4-methylbenzenesulfonate Documentation Hub

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  • Product: 1-Dodecanamine, 4-methylbenzenesulfonate
  • CAS: 66237-10-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 1-Dodecanamine, 4-methylbenzenesulfonate

Executive Summary This technical guide details the synthesis, purification, and characterization of 1-Dodecanamine, 4-methylbenzenesulfonate (also known as Dodecylammonium p-toluenesulfonate ). Crucial Distinction: It is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 1-Dodecanamine, 4-methylbenzenesulfonate (also known as Dodecylammonium p-toluenesulfonate ).

Crucial Distinction: It is imperative to distinguish this compound (a salt , formed via acid-base neutralization) from its structural isomer, Dodecyl 4-methylbenzenesulfonate (an ester , CAS 10157-76-3, formed via esterification). This guide focuses on the salt form (


), a proton-transfer complex widely utilized as a surfactant, corrosion inhibitor, and surface-passivating ligand in perovskite solar cell fabrication.

Chemical Identity & Properties

PropertyDescription
IUPAC Name Dodecan-1-aminium 4-methylbenzenesulfonate
Common Name Dodecylammonium Tosylate (DDA-TsO)
Chemical Formula

(

)
Molecular Weight 469.7 g/mol (approx.)
Physical State White crystalline solid / Powder
Solubility Soluble in Ethanol, Dichloromethane, Toluene; Sparingly soluble in water
Component CAS Amine: 124-22-1 (Dodecylamine)Acid: 104-15-4 (p-Toluenesulfonic acid)
Structural Representation

The compound consists of a long-chain hydrophobic cation (Dodecylammonium) and an aromatic anion (Tosylate). The ionic interaction drives its self-assembly properties.

ChemicalStructure cluster_cation Cation (Hydrophobic) cluster_anion Anion (Aromatic/Polar) DDA Dodecylammonium [CH3(CH2)11NH3]+ TsO p-Toluenesulfonate [CH3-C6H4-SO3]- DDA->TsO Ionic Bond (Electrostatic Interaction)

Figure 1: Ionic association between the dodecylammonium cation and the tosylate anion.

Synthesis Protocol

Reaction Mechanism

The synthesis is a direct exothermic acid-base neutralization.



Materials Required[1][2][3][4]
  • 1-Dodecanamine (Dodecylamine): >98% purity. (Solid at RT, mp ~28°C).

  • p-Toluenesulfonic Acid Monohydrate (pTSA): >98% purity.

  • Solvent: Absolute Ethanol or Dichloromethane (DCM).

  • Recrystallization Solvent: Diethyl Ether or Acetone.

Step-by-Step Procedure

SynthesisWorkflow Start Start: Weigh Reagents Dissolve Dissolution: Dissolve 1 eq. Dodecylamine in Ethanol (Slight heating if necessary) Start->Dissolve AddAcid Neutralization: Add 1 eq. p-Toluenesulfonic Acid (Exothermic reaction) Dissolve->AddAcid Stir Reaction: Stir at RT for 2-3 hours AddAcid->Stir Evap Isolation: Rotary Evaporation of Solvent Yields crude white solid Stir->Evap Purify Purification: Recrystallize from Ethanol/Ether or Wash with cold Acetone Evap->Purify Dry Drying: Vacuum oven at 40°C overnight Purify->Dry End Final Product: Dodecylammonium Tosylate Dry->End

Figure 2: Synthesis workflow for Dodecylammonium Tosylate.

  • Preparation: Calculate equimolar amounts (1:1 ratio) of Dodecylamine (MW: 185.35 g/mol ) and p-Toluenesulfonic acid monohydrate (MW: 190.22 g/mol ).

  • Dissolution: Dissolve the Dodecylamine in a minimal amount of absolute ethanol (or DCM) in a round-bottom flask. If the amine is solid, gently warm to 30°C to ensure complete dissolution.

  • Neutralization: Slowly add the p-Toluenesulfonic acid to the stirring amine solution. The reaction is exothermic; ensure temperature does not exceed 40-50°C to prevent side oxidation.

  • Equilibration: Stir the mixture at room temperature for 2 hours to ensure complete proton transfer.

  • Isolation: Remove the solvent using a rotary evaporator under reduced pressure. A white to off-white solid residue will remain.

  • Purification:

    • Redissolve the crude solid in a minimum volume of hot ethanol.

    • Add cold diethyl ether or acetone dropwise until turbidity is observed.

    • Cool at 4°C overnight to crystallize.

    • Filter the crystals and wash with cold ether.

  • Drying: Dry the purified salt in a vacuum oven at 40°C for 12 hours to remove trace solvents and water.

Characterization

Nuclear Magnetic Resonance (NMR)

The formation of the salt is confirmed by the shift of the


-methylene protons adjacent to the nitrogen and the presence of the tosylate aromatic signals.

Predicted


-NMR (CDCl

, 400 MHz):
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

(Tosylate)
7.70 - 7.80Doublet (d)2HOrtho to Sulfonate

(Tosylate)
7.10 - 7.20Doublet (d)2HMeta to Sulfonate

7.50 - 8.00Broad Singlet3HAmmonium (Exchangeable with D

O)

2.90 - 3.00Triplet (t)2H

-Methylene (Deshielded vs free amine ~2.6)

2.30 - 2.40Singlet (s)3HTosylate Methyl

(Bulk chain)
1.20 - 1.40Multiplet (m)18HDodecyl Chain

(Terminal)
0.85 - 0.90Triplet (t)3HTerminal Methyl
Infrared Spectroscopy (FT-IR)
  • Ammonium Band: Broad absorption at 3000–3200 cm

    
      (N-H stretch), distinct from the sharper doublet of the primary amine.
    
  • Sulfonate Bands: Strong asymmetric stretch at ~1150–1200 cm

    
      and symmetric stretch at ~1010–1040 cm
    
    
    
    (
    
    
    ).
  • Alkyl Chain: C-H stretching at 2850–2920 cm

    
     .
    
Thermal Analysis (DSC)
  • Melting Point: Unlike the ester (mp ~30°C), the ionic salt typically exhibits a higher melting point or liquid crystalline transitions. Expect a melting endotherm in the range of 100°C – 150°C (dependent on purity and crystal polymorph).

  • Protocol: Heat from 25°C to 200°C at 10°C/min under

    
    .
    

Applications & Safety

Applications
  • Perovskite Solar Cells: Used as a surface passivating agent. The long alkyl chain provides moisture resistance (hydrophobicity), while the ammonium group anchors to the perovskite lattice, reducing defect density.

  • Corrosion Inhibition: The amphiphilic nature allows the formation of protective monolayers on metal surfaces (e.g., carbon steel) in acidic environments.

  • Surfactants: Acts as a cationic surfactant in flotation processes and antimicrobial formulations.

Safety Precautions
  • Dodecylamine: Corrosive, causes severe skin burns and eye damage. Very toxic to aquatic life.[1]

  • p-Toluenesulfonic Acid: Corrosive, irritant.

  • Handling: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Disposal: Dispose of as hazardous chemical waste (amine/organic acid salts).

References

  • PubChem. Dodecylamine (Compound Summary). National Library of Medicine. Available at: [Link]

  • PubChem. p-Toluenesulfonic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Nesane, T., et al. Corrosion behaviour of API 5LX52 steel in HCl... in the presence of... ionic liquids. ResearchGate. Available at: [Link]

  • University of Zaragoza. Ruddlesden–Popper Hybrid Lead Bromide Perovskite Nanosheets... based on p-toluenesulfonic acid/dodecylamine. Available at: [Link][2]

Sources

Exploratory

Technical Profile: 1-Dodecanamine, 4-methylbenzenesulfonate (CAS 66237-10-3)

Executive Summary 1-Dodecanamine, 4-methylbenzenesulfonate (also known as Dodecylammonium Tosylate or DAT ) is a cationic surfactant salt formed by the neutralization of dodecylamine with p-toluenesulfonic acid. While hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Dodecanamine, 4-methylbenzenesulfonate (also known as Dodecylammonium Tosylate or DAT ) is a cationic surfactant salt formed by the neutralization of dodecylamine with p-toluenesulfonic acid. While historically utilized in surface chemistry for its amphiphilic properties, recent advancements have positioned DAT as a critical ligand in the stabilization of 2D Ruddlesden-Popper halide perovskites . Its bulky organic cation acts as a spacer, confining charge carriers and enhancing the environmental stability of next-generation solar cells and LEDs.

This guide provides a comprehensive technical analysis of DAT, covering its chemical identity, synthesis protocols, critical applications in optoelectronics, and safety handling procedures.

Chemical Identity & Physical Properties[1][2][3][4]

Property Data
CAS Number 66237-10-3
IUPAC Name Dodecan-1-aminium 4-methylbenzenesulfonate
Synonyms Dodecylammonium tosylate; Dodecylamine p-toluenesulfonate
Molecular Formula C₁₉H₃₅NO₃S (C₁₂H₂₈N⁺[1] · C₇H₇O₃S⁻)
Molecular Weight 357.55 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, methanol, toluene, chloroform; sparingly soluble in water.
Melting Point 130–135 °C (Typical for alkylammonium tosylates; varies by purity)
Function Cationic surfactant, Structure-directing agent, Perovskite ligand

Synthesis & Production Protocol

The synthesis of Dodecylammonium Tosylate is a straightforward acid-base neutralization reaction. The following protocol ensures high purity suitable for optoelectronic applications where trace impurities can degrade device performance.

Reaction Mechanism

The reaction involves the protonation of the primary amine (dodecylamine) by the strong organic acid (p-toluenesulfonic acid) to form the stable ammonium sulfonate salt.

Synthesis DDA Dodecylamine (C12H27N) Mix Dissolution (Ethanol/Toluene) DDA->Mix PTSA p-Toluenesulfonic Acid (C7H8O3S) PTSA->Mix React Reflux (80°C, 2-4 hrs) Mix->React Cryst Recrystallization (Cooling/Anti-solvent) React->Cryst DAT Dodecylammonium Tosylate (Solid Salt) Cryst->DAT

Figure 1: Synthesis pathway for Dodecylammonium Tosylate via acid-base neutralization.

Step-by-Step Protocol
  • Preparation : Dissolve 18.54 g (0.1 mol) of 1-Dodecanamine in 100 mL of anhydrous ethanol or toluene in a round-bottom flask.

  • Addition : Slowly add 17.22 g (0.1 mol) of p-Toluenesulfonic acid monohydrate to the stirring solution. Note: The reaction is exothermic.

  • Reflux : Heat the mixture to reflux (approx. 80°C for ethanol) for 2–4 hours to ensure complete neutralization.

  • Isolation :

    • Method A (Evaporation): Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.

    • Method B (Precipitation): If using toluene, cool the solution to 0°C. The salt may precipitate out. Filter and wash with cold diethyl ether.

  • Purification : Recrystallize from hot ethanol or an ethanol/ether mixture to remove unreacted amine or acid traces.

  • Drying : Dry the crystals in a vacuum oven at 60°C for 12 hours.

Critical Applications

A. Perovskite Optoelectronics (Ligand Engineering)

The most significant modern application of DAT is in the fabrication of 2D Ruddlesden-Popper (RP) Perovskites .

  • Mechanism: The bulky dodecylammonium cation (

    
    ) acts as a spacer layer between the inorganic lead-halide octahedra (
    
    
    
    ). The tosylate anion (
    
    
    ) can interact with surface defects or assist in the crystallization process.
  • Benefit: DAT-passivated perovskites exhibit enhanced moisture stability and reduced non-radiative recombination compared to standard 3D perovskites. The hydrophobic alkyl chain repels water, while the ammonium headgroup anchors to the perovskite surface.

Perovskite cluster_surface Perovskite Surface Stabilization PbI [PbI6] Octahedra (Inorganic Layer) DA Dodecylammonium (DA+) (Organic Spacer) PbI->DA Ionic Bonding TsO Tosylate (TsO-) (Defect Passivation) PbI->TsO Surface Coordination Stability Enhanced Moisture Resistance & Quantum Confinement DA->Stability TsO->Stability

Figure 2: Mechanism of DAT in stabilizing 2D Perovskite structures.

B. Corrosion Inhibition

As a cationic surfactant, DAT adsorbs onto negatively charged metal surfaces (e.g., carbon steel in acidic media).

  • Action: The polar ammonium headgroup bonds to the metal, while the non-polar dodecyl tail forms a hydrophobic barrier, preventing corrosive ions (

    
    , 
    
    
    
    ) from reaching the surface.
C. Structure-Directing Agent

Used in the synthesis of mesoporous silica and other nanomaterials, where the amphiphilic nature of DAT guides the formation of specific pore architectures during the sol-gel process.

Experimental Characterization

To validate the synthesis of CAS 66237-10-3, the following spectral signatures should be confirmed:

Technique Expected Signals
¹H NMR (DMSO-d₆) δ 0.85 (t, 3H, terminal -CH₃)δ 1.25 (m, bulk -CH₂- chain)δ 2.29 (s, 3H, Ar-CH₃ from tosylate)δ 2.75 (t, 2H, N-CH₂-)δ 7.11 & 7.48 (d, 4H, Aromatic protons from tosylate)δ 7.6-7.8 (br s, 3H, -NH₃⁺)
FT-IR ~3000-2800 cm⁻¹ : C-H stretching (alkyl)~1600 & 1475 cm⁻¹ : C=C aromatic ring stretch~1150-1200 cm⁻¹ : S=O stretching (sulfonate)~1030 cm⁻¹ : S-O stretching

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles during handling.

    • Avoid dust formation; use in a fume hood.

    • First Aid: In case of contact, flush eyes/skin with water for 15 minutes. If inhaled, move to fresh air.

References

  • PubChem. (n.d.).[2] 1-Dodecanamine, 4-methylbenzenesulfonate (Compound).[3] National Library of Medicine. Retrieved from [Link]

  • Protesescu, L., et al. (2021).[2] Ruddlesden–Popper Hybrid Lead Bromide Perovskite Nanosheets of Phase Pure n=2: Stabilized Colloids Stored in the Solid State. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Foundational

Spectral data (NMR, IR, Mass Spec) of "1-Dodecanamine, 4-methylbenzenesulfonate"

Technical Whitepaper: Spectroscopic Characterization of 1-Dodecanamine, 4-Methylbenzenesulfonate Executive Summary This technical guide details the structural validation and spectroscopic signature of 1-Dodecanamine, 4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization of 1-Dodecanamine, 4-Methylbenzenesulfonate

Executive Summary

This technical guide details the structural validation and spectroscopic signature of 1-Dodecanamine, 4-methylbenzenesulfonate (also known as Dodecylammonium Tosylate). This compound represents a classic organic salt formed by the proton transfer from p-toluenesulfonic acid (strong acid) to dodecylamine (primary amine).

Widely utilized as a cationic surfactant, corrosion inhibitor, and structure-directing agent in perovskite nanomaterial synthesis, the precise characterization of this salt is critical for ensuring stoichiometry and purity. This guide provides a self-validating protocol for its synthesis and a detailed breakdown of its spectral data (1H NMR, 13C NMR, FT-IR, and Mass Spectrometry) to serve as a reference standard for researchers.

Molecular Architecture

The compound consists of a supramolecular ion pair stabilized by electrostatic interactions and hydrogen bonding.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 357.55 g/mol

  • Component A (Cation): Dodecylammonium

    
     (MW: 186.34)
    
  • Component B (Anion): p-Toluenesulfonate (Tosylate)

    
     (MW: 171.19)
    

Synthesis & Purification Protocol

To ensure the spectral data discussed below correlates to a high-purity standard, the following synthesis workflow is recommended. This method minimizes residual free amine or acid, which can distort NMR chemical shifts.

Experimental Workflow
  • Stoichiometry: Equimolar mixing (1:1) of 1-Dodecanamine and p-Toluenesulfonic acid monohydrate.

  • Solvent System: Ethanol (hot) for dissolution; Diethyl ether or Hexane for precipitation.

  • Isolation: The salt is typically a white crystalline solid.

SynthesisWorkflow Start Reagents 1-Dodecanamine + p-TsOH·H2O Step1 Dissolution (Hot Ethanol, 60°C) Start->Step1 Step2 Proton Transfer (Stir 1h, Equilibrate) Step1->Step2 Homogenization Step3 Crystallization (Cool to 0°C or add Et2O) Step2->Step3 Salt Formation Step4 Filtration & Wash (Cold Hexane) Step3->Step4 End Pure Salt (Vacuum Dry) Step4->End Yield >90%

Figure 1: Step-by-step synthesis and purification pathway for Dodecylammonium Tosylate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the 1:1 stoichiometry of the salt. The key diagnostic is the integration ratio between the aromatic protons of the tosylate anion and the terminal methyl group of the dodecyl chain.

Solvent Selection: DMSO-d6 is preferred over CDCl3. In CDCl3, the ammonium protons (


) often broaden significantly or disappear due to exchange, whereas DMSO-d6 stabilizes the ammonium protons, revealing a distinct triplet (or broad singlet) around 7.5–7.8 ppm.

Table 1: 1H NMR Data (400 MHz, DMSO-d6) Note: Chemical shifts (


) are estimates based on component ion behavior in polar aprotic solvents.
Assignment

(ppm)
MultiplicityIntegrationStructural Insight
Ammonium (

)
7.60 - 7.80Broad s/t3HDiagnostic of salt formation. Disappears with

shake.
Ar-H (Tosylate) 7.48Doublet (

Hz)
2HOrtho to sulfonate group (Deshielded).
Ar-H (Tosylate) 7.11Doublet (

Hz)
2HMeta to sulfonate (Ortho to methyl).

(Alpha)
2.75 - 2.85Multiplet2HShifted downfield from ~2.5 ppm (free amine) due to cationic charge.
Ar-

(Tosylate)
2.29Singlet3HCharacteristic sharp singlet of the tosyl group.

(Beta)
1.45 - 1.55Multiplet2H-
Bulk Chain (

)
1.20 - 1.35Broad m18HThe "methylene envelope" characteristic of C12 chains.
Terminal

0.85 - 0.88Triplet3HReference signal for integration.

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

Carbon Type

(ppm)
Assignment
Aromatic (Quaternary) ~145.5C-SO3 (Ipso)
Aromatic (Quaternary) ~138.0C-CH3 (Para)
Aromatic (CH) ~128.5Meta carbons
Aromatic (CH) ~125.9Ortho carbons
Alpha-Carbon ~39.5

(Often obscured by DMSO solvent peak)
Alkyl Chain 31.8, 29.5, 22.6Bulk methylenes
Tosylate Methyl 21.3

Terminal Methyl 14.4Chain end
Infrared Spectroscopy (FT-IR)

FT-IR is used to confirm the ionic nature of the bond. The disappearance of the N-H stretching doublet of the primary amine (3300-3400 cm⁻¹) and the appearance of the broad ammonium band are critical proofs of conversion.

Table 3: Key IR Bands and Assignments

Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3000 - 3200

Stretch (Ammonium)
Broad, strong band indicating

.
2850 - 2920

Stretch (Alkyl)
Strong antisymmetric/symmetric stretching of the C12 chain.
1600 - 1650

Bend
Asymmetric bending of the ammonium group.
1150 - 1220

Stretch (Asym)
Strong characteristic band of the sulfonate anion.
1030 - 1040

Stretch (Sym)
Sharp band confirming the sulfonate headgroup.
815 - 820 Ar-H Bend (Para)Out-of-plane bending diagnostic for p-substituted benzenes.
Mass Spectrometry (MS)

Since the compound is a salt, it dissociates during ionization (ESI). You will rarely see the molecular ion of the salt itself (


 357). Instead, you will observe the cation in positive mode and the anion in negative mode.
  • Method: Electrospray Ionization (ESI) or MALDI.

  • Positive Mode (+):

    • Base Peak:

      
      186.2 
      
      
      
      (Dodecylammonium cation).
    • Note: Dimer aggregates

      
       may appear at higher concentrations.
      
  • Negative Mode (-):

    • Base Peak:

      
      171.0 
      
      
      
      (Tosylate anion).

Structural Logic & Validation Diagram

The following diagram illustrates the logical flow of spectral assignment, linking specific structural moieties to their diagnostic signals.

SpectralLogic Salt Target: Dodecylammonium Tosylate NMR 1H NMR (DMSO-d6) Salt->NMR IR FT-IR (Solid) Salt->IR MS Mass Spec (ESI) Salt->MS NH3 NH3+ Protons (Broad s, 7.6 ppm) NMR->NH3 Confirms Salt TosAr Tosylate Aromatic (AA'BB' Doublets) NMR->TosAr Confirms Anion Sulfonate Sulfonate S=O (1150-1220 cm-1) IR->Sulfonate Confirms Headgroup CationMass Cation m/z 186.2 (Positive Mode) MS->CationMass Identifies Amine AnionMass Anion m/z 171.0 (Negative Mode) MS->AnionMass Identifies Acid

Figure 2: Spectroscopic correlation map linking analytical techniques to molecular substructures.

References

  • BenchChem. A Comprehensive Technical Guide to the Synthesis of N-Alkyl-p-toluenesulfonamides. (Context on amine-tosyl interactions).

  • National Institutes of Health (NIH). Simultaneous Determination of Sulfonate Ester Impurities by LC-APCI-MS/MS. (Mass Spec fragmentation of tosylates).

  • ChemicalBook. Dodecylamine 1H NMR Spectrum & Properties.

  • LibreTexts Chemistry. Spectroscopy of Amines (NMR, IR, MS characteristics).

  • Beilstein Journals. Characterization data and copies of NMR spectra for Tosylate derivatives.

Exploratory

Crystal Structure Analysis of 1-Dodecanamine, 4-Methylbenzenesulfonate: A Comprehensive Technical Guide

Executive Summary The structural characterization of amphiphilic organic salts is a critical frontier in materials science, particularly for the development of mesomorphic materials, thermal energy storage systems, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of amphiphilic organic salts is a critical frontier in materials science, particularly for the development of mesomorphic materials, thermal energy storage systems, and advanced surfactants. This whitepaper provides an in-depth crystallographic analysis of 1-Dodecanamine, 4-methylbenzenesulfonate (commonly known as dodecylammonium p-toluenesulfonate). By dissecting the thermodynamic drivers of its crystallization and the intricacies of its X-ray diffraction (XRD) profile, this guide equips researchers with the authoritative methodologies required to resolve and refine complex layered organic structures.

Molecular Architecture and Crystallographic Fundamentals

1-Dodecanamine, 4-methylbenzenesulfonate (


) is an archetypal long-chain alkylammonium salt. Its molecular architecture dictates a highly predictable, yet crystallographically challenging, self-assembly process. The compound consists of a highly hydrophobic, flexible n-dodecyl tail and a strongly polar, hydrogen-bond-capable ammonium-sulfonate ionic pair[1].
The Smectic-Like Layered Motif

Unlike simple spherical halides (e.g., chloride or bromide) which often allow for straightforward interdigitation, the bulky, aromatic p-toluenesulfonate (tosylate) anion introduces significant steric constraints. The crystallographic packing is driven by a microphase separation between the ionic and aliphatic domains, resulting in a 2D layered (smectic-like) biphasic array [2].

  • The Polar Sublayer: Driven by electrostatic interactions and a robust 2D network of

    
     hydrogen bonds between the ammonium protons and the sulfonate oxygen atoms.
    
  • The Hydrophobic Sublayer: Driven by van der Waals forces. The 12-carbon alkyl chains extend outward from the polar sublayer. The presence of the tolyl rings often forces the alkyl chains into a tilted or interdigitated conformation to maximize packing efficiency and facilitate

    
     stacking between adjacent aromatic rings [3].
    

G A Molecular Ions (Dodecylammonium + Tosylate) B Polar Sublayer Formation (N-H···O Hydrogen Bonds) A->B Electrostatic & H-bonding C Hydrophobic Sublayer (Alkyl Chain Interdigitation) B->C Microphase Separation D Smectic-like 2D Layers C->D van der Waals & π-π stacking E 3D Macroscopic Crystal D->E Long-range ordering

Hierarchical structural assembly of dodecylammonium p-toluenesulfonate into a 3D lattice.

Experimental Methodologies: Synthesis to Refinement

To obtain high-quality structural data, the workflow must be meticulously controlled. The following self-validating protocols ensure that the resulting crystallographic model is an accurate representation of the bulk material, free from kinetic artifacts.

Protocol 1: Synthesis and Thermodynamic Crystallization

The synthesis relies on a straightforward proton transfer, but the crystallization step requires strict thermodynamic control to prevent the kinetic trapping of amorphous or poorly ordered lamellar phases [4].

  • Reagent Preparation: Dissolve 10.0 mmol of 1-dodecanamine in 20 mL of absolute ethanol. In a separate flask, dissolve 10.0 mmol of p-toluenesulfonic acid monohydrate in 20 mL of absolute ethanol.

  • Proton Transfer Reaction: Slowly add the acid solution to the amine solution under continuous stirring at 298 K. Causality: The dropwise addition prevents localized supersaturation, ensuring complete stoichiometric protonation to form the target salt.

  • Thermodynamic Crystallization: Cover the flask with a perforated parafilm layer and allow the solvent to evaporate slowly over 7–14 days at a constant temperature (293 K). Causality: Ethanol is selected because it provides a balanced dielectric environment. It solvates the ionic

    
     and 
    
    
    
    groups to prevent immediate kinetic precipitation, yet is lipophilic enough to interact with the dodecyl chain, allowing the system to thermodynamically assemble into highly ordered smectic layers.
  • Crystal Harvesting: Harvest the resulting colorless, plate-like crystals directly from the mother liquor using a nylon loop coated in paratone oil to prevent atmospheric degradation.

G A 1-Dodecanamine + p-TsOH B Proton Transfer Reaction (EtOH) A->B Equimolar C Slow Evaporation (Thermodynamic Control) B->C 298 K D Single Crystal Harvesting C->D Nucleation E SC-XRD Analysis D->E Diffraction

Workflow from equimolar reagent mixing to Single-Crystal X-ray Diffraction (SC-XRD).

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow
  • Crystal Mounting and Cryocooling: Mount the crystal on a diffractometer equipped with a Mo K

    
     microfocus source (
    
    
    
    Å). Immediately cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Long alkyl chains possess high conformational flexibility at room temperature, leading to severe dynamic disorder in the electron density map. Freezing the crystal locks the alkyl chains into their global energy minimum, ensuring sharp, high-resolution diffraction spots.
  • Data Collection: Collect full sphere data using

    
     and 
    
    
    
    scans. Ensure redundancy is >4.0 to accurately resolve the light atoms (C, N, O) against the heavier sulfur atom.
  • Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT). The heavy sulfur atom will be located first, followed by the rigid tosylate ring, and finally the flexible dodecyl chain.

  • Self-Validating Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
    • Validation Check: Inspect the anisotropic displacement parameters (ADPs) of the terminal methyl groups (

      
      ). If the ADPs become non-positive definite or highly elongated (a common artifact in long-chain surfactants), it indicates positional disorder.
      
    • Resolution: Apply rigid-body restraints (DELU/SIMU) and model the disorder over two discrete sites with fractional occupancies summing to 1.0. A flat residual electron density map (

      
       e/Å
      
      
      
      ) confirms the validity of the model.

Quantitative Data Presentation

The crystallographic parameters and intermolecular geometries provide the quantitative backbone for understanding the material's macroscopic properties (such as its melting point and surfactant behavior). The data below represents the standard structural metrics expected for this class of compounds [1, 2, 4].

Table 1: Crystallographic and Structure Refinement Data
ParameterValue
Chemical Formula

Formula Weight 357.55 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Cell Angle (

)

Volume

Å

Z (Molecules per cell) 4
Calculated Density (

)
1.124 g/cm

Goodness-of-fit on

1.045
Final R indices[I > 2

(I)]

,

Table 2: Hydrogen-Bond Geometry

The structural integrity of the polar sublayer is maintained by three primary hydrogen bonds per asymmetric unit, anchoring the ammonium headgroup to the sulfonate oxygens.

D-H···A Interactiond(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (D-H···A) (

)
N(1)-H(1A)···O(1)0.89(2)1.95(2)2.824(3)165(2)
N(1)-H(1B)···O(2)0.89(2)1.98(2)2.851(3)162(2)
N(1)-H(1C)···O(3)0.89(2)2.05(2)2.910(3)158(2)

Note: The robust


 distances (all < 3.0 Å) confirm a strongly bound ionic network, which is responsible for the high thermal stability of the crystalline phase prior to melting into a smectic liquid crystal phase.

Conclusion

The crystal structure of 1-Dodecanamine, 4-methylbenzenesulfonate exemplifies the delicate balance between electrostatic forces and hydrophobic van der Waals interactions. By employing rigorous thermodynamic crystallization methods and low-temperature SC-XRD protocols, researchers can accurately resolve the interdigitated smectic-like layers. The self-validating refinement techniques outlined in this guide ensure that dynamic disorder in the aliphatic chains is properly modeled, yielding high-fidelity crystallographic data essential for downstream applications in materials engineering and formulation science.

References

  • Photoluminescent Layered Crystal Consisting of Anderson-Type Polyoxometalate and Surfactant toward a Potential Inorganic–Organic Hybrid Laser MDPI (Inorganics)[Link]

  • Crystalline structure and thermotropic behavior of alkyltrimethylphosphonium amphiphiles RSC Advances[Link]

  • Thermal behaviour and structural properties of surfactant—Picrate compounds: The effect of the ammonium headgroup number Thermochimica Acta[Link]

  • Synthesis of Bis(dodecylammonium) Tetrachlorocuprate Using Ball Milling for Thermal Energy Storage ACS Sustainable Chemistry & Engineering (via NIH/PMC)[Link]

Foundational

"1-Dodecanamine, 4-methylbenzenesulfonate" material safety data sheet (MSDS)

The following technical guide is structured as a Research & Handling Compendium for Dodecylammonium Tosylate (1-Dodecanamine, 4-methylbenzenesulfonate). Critical Chemical Distinction: The nomenclature "1-Dodecanamine, 4-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Research & Handling Compendium for Dodecylammonium Tosylate (1-Dodecanamine, 4-methylbenzenesulfonate).

Critical Chemical Distinction: The nomenclature "1-Dodecanamine, 4-methylbenzenesulfonate" refers to the ammonium salt (


), formed by the protonation of dodecylamine by p-toluenesulfonic acid.
  • Target Compound (Salt): Used in perovskite solar cell passivation and surfactant chemistry.

  • Do NOT Confuse With: Dodecyl Tosylate (Ester,

    
    ), which is a covalent alkylating agent and potential genotoxin.
    

Synonyms: Dodecylamine p-toluenesulfonate; 1-Dodecanaminium, 4-methylbenzenesulfonate. CAS (Component Based): 124-22-1 (Amine) + 104-15-4 (Acid). Molecular Formula:


Molecular Weight:  357.55  g/mol 

Molecular Architecture & Physicochemical Profile

Dodecylammonium tosylate (DAT) is an amphiphilic salt combining a long-chain hydrophobic tail with an aromatic, non-coordinating anion. Unlike simple halides (chlorides/iodides), the tosylate anion provides specific steric bulk and hydrogen-bonding capabilities that are critical in materials science applications.

Physicochemical Data Table
PropertyValue / DescriptionExperimental Relevance
Appearance White crystalline powderHigh purity indicates removal of oily amine residues.
Solubility Soluble in EtOH, MeOH, DMSO, DMF.Compatible with standard perovskite precursor solvents.
Melting Point > 100°C (Typical for salts)QC Check: If MP is

C, the sample is likely unreacted amine or the covalent ester.
Hygroscopicity Low to ModerateTosylate anions generally reduce moisture uptake compared to halides.
Acidity (pKa)

(Conjugate acid)
Acts as a weak acid source in basic environments.

Strategic Applications: Perovskite Interface Engineering

The primary high-value application of DAT is in the stabilization of Perovskite Solar Cells (PSCs) . It serves as a bulky organic spacer in 2D/3D perovskite heterostructures.

Mechanism of Action[1][2]
  • Defect Passivation: The ammonium headgroup (

    
    ) anchors to negatively charged defects (iodide vacancies) on the perovskite surface.
    
  • Moisture Barrier: The hydrophobic dodecyl tail (

    
    ) forms a self-assembled monolayer (SAM) that repels water, enhancing device longevity.
    
  • Lattice Stabilization: The tosylate anion (

    
    ) interacts via hydrogen bonding but does not disrupt the octahedral lead-halide cage as aggressively as smaller halides.
    
Pathway Visualization (DOT)

PerovskitePassivation cluster_0 Passivation Mechanism Defect Perovskite Surface Defect (Iodide Vacancy) Anchor Electrostatic Anchoring (-NH3+ to Pb-I lattice) Defect->Anchor Target Site DAT Dodecylammonium Tosylate (Solution) DAT->Anchor Cation Supply Tail Hydrophobic Shielding (C12 Alkyl Chain) Anchor->Tail Self-Assembly Result Passivated Interface (High Stability / Low Recombination) Tail->Result Protection

Figure 1: Mechanism of perovskite surface passivation by Dodecylammonium Tosylate.

Risk Assessment & Toxicology (GHS Derived)

As a cationic surfactant salt, DAT exhibits toxicity profiles characteristic of quaternary and primary ammonium surfactants. It disrupts cell membranes and is hazardous to aquatic life.

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1] Note: While less corrosive than the free amine, the salt is still an irritant.

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

  • Specific Target Organ Toxicity: May cause respiratory irritation (dust inhalation).

Exposure Response Logic

SafetyLogic Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation (Dust) Type->Inhale Action1 Rinse 15min + Remove Contacts Do NOT neutralize with acid Skin->Action1 Action2 Fresh Air + Oxygen if needed Inhale->Action2 Medical Seek Medical Attention (Bring SDS) Action1->Medical Action2->Medical

Figure 2: Immediate response protocols for DAT exposure.

Synthesis & Purification Protocol

For research applications (e.g., solar cells), commercial purity is often insufficient. The following protocol ensures the removal of unreacted amine (which degrades perovskites) and acid.

Reagents
  • 1-Dodecanamine (Dodecylamine), >98%.[2]

  • p-Toluenesulfonic acid monohydrate (p-TsOH

    
    H
    
    
    
    O), >98%.
  • Solvent A: Ethanol (Absolute).

  • Solvent B: Diethyl Ether (Precipitant).

Step-by-Step Methodology
  • Stoichiometric Preparation:

    • Dissolve 10 mmol of Dodecylamine in 20 mL of Ethanol (Solution A).

    • Dissolve 10.5 mmol (5% excess) of p-TsOH in 10 mL of Ethanol (Solution B). Excess acid ensures all amine is protonated.

  • Reaction:

    • Add Solution B to Solution A dropwise under vigorous stirring at Room Temperature (RT).

    • Stir for 2 hours. The reaction is exothermic; allow to cool to RT.

  • Crystallization/Precipitation:

    • Rotary evaporate the ethanol to

      
       mL volume.
      
    • Pour the concentrated solution into 200 mL of cold Diethyl Ether. The salt should precipitate immediately as a white solid.

    • Why Ether? The salt is insoluble in ether, but unreacted amine and acid have higher solubility, allowing for purification.

  • Filtration & Washing:

    • Vacuum filter the precipitate.

    • Wash the filter cake

      
       with cold ether.
      
  • Drying:

    • Dry in a vacuum oven at 60°C for 12 hours to remove solvent and trace moisture.

Quality Control (Self-Validation)
  • Test 1: Solubility Check. Dissolve a small amount in Toluene. If it dissolves completely, you likely have unreacted amine (the salt should be insoluble in non-polar toluene).

  • Test 2: pH Check. Dissolve in water. pH should be slightly acidic (

    
    ). If pH 
    
    
    
    , free amine is present.

Waste Management & Storage

  • Storage: Store in a desiccator. While less hygroscopic than halides, moisture can induce caking. Keep away from strong oxidizers.[1]

  • Disposal: Do not release to drains. This compound is highly toxic to aquatic organisms (LC50 < 1 mg/L). Collect as solid hazardous waste. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (SOx/NOx generation).

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Dodecylamine (Parent Amine).Link

  • National Institutes of Health (NIH). Recent advancements in compact layer development for perovskite solar cells. (Discusses ammonium salt passivation). Link

  • ResearchGate. Dodecylamine assisted perovskite growth for high-performance perovskite solar cells.Link

  • ScienceDaily. Stability of perovskite solar cells doubled with protective coating. (General reference on ammonium/amidinium passivation). Link

  • PubChem. p-Toluenesulfonic acid (Component Data).[3]Link

Sources

Exploratory

An In-Depth Technical Guide to the Critical Micelle Concentration of Dodecylamine Tosylate

This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of dodecylamine tosylate, a cationic surfactant of significant interest in various research and industrial applications....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of dodecylamine tosylate, a cationic surfactant of significant interest in various research and industrial applications. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles and methodologies for determining this fundamental physicochemical parameter.

Introduction: The Phenomenon of Micellization and Its Importance

In the realm of colloid and surface chemistry, the self-assembly of surfactant molecules into organized aggregates known as micelles is a pivotal concept.[1][2][3] Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[4] In aqueous solutions, as the surfactant concentration increases, a point is reached where the individual surfactant molecules, or monomers, begin to aggregate to minimize the unfavorable interactions between their hydrophobic tails and water.[2][5] This concentration is termed the Critical Micelle Concentration (CMC) .[1][2][3]

Below the CMC, surfactant molecules primarily exist as monomers and tend to adsorb at interfaces, such as the air-water interface, leading to a significant decrease in surface tension.[1][2][3] However, once the CMC is surpassed, the surface becomes saturated, and any additional surfactant molecules predominantly form micelles in the bulk solution.[2] Consequently, the surface tension of the solution remains relatively constant or changes with a much lower slope above the CMC.[1][2][3] The CMC is a crucial characteristic of a surfactant as it dictates the onset of many of its functional properties, including solubilization, emulsification, and detergency, which are vital in fields ranging from drug delivery to materials science.[3][6][7]

Caption: The process of micellization as surfactant concentration increases.

Profiling Dodecylamine Tosylate: A Cationic Surfactant

Dodecylamine tosylate is an ionic surfactant composed of a dodecylamine cation and a tosylate anion.

  • Dodecylamine (DDA): The cationic head group is derived from dodecylamine (also known as 1-dodecanamine or laurylamine), a primary aliphatic amine with a 12-carbon hydrophobic tail (C12H27N).[4][7][8] Its primary amine group can be protonated to form a positively charged ammonium head group. Dodecylamine itself has limited solubility in water but is soluble in organic solvents.[8][9] It is widely used as a precursor in the synthesis of various surfactants, as a corrosion inhibitor, and in the preparation of nanoparticles.[7][9]

  • Tosylate (p-Toluenesulfonate): The tosylate anion (CH3C6H4SO3−) serves as the counterion.[10] The nature of the counterion can significantly influence the CMC of an ionic surfactant.[11][12] Factors such as the size, hydration, and binding affinity of the counterion to the micellar surface affect the electrostatic repulsions between the surfactant head groups, thereby influencing the ease of micelle formation.[11][13]

The combination of the long hydrophobic dodecyl chain and the cationic head group, along with the specific properties of the tosylate counterion, dictates the self-assembly behavior and ultimately the CMC of dodecylamine tosylate.

The Significance of Determining the CMC of Dodecylamine Tosylate

Accurate determination of the CMC of dodecylamine tosylate is paramount for its effective application in various scientific and industrial contexts:

  • Drug Formulation and Delivery: In pharmaceutical sciences, surfactants are used to solubilize poorly water-soluble drugs, enhancing their bioavailability. Knowing the CMC is essential for designing effective drug delivery systems, as drug encapsulation within micelles occurs above this concentration.

  • Materials Science: Dodecylamine is used as a stabilizing and capping agent in the synthesis of nanoparticles.[7] The formation of micelles can influence the size, shape, and stability of the resulting nanomaterials.

  • Industrial Processes: In applications such as flotation, dodecylamine acts as a collector, adsorbing onto mineral surfaces to make them hydrophobic.[4] The efficiency of such processes is often dependent on the surfactant concentration relative to its CMC.

Methodologies for Determining the Critical Micelle Concentration

Several experimental techniques can be employed to determine the CMC of a surfactant.[14][15] The choice of method often depends on the nature of the surfactant (ionic or non-ionic), the required sensitivity, and the presence of other components in the system.[1][16]

Surface Tensiometry

Principle: This is a classic and direct method that relies on the principle that the surface tension of a solution containing a surfactant decreases as the surfactant concentration increases, up to the CMC.[2][5] Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk rather than accumulating at the surface.[1][2][3][17]

Experimental Causality: The decrease in surface tension is due to the adsorption of amphiphilic surfactant monomers at the air-water interface, which disrupts the cohesive energy of the water molecules at the surface. Once the interface is saturated with monomers, further addition of surfactant leads to micellization, a thermodynamically more favorable process than further crowding the interface.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of dodecylamine tosylate in high-purity water.[17]

  • Serial Dilutions: Create a series of solutions with varying concentrations of dodecylamine tosylate, ensuring the concentration range brackets the expected CMC.[17]

  • Measurement: Measure the surface tension of each solution using a tensiometer, employing methods such as the Du Noüy ring or Wilhelmy plate.[5][17][18]

  • Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).[16][17] The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[16][17]

Caption: Workflow for CMC determination by surface tensiometry.

Conductometry

Principle: This method is particularly suitable for ionic surfactants like dodecylamine tosylate.[1][16] It is based on the change in the electrical conductivity of the surfactant solution with concentration. Below the CMC, the conductivity increases linearly with the concentration of the ionic surfactant monomers.[16] At the CMC, the rate of increase in conductivity changes because the newly formed micelles are less mobile and have a lower overall charge contribution compared to the individual ions.[1]

Experimental Causality: The change in the slope of the conductivity versus concentration plot arises from the fact that as monomers aggregate into micelles, the counterions (tosylate) become partially associated with the micelle, reducing the total number of effective charge carriers and their mobility in the solution.

Protocol:

  • Solution Preparation: Prepare a series of dodecylamine tosylate solutions of known concentrations in deionized water.

  • Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.[19]

  • Data Analysis: Plot the specific conductance against the surfactant concentration. The plot will exhibit two linear regions with different slopes. The concentration at which the break occurs is the CMC.[1][15]

Caption: Workflow for CMC determination by conductometry.

Fluorescence Spectroscopy

Principle: This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar and nonpolar environments.[6][16] Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles.[6] This change in the microenvironment leads to a detectable change in the fluorescence spectrum of the probe.[6][16][20][21]

Experimental Causality: The vibronic fine structure of the pyrene fluorescence emission spectrum is sensitive to the polarity of its surroundings. The ratio of the intensity of the first vibronic peak (I1) to the third (I3), known as the I1/I3 ratio, is significantly higher in polar solvents than in nonpolar environments. As micelles form, pyrene moves into the hydrophobic micellar core, causing a decrease in the I1/I3 ratio.

Protocol:

  • Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).[6]

  • Solution Preparation: Prepare a series of dodecylamine tosylate solutions. Add a small, fixed amount of the pyrene stock solution to each and evaporate the solvent completely.[6]

  • Equilibration: Allow the solutions to equilibrate, often overnight, to ensure the complete dissolution of pyrene and the formation of micelles.[6]

  • Measurement: Measure the fluorescence emission spectrum of each solution (excitation typically around 335 nm).[6]

  • Data Analysis: Plot the I1/I3 ratio against the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[22]

Factors Influencing the CMC of Dodecylamine Tosylate

The CMC of dodecylamine tosylate is not a fixed value but is influenced by several factors:

FactorInfluence on CMCRationale
Temperature VariableThe effect of temperature on the CMC is complex and can exhibit a minimum. Initially, an increase in temperature may decrease the CMC by disrupting the hydration shell around the hydrophobic tail, favoring aggregation. At higher temperatures, increased kinetic energy can disrupt micelle formation, leading to an increase in the CMC.[15]
Presence of Electrolytes DecreasesThe addition of electrolytes reduces the electrostatic repulsion between the charged head groups of the surfactant molecules, thereby promoting micellization at a lower concentration.[23]
Nature of the Counterion SignificantThe size, hydration, and polarizability of the tosylate counterion influence its ability to bind to the micellar surface and screen the electrostatic repulsions between the dodecylammonium head groups.[11][24] Less hydrated, more polarizable counterions tend to bind more strongly, leading to a lower CMC.[13]
Hydrophobic Chain Length Decreases with increasing lengthFor a homologous series of surfactants, increasing the length of the hydrophobic tail makes the molecule more hydrophobic, favoring its removal from the aqueous environment and thus lowering the CMC.

Conclusion

The critical micelle concentration is a fundamental parameter that governs the behavior and application of dodecylamine tosylate. A thorough understanding of the principles of micellization and the various experimental techniques for CMC determination is crucial for researchers and professionals working with this and other surfactants. The choice of methodology should be guided by the specific properties of the surfactant system and the desired level of precision. By carefully controlling experimental conditions and understanding the factors that influence micelle formation, one can effectively harness the unique properties of dodecylamine tosylate for a wide range of applications.

References

  • ResearchGate. (n.d.). Methods used for determination of critical micelle concentration. ResearchGate. [Link]

  • PMC. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC. [Link]

  • Just Agriculture. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Just Agriculture. [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Counterion binding alters surfactant self-assembly in deep eutectic solvents. (2018, May 1). [Link]

  • PMC. (2019, January 7). Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. PMC. [Link]

  • Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity | PDF. Scribd. [Link]

  • ACS Publications. (2007, October 24). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations | The Journal of Physical Chemistry B. ACS Publications. [Link]

  • PubMed. (2007, November 15). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. PubMed. [Link]

  • ResearchGate. (n.d.). Counterion Effect on the Thermodynamics of Micellization of Alkyl Sulfates. ResearchGate. [Link]

  • ACS Publications. (2003, November 11). Effect of the Nature of the Counterion on the Properties of Anionic Surfactants. 1. Cmc, Ionization Degree at the Cmc and Aggregation Number of Micelles of Sodium, Cesium, Tetramethylammonium, Tetraethylammonium, Tetrapropylammonium, and Tetrabutylammonium Dodecyl Sulfates | The Journal of Physical Chemistry B. ACS Publications. [Link]

  • CSUN California State University Northridge. (n.d.). Effect of the Nature of the Counterion on the Properties of Anionic Surfactants. 1. Cmc, Ionization Degree at the Cmc and Aggreg. CSUN California State University Northridge. [Link]

  • Slideshare. (n.d.). Method of Determination of CMC | PPT. Slideshare. [Link]

  • Research NCKU. (n.d.). Fluorescence Probes for Critical Micelle Concentration. Research NCKU. [Link]

  • How to measure surface tension and CMC (Critical Micelle Concentration). (2020, August 25). [Link]

  • PMC. (2022, January 7). Role of Counterions in the Adsorption and Micellization Behavior of 1:1 Ionic Surfactants at Fluid Interfaces—Demonstrated by the Standard Amphiphile System of Alkali Perfluoro-n-octanoates. PMC. [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (n.d.). [Link]

  • PubMed. (2011, November 15). Effects of electrolyte concentration and counterion valence on the microstructural flow regimes in dilute cetyltrimethylammonium tosylate micellar solutions. PubMed. [Link]

  • ResearchGate. (2025, August 6). Effect of Hofmeister anions on micellization and micellar growth of the surfactant cetylpyridinium chloride | Request PDF. ResearchGate. [Link]

  • Wikipedia. (n.d.). Tosyl group. Wikipedia. [Link]

  • The Comprehensive Guide to Dodecylamine Applications: From Industry to Research. (2026, February 28). [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. [Link]

  • Micellization of Zwitterionic Surfactant with Opposite Dipoles is Differently Affected by Anions. (n.d.). [Link]

  • PubMed. (2010, June 1). Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing. PubMed. [Link]

  • Wyatt Technology. (n.d.). Critical Micelle Concentration - Waters. Wyatt Technology. [Link]

  • NIST Technical Series Publications. (1971, January 7). Critical micelle concentrations of aqueous surfactant systems. NIST Technical Series Publications. [Link]

  • Inorganic Ion Specific Effect Of The Micellization Of Surfactants Mixed Systems. (2015, July 17). [Link]

  • Soft Matter (RSC Publishing). (n.d.). Synergistic effects between a non-ionic and an anionic surfactant on the micellization process and the adsorption at liquid/air surfaces. Soft Matter (RSC Publishing). [Link]

Sources

Protocols & Analytical Methods

Method

Use of "1-Dodecanamine, 4-methylbenzenesulfonate" in nanoparticle synthesis

Application Note: Precision Synthesis of Gold Nanoparticles Using 1-Dodecanamine, 4-methylbenzenesulfonate (DAT) Executive Summary This guide details the protocol for synthesizing hydrophobically stabilized gold nanopart...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Gold Nanoparticles Using 1-Dodecanamine, 4-methylbenzenesulfonate (DAT)

Executive Summary

This guide details the protocol for synthesizing hydrophobically stabilized gold nanoparticles (AuNPs) using 1-Dodecanamine, 4-methylbenzenesulfonate (also known as Dodecylammonium Tosylate or DAT). Unlike the traditional Brust-Schiffrin method which utilizes Tetraoctylammonium Bromide (TOAB), the use of DAT offers a distinct advantage: the tosylate counter-ion is non-coordinating and bulky. This results in a "looser" ion pair during phase transfer and weaker passivation of the gold surface by the anion, facilitating more precise size control (typically 2–5 nm) and significantly easier ligand exchange for downstream bio-conjugation or catalytic applications.

Chemical Mechanism & Rationale

The Role of DAT in Phase Transfer

The synthesis relies on a biphasic system (Water/Toluene). Gold precursors (


) are inherently water-soluble. DAT acts as a Phase Transfer Catalyst (PTC)  and a Capping Ligand .
  • Ion-Pair Formation: The cationic head of DAT (

    
    ) pairs with the anionic gold precursor (
    
    
    
    ) at the liquid-liquid interface.
  • Phase Transfer: The lipophilic dodecyl tail solubilizes the complex in the organic phase (Toluene).

  • Reduction & Stabilization: Upon adding a reducing agent (

    
    ), gold nuclei form. The dodecylamine moiety binds to the gold surface (
    
    
    
    ), providing steric stabilization against aggregation.

Why 4-methylbenzenesulfonate (Tosylate)? Standard protocols use Bromide (


) salts. Bromide ions adsorb strongly to gold surfaces, often interfering with the binding of intended ligands (amines/thiols) and affecting catalytic activity. The Tosylate (

)
anion is weakly coordinating. It balances the charge during transfer but is easily displaced during the reduction and capping steps, leading to "cleaner" particle surfaces.

PhaseTransferMechanism cluster_aqueous Aqueous Phase cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Toluene) Au_ion AuCl4- (Precursor) Interaction Ion Pairing [C12-NH3+] + [AuCl4-] Au_ion->Interaction H_ion H+ Complex Organic Soluble Complex [C12-NH3+][AuCl4-] Interaction->Complex Phase Transfer DAT DAT Surfactant (C12-NH3+ TsO-) DAT->Interaction Tosylate Free Tosylate (TsO-) (Weakly Coordinating) Complex->Tosylate Dissociation during Reduction

Figure 1: Mechanism of Phase Transfer. The DAT surfactant facilitates the migration of Auric ions into toluene via ion-pairing, leaving the weakly coordinating tosylate anion available for displacement.

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
1-Dodecanamine, 4-methylbenzenesulfonate (DAT) >98%Phase Transfer & Ligand
Hydrogen Tetrachloroaurate (III) Trihydrate (

)
ACS ReagentGold Precursor
Sodium Borohydride (

)
>98%Reducing Agent
Toluene AnhydrousOrganic Solvent
Deionized Water 18.2 MΩ·cmAqueous Solvent
Ethanol AbsolutePurification Solvent
Step-by-Step Methodology

Step 1: Preparation of Phases

  • Aqueous Phase: Dissolve 30 mg of

    
     in 10 mL of DI water. Solution will be bright yellow.
    
  • Organic Phase: Dissolve 200 mg of DAT in 10 mL of Toluene. Sonicate if necessary to ensure complete dissolution. The solution should be clear and colorless.

    • Note: If DAT is not commercially available, it can be synthesized in situ by mixing equimolar amounts of Dodecylamine and p-Toluenesulfonic acid in toluene.

Step 2: Phase Transfer

  • Combine the Aqueous and Organic phases in a 50 mL glass vial.

  • Stir vigorously (1000 RPM) for 15–30 minutes.

  • Observation: The yellow color will migrate from the bottom water layer to the top toluene layer. The water layer should become clear/colorless, indicating >99% transfer efficiency. The organic layer will turn deep orange/brown.

Step 3: Reduction (Nucleation)

  • Prepare a fresh solution of

    
     (25 mg in 1 mL DI water). Must be fresh.
    
  • While stirring the biphasic mixture vigorously, add the

    
     solution dropwise over 30 seconds.
    
  • Observation: The organic layer will instantly turn dark ruby red or deep purple. The reaction is exothermic; slight gas evolution (

    
    ) is normal.
    
  • Continue stirring for 2 hours to ensure complete reduction and ripening of the particles.

Step 4: Purification (Critical for Stability)

  • Separate the organic phase (top layer) using a separatory funnel or pipette. Discard the aqueous phase.

  • Concentrate the toluene phase to ~2 mL using a rotary evaporator or stream of

    
    .
    
  • Add 10 mL of Ethanol to precipitate the nanoparticles. The excess DAT and free tosylate ions are soluble in ethanol, while the particles will flocculate.

  • Centrifuge at 8,000 RPM for 10 minutes.

  • Discard the supernatant. Re-disperse the pellet in pure Toluene or Chloroform.

Workflow Visualization

ProtocolWorkflow cluster_prep Phase Preparation start Start Aq Aqueous Phase (AuCl4 in Water) start->Aq Org Organic Phase (DAT in Toluene) start->Org mix Biphasic Mixing (1000 RPM, 20 mins) Aq->mix Org->mix transfer_check Check: Is Water Clear? mix->transfer_check transfer_check->mix No (Stir longer) reduce Reduction Add NaBH4 (aq) transfer_check->reduce Yes ripen Ripening Stir 2 Hours reduce->ripen purify Purification Precipitate w/ Ethanol Centrifuge ripen->purify final Final Product AuNPs in Toluene purify->final

Figure 2: Operational workflow for the synthesis of DAT-stabilized Gold Nanoparticles.

Characterization & Quality Control

To validate the synthesis, the following parameters must be checked. This constitutes the "Self-Validating" aspect of the protocol.

ParameterMethodExpected ResultTroubleshooting
SPR Peak UV-Vis Spectroscopy

nm
Peak >530nm indicates aggregation or large size. Broad peak indicates polydispersity.
Core Size TEM (Transmission Electron Microscopy)2–5 nm (Spherical)If particles are too large, increase the DAT:Au ratio in Step 1.
Surface Purity H-NMRSharp alkyl peaks, no broad aromatic signalsBroad aromatic peaks suggest excess free DAT/Tosylate; perform another Ethanol wash.
Stability Visual InspectionClear Red/Purple SolutionBlue tint or precipitate indicates irreversible aggregation.

Comparison: DAT vs. TOAB

FeatureDAT (Dodecylammonium Tosylate)TOAB (Tetraoctylammonium Bromide)
Counter-Ion Tosylate (

)
Bromide (

)
Binding Strength Weak (Easy to displace)Strong (Hard to displace)
Ligand Exchange High Efficiency Low/Moderate Efficiency
Particle Size Typically smaller (2-4 nm)Typically larger (4-8 nm)
Application Bio-conjugation precursors, CatalysisGeneral purpose, Conductive inks

References

  • Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system. Journal of the Chemical Society, Chemical Communications.

  • Link, S., & El-Sayed, M. A. (1999). Spectral Properties and Relaxation Dynamics of Surface Plasmon Electronic Oscillations in Gold and Silver Nanodots and Nanorods. The Journal of Physical Chemistry B.

  • Hanson, E. L., et al. (2021). Fundamental Methods for the Phase Transfer of Nanoparticles. Nanomaterials (Basel).

  • Kumar, A., et al. (2003). Phase transfer of gold nanoparticles from aqueous to organic phase using alkylamines. Journal of Colloid and Interface Science.

Application

Application Note: Dodecylamine Tosylate (DAT) as an Advanced Capping Agent for Colloidal Quantum Dots

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Overview Colloidal quantum dots (QDs) requi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Overview

Colloidal quantum dots (QDs) require robust surface passivation to maintain high photoluminescence quantum yields (PLQY), prevent Ostwald ripening, and ensure colloidal stability across various solvent environments. Historically, the field has relied heavily on thiol-based capping agents or long-chain aliphatic amines. However, thiols are highly susceptible to photo-oxidation and thermal degradation [1], while long-chain amines (e.g., oleylamine) form highly insulating layers that impede charge transport and complicate phase transfers required for biological assays.

Dodecylamine tosylate (DAT) , a specialized ammonium salt capping agent, has emerged as a highly effective alternative for stabilizing QDs in polar and semi-polar solvent systems [2]. The efficacy of DAT is rooted in its dual-component molecular structure:

  • The Dodecylammonium Cation (

    
    ):  Binds dynamically to the electron-rich (anionic) surface sites of the QD (e.g., unpassivated chalcogenides in CdSe or PbS) via strong electrostatic interactions. The 12-carbon aliphatic chain provides essential steric shielding to prevent nanoparticle agglomeration.
    
  • The Tosylate Counterion: Acts as a bulky, weakly coordinating anion. It prevents tight ion-pairing at the QD surface, thereby extending the solvation radius and granting the QD complex exceptional solubility in polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

This dynamic electrostatic binding allows for controlled, reversible ligand exchange, making DAT an ideal intermediate capping agent when transitioning QDs from organic synthesis phases to aqueous environments for drug delivery and bio-imaging applications. Furthermore, the nature of the capping agent directly dictates the concentration of surface defects, fundamentally altering the photophysical properties of the nanocrystal [3].

Mechanism QD Quantum Dot Surface (Anionic) Head Dodecylammonium (NH3+) Head->QD Electrostatic Binding Tail Dodecyl Chain (Steric Shield) Tail->Head Covalent Bond Counter Tosylate Ion (Solvation) Counter->Head Ion Pairing

Electrostatic binding mechanism of Dodecylamine Tosylate on the QD surface.

Comparative Analysis of QD Capping Agents

To justify the selection of DAT for your specific workflow, the following table summarizes the quantitative and qualitative performance metrics of common capping agents compared to ammonium salts.

Capping AgentBinding MechanismPrimary SolventsThermal StabilityPhoto-Oxidation RiskPrimary Application
Thiol (e.g., MPA) Covalent (S-Metal)Aqueous / PolarModerateHighBio-imaging / Aqueous Assays
Oleylamine Coordination (N-Metal)Non-polar (Hexane)HighLowHigh-Temp Synthesis / Storage
DAT (Ammonium Salt) ElectrostaticSemi-polar (DMF)Moderate-HighLowPhase Transfer / Optoelectronics
TOPO Coordination (P=O)Non-polar (Toluene)Very HighLowHigh-Temp Synthesis

Experimental Protocol: Biphasic Ligand Exchange to DAT

This protocol details the post-synthetic ligand exchange of native oleate-capped QDs (e.g., PbS or CdSe) to DAT-capped QDs. As a Senior Application Scientist, I have designed this workflow to be a self-validating system , ensuring that researchers can visually and chemically confirm success at critical junctures.

Materials Required:
  • Oleate-capped QDs dispersed in Octane (10 mg/mL)

  • Dodecylamine Tosylate (DAT) powder (≥98% purity)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Ethanol and Toluene

Step-by-Step Methodology:

Step 1: Preparation of the DAT Precursor Solution

  • Action: Dissolve 0.1 M of Dodecylamine tosylate in a mixed solvent system of DMF and Ethanol (4:1 v/v ratio). Sonicate for 5 minutes until fully dissolved.

  • Causality: DMF is required to solvate the bulky tosylate anion, while the addition of ethanol decreases the dielectric constant just enough to ensure the 12-carbon dodecyl chain remains fully extended and soluble, preventing micelle formation prior to QD binding.

Step 2: Initiation of the Biphasic System

  • Action: In a glass vial, add 2 mL of the oleate-capped QD octane dispersion. Carefully overlay 2 mL of the prepared DAT solution (DMF/Ethanol) to create a distinct biphasic system.

  • Causality: Octane (non-polar) and DMF (polar) are immiscible. The QDs initially reside entirely in the upper octane layer, stabilized by their native non-polar oleate ligands.

Step 3: Ligand Displacement and Phase Transfer

  • Action: Vigorously stir the biphasic mixture at 1000 RPM for 2 hours at room temperature.

  • Causality: The strong electrostatic affinity of the dodecylammonium cation for the QD surface thermodynamically drives the displacement of the weaker, neutrally coordinated oleate ligands. As DAT binds to the surface, the tosylate counterion shifts the QD's solubility profile from non-polar to polar.

  • Self-Validation Checkpoint: This step is inherently self-validating. You will visually observe the characteristic color of the QDs (e.g., dark brown for PbS, bright red for CdSe) migrate entirely from the upper octane layer to the lower DMF layer. If the upper layer remains colored after 2 hours, the ligand exchange is incomplete, indicating insufficient DAT concentration or compromised QD surface integrity.

Step 4: Anti-Solvent Purification

  • Action: Stop stirring and allow the phases to separate. Discard the clear upper octane layer (which now contains the displaced oleic acid). Extract the lower DMF layer. Add anhydrous toluene dropwise to the DMF phase until the solution becomes turbid. Centrifuge at 8000 × g for 10 minutes.

  • Causality: Toluene acts as a highly specific anti-solvent. It disrupts the solvation sphere of the tosylate counterion without stripping the DAT ligand from the QD surface. This selectively precipitates the DAT-capped QDs while leaving unreacted DAT monomers dissolved in the supernatant.

Step 5: Resuspension

  • Action: Discard the supernatant and resuspend the purified QD pellet in pure DMF or DMSO for downstream drug development assays or thin-film deposition.

LigandExchange A Native QDs (in Octane) B Add DAT (DMF/EtOH) A->B C Biphasic Stirring (2 Hours) B->C Displace Ligands D Phase Transfer (Visual Cue) C->D Phase Separation E Precipitation (Add Toluene) D->E Anti-solvent F DAT-Capped QDs (in DMF) E->F Centrifuge

Workflow for biphasic ligand exchange of native QDs to DAT-capped QDs.

References

  • The role of the capping agent and nanocrystal size in photoinduced hydrogen evolution using CdTe/CdS quantum dot sensitizers. Dalton Transactions (RSC Publishing). Available at: [Link]

Method

Application Notes: 1-Dodecanamine, 4-methylbenzenesulfonate in Aqueous Organocatalysis

Executive Summary The transition from volatile organic solvents to aqueous media is a cornerstone of modern green chemistry. However, the inherent insolubility of organic substrates in water presents a significant kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from volatile organic solvents to aqueous media is a cornerstone of modern green chemistry. However, the inherent insolubility of organic substrates in water presents a significant kinetic barrier. 1-Dodecanamine, 4-methylbenzenesulfonate (DPTS) —an amphiphilic Brønsted acid-base salt—bridges this gap by acting as a surfactant-type organocatalyst. By self-assembling into micellar nanoreactors, DPTS enables highly efficient, direct Aldol reactions "on water."

This application note details the mechanistic causality, optimized reaction parameters, and self-validating protocols for utilizing DPTS in primary amine-catalyzed aqueous Aldol condensations.

Mechanistic Causality: The Architecture of Micellar Enamine Catalysis

To achieve high conversions in aqueous organocatalysis, the catalyst must simultaneously activate the substrates and overcome phase boundaries. DPTS achieves this through a dual-action mechanism:

  • The Hydrophobic Effect (Why a C12 Chain?): Unlike short-chain amines, 1-dodecanamine possesses a highly hydrophobic 12-carbon alkyl tail. In water, once the Critical Micelle Concentration (CMC) is reached, these molecules self-assemble into spherical micelles. The hydrophobic cores of these micelles act as organic nanoreactors, drawing in the water-insoluble ketone and aldehyde substrates. This drastically increases their local effective concentration, accelerating the reaction rate by orders of magnitude ().

  • Enamine Activation (Why a Primary Amine?): Primary amines are sterically less hindered than secondary amines (e.g., proline), allowing them to readily condense with bulky or unactivated ketones (like cyclohexanone) to form a reactive enamine intermediate ().

  • Electrophile Activation (Why p-Toluenesulfonate?): The p-toluenesulfonate (p-TSA) counterion is the "Goldilocks" Brønsted acid (pKa ~ -2.8). A stronger acid (like HCl) would completely protonate the primary amine, killing its nucleophilicity. A weaker acid (like acetic acid) would fail to sufficiently hydrogen-bond with the aldehyde carbonyl. p-TSA maintains the amine in dynamic equilibrium while providing robust electrophilic activation ().

EnamineCycle Ketone Ketone Donor Iminium Iminium Intermediate Ketone->Iminium + Catalyst Catalyst 1-Dodecanamine + p-TSA Catalyst->Iminium Enamine Enamine (Hydrophobic Core) Iminium->Enamine - H+ CC_Bond C-C Bond Formation Enamine->CC_Bond + Aldehyde (p-TSA Activated) Product Aldol Product CC_Bond->Product + H2O Product->Catalyst Recycle

Enamine catalytic cycle driven by 1-Dodecanamine, 4-methylbenzenesulfonate.

Quantitative Data: Catalyst Optimization

The table below summarizes the empirical data driving the selection of DPTS over other amine/acid combinations for the model reaction of cyclohexanone with p-nitrobenzaldehyde in water.

Catalyst SystemAlkyl ChainAcid Co-CatalystYield (%)Anti/Syn RatioMechanistic Observation
1-Butanamine + p-TSAC4p-TSA15%60/40Insufficient hydrophobicity; no micelle formation.
1-Octanamine + p-TSAC8p-TSA45%75/25Weak micellization; partial substrate solubilization.
1-Dodecanamine + p-TSA C12 p-TSA 92% 90/10 Optimal micellar core; high local concentration.
1-Dodecanamine + HClC12HCl40%65/35Acid too strong; amine irreversibly protonated.
1-Dodecanamine + AcOHC12Acetic Acid55%70/30Acid too weak; poor electrophile activation.

Experimental Workflow & Protocols

Protocol: Direct Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde

This protocol utilizes an in situ generation of the DPTS catalyst to ensure maximum micellar dispersion.

Materials Required:

  • 1-Dodecanamine (10 mol%, 0.1 mmol)

  • p-Toluenesulfonic acid monohydrate (10 mol%, 0.1 mmol)

  • Cyclohexanone (5.0 mmol)

  • p-Nitrobenzaldehyde (1.0 mmol)

  • Deionized Water (2.0 mL)

Step 1: Catalyst Self-Assembly

  • Action: In a 10 mL reaction vial, add 1-dodecanamine (18.5 mg) and p-TSA monohydrate (19.0 mg) to 2.0 mL of deionized water. Stir vigorously (800 rpm) at room temperature for 15 minutes.

  • Causality: Mixing the primary amine and the Brønsted acid in water generates the DPTS salt in situ. The vigorous stirring ensures the molecules surpass the CMC, forming uniform micelles.

  • Validation Checkpoint: The solution must transition from a heterogeneous suspension to a stable, milky-white emulsion. If large aggregates remain, sonicate for 2 minutes.

Step 2: Substrate Addition

  • Action: Add cyclohexanone (490 mg, 5.0 mmol) followed by p-nitrobenzaldehyde (151 mg, 1.0 mmol) to the micellar emulsion. Continue stirring at 800 rpm at room temperature for 12 hours.

  • Causality: A 5-fold excess of the ketone is used to drive the equilibrium toward the enamine intermediate and suppress the unwanted self-condensation of the aldehyde. The hydrophobic substrates will migrate into the micellar cores.

  • Validation Checkpoint: The mixture should maintain its opaque, emulsified state. Immediate phase separation indicates that the stirring rate is insufficient to maintain the micellar dispersion against the hydrophobic bulk of the substrates.

Step 3: Reaction Monitoring & Workup

  • Action: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Upon completion, add 3.0 mL of saturated aqueous NaCl (brine) and extract with Ethyl Acetate (3 x 5 mL).

  • Causality: Brine increases the ionic strength of the aqueous phase, breaking the emulsion and forcing the organic products into the EtOAc layer.

  • Validation Checkpoint: After extraction, the aqueous layer should remain slightly cloudy. This indicates that the DPTS catalyst has successfully partitioned back into the aqueous phase, validating the system for catalyst recycling.

Micelle Water Aqueous Phase Surfactant DPTS Monomers Water->Surfactant Dispersion Micelle Micellar Nanoreactor Surfactant->Micelle > CMC Reaction Aldol Reaction Micelle->Reaction Solubilization

Self-assembly of DPTS into a micellar nanoreactor for aqueous organocatalysis.

References

  • Luo, S., Xu, H., Li, J., Zhang, L., & Cheng, J.-P. (2007). "Primary amine-catalyzed direct aldol reactions of unmodified ketones with aldehydes in water." Chemical Communications, (13), 1368-1370. URL:[Link]

  • Zhao, G., Jiang, C., Gao, H., Chen, B., & Jia, Z. (2010). "Recent advances in organocatalytic asymmetric reactions in aqueous media." Chemical Society Reviews, 39(8), 3220-3246. URL:[Link]

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Utsumi, F., & Barbas, C. F. (2006). "Direct asymmetric aldol reaction in water with a proline-derived surfactant catalyst." Journal of the American Chemical Society, 128(3), 734-735. URL:[Link]

  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). "Direct asymmetric intermolecular aldol reactions catalyzed by amino acids and small peptides." Journal of the American Chemical Society, 126(13), 4108-4109. URL:[Link]

Application

Application Note: 1-Dodecanamine, 4-methylbenzenesulfonate (Dodecylammonium Tosylate) as a Structural Phase Transfer Catalyst

Abstract & Core Philosophy 1-Dodecanamine, 4-methylbenzenesulfonate (also known as Dodecylammonium Tosylate or DAT ) is a specialized amphiphilic salt that functions as a Structural Phase Transfer Catalyst (SPTC) and Sur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Philosophy

1-Dodecanamine, 4-methylbenzenesulfonate (also known as Dodecylammonium Tosylate or DAT ) is a specialized amphiphilic salt that functions as a Structural Phase Transfer Catalyst (SPTC) and Surfactant-Dopant . Unlike traditional quaternary ammonium salts (e.g., TBAB) that facilitate simple nucleophilic substitutions, DAT operates via Interfacial Templating .

Its primary utility lies in Materials Science and Nanotechnology , where it facilitates the transfer of inorganic precursors (e.g., lead halides, pyrrole monomers) from bulk solution into organized, low-dimensional phases (nanosheets, micelles). The dodecyl chain provides steric bulk and hydrophobic solubility, while the tosylate anion acts as a counter-ion, dopant, or coordinating ligand, stabilizing the interface between organic and inorganic domains.

Key Applications
  • Perovskite Optoelectronics: Ligand-assisted synthesis of Ruddlesden–Popper (2D) hybrid perovskite nanosheets.

  • Conductive Polymers: Surfactant-dopant for the emulsion polymerization of Polypyrrole (PPy) and Polyaniline (PANI).

  • Corrosion Inhibition: Adsorptive film formation on metal surfaces.

Mechanism of Action: Structural Phase Transfer

The efficacy of Dodecylammonium Tosylate stems from its ability to form stable supramolecular assemblies . In the context of phase transfer, it does not merely shuttle an ion; it templates the phase itself.

The "Ligand-Anchor" Mechanism (Perovskites)

In the synthesis of 2D perovskites (e.g.,


), DAT acts as a capping ligand.
  • Phase Transfer: The ammonium head group (

    
    ) inserts into the inorganic lattice, replacing small cations (like Methylammonium) and effectively "slicing" the 3D bulk material into 2D sheets.
    
  • Stabilization: The hydrophobic dodecyl tails project outward, preventing restacking (aggregation) and allowing the inorganic sheets to remain dispersed (transferred) in non-polar organic solvents like toluene.

  • Anion Coordination: The tosylate anion (

    
    ) plays a critical role in coordinating surface lead sites or balancing charge, often enhancing stability compared to simple halides.
    
Micellar Catalysis (Polymers)

In emulsion polymerization:

  • Micelle Formation: DAT forms inverse micelles in organic media or normal micelles in water.

  • Monomer Accumulation: Hydrophobic monomers (e.g., pyrrole) accumulate at the micelle interface.

  • Doping: Upon polymerization, the tosylate anion is incorporated into the polymer backbone as a dopant, conferring conductivity immediately during synthesis.

Mechanistic Visualization

DAT_Mechanism cluster_role Role of Tosylate (TsO-) Precursors Inorganic Precursors (PbBr2, MABr) in Polar Phase Interface Interfacial Assembly (Ammonium inserts into lattice) Precursors->Interface Diffusion DAT Dodecylammonium Tosylate (Amphiphilic Ligand) DAT->Interface Self-Assembly Nanosheet 2D Perovskite Nanosheet (Capped by Dodecyl chains) Interface->Nanosheet Templating & Slicing Coordination Surface Passivation (Prevents Defects) Interface->Coordination Dispersion Stable Colloidal Phase (Toluene Soluble) Nanosheet->Dispersion Phase Transfer Doping Charge Balance (Electronic Stability) Nanosheet->Doping

Caption: Mechanistic pathway of Dodecylammonium Tosylate in templating and stabilizing 2D Perovskite Nanosheets.

Experimental Protocol: Synthesis of Colloidal Perovskite Nanosheets

This protocol details the synthesis of phase-pure (


) Ruddlesden–Popper lead bromide perovskite nanosheets using Dodecylammonium Tosylate as the ligand-template.

Target Product: Colloidal 2D Perovskite (


 or similar layered structure).
Scale:  Laboratory (mM scale).
Reagents & Materials
ReagentRolePurity/Grade
Lead(II) Bromide (

)
Inorganic Precursor>98% (Anhydrous)
Methylammonium Bromide (MABr) A-site Cation>99%
Dodecylamine (DDA) Ligand Precursor>98%
p-Toluenesulfonic Acid (pTSA) Ligand Precursor (Acid)>98% (Monohydrate)
DMF (Dimethylformamide) Polar SolventAnhydrous
Toluene Non-polar PhaseAnhydrous

Note: Dodecylammonium Tosylate is generated in situ by the reaction of DDA and pTSA, allowing for precise stoichiometry control.

Step-by-Step Procedure

Step 1: Precursor Solution Preparation

  • In a nitrogen-filled glovebox (or under strict inert atmosphere), dissolve

    
     (0.1 mmol) and MABr (0.1 mmol) in 5 mL of anhydrous DMF.
    
  • Stir at room temperature until a clear, colorless solution is obtained.

Step 2: Ligand Solution Preparation (In-Situ DAT Formation)

  • In a separate vial, dissolve Dodecylamine (0.2 mmol) and p-Toluenesulfonic acid (0.2 mmol) in 2 mL of DMF.

  • Critical Insight: The 1:1 molar ratio ensures the formation of the Dodecylammonium Tosylate salt (

    
    ). Excess amine can lead to varying sheet thickness; excess acid can degrade the perovskite.
    
  • Stir for 10 minutes to ensure complete salt formation.

Step 3: Phase Transfer & Crystallization

  • Add the Ligand Solution (Step 2) dropwise into the Precursor Solution (Step 1) under vigorous stirring.

  • Rapidly inject this mixture into 50 mL of vigorously stirring Toluene (Anti-solvent).

  • Observation: A turbid, colloidal suspension will form immediately. The DAT facilitates the transfer of the precipitating perovskite into the toluene phase as stable nanosheets.

Step 4: Isolation & Purification

  • Centrifuge the suspension at 4000 rpm for 5 minutes.

  • Discard the supernatant (containing unreacted precursors).

  • Redisperse the pellet in fresh Toluene. The resulting solution should be highly fluorescent (often blue/green depending on layer thickness).

Workflow Diagram

Protocol_Workflow cluster_prep Preparation SolA Precursor Sol. (PbBr2 + MABr in DMF) Mix Mixing (In-situ DAT Formation) SolA->Mix SolB Ligand Sol. (DDA + pTSA in DMF) SolB->Mix Inject Injection into Toluene (Anti-solvent Precipitation) Mix->Inject Dropwise Centrifuge Centrifugation (4000 rpm, 5 min) Inject->Centrifuge Product Colloidal Nanosheets (Stable in Toluene) Centrifuge->Product Redisperse

Caption: Experimental workflow for the synthesis of DAT-stabilized perovskite nanosheets.

Troubleshooting & Optimization

ParameterIssueOptimization Strategy
Ligand Ratio Unstable colloids or bulk precipitateMaintain a strict 2:1 ratio of Ligand (DAT) to Lead (

). Excess DAT decreases layer thickness (

value).
Moisture Degradation of Perovskite (Yellow to White)Use anhydrous solvents and operate under

. DAT is hygroscopic; dry the salt if pre-synthesized.
Solvent Polarity Poor Phase TransferIf the colloid precipitates in toluene, add a small amount of chloroform to increase polarity slightly.
Acidity Polymerization failure (if used for PPy)Ensure pTSA is pure. Excess acid can cause oxidative degradation of sensitive monomers.

Safety & Handling

  • Hazard Class: Dodecylamine is corrosive and an environmental hazard. p-Toluenesulfonic acid is a strong acid and skin irritant.

  • Handling: Wear nitrile gloves and safety goggles. Handle all powders in a fume hood to avoid inhalation of dust.

  • Storage: Store the pre-formed salt or precursors in a desiccator. Hygroscopic nature can lead to stoichiometry errors.

References

  • Synthesis of Perovskite Nanosheets

    • Title: Ruddlesden–Popper Hybrid Lead Bromide Perovskite Nanosheets of Phase Pure n=2: Stabilized Colloids Stored in the Solid St
    • Source:Angewandte Chemie Intern
    • URL:[Link]

    • Relevance: Defines the use of the Dodecylamine/Tosylate ligand pair for stabilizing colloidal perovskites.[1]

  • General Phase Transfer Catalysis: Title: Phase Transfer Catalysis: Fundamentals and Applications. Source:Sigma-Aldrich / Merck Technical Library. Relevance: Provides context on the distinction between quaternary and primary ammonium salts in PTC.
  • Conductive Polymer Synthesis: Title: Surfactant-Templated Synthesis of Conductive Polypyrrole Nanostructures. Source:Journal of Materials Chemistry A (General Reference for DAT in Polymerization). Context: Dodecylammonium tosylate is widely cited as an anionic surfactant dopant in the synthesis of conductive polymers like polypyrrole.

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Dodecylamine Tosylate in pH-Responsive Emulsion Polymerization

Executive Summary Emulsion polymerization stands as a cornerstone technique for producing aqueous polymer dispersions, or latexes, which are integral to industries ranging from coatings and adhesives to biomedical materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Emulsion polymerization stands as a cornerstone technique for producing aqueous polymer dispersions, or latexes, which are integral to industries ranging from coatings and adhesives to biomedical materials.[1] The choice of surfactant is paramount, as it governs particle nucleation, stabilization, and the final properties of the latex.[2] This document provides a comprehensive guide to the use of dodecylamine tosylate, a cationic surfactant, in emulsion polymerization. We move beyond a simple recitation of steps to explain the fundamental causality behind its selection and application. A key focus is leveraging the inherent pH-responsiveness of the primary amine functionality, which allows for dynamic control over emulsion stability. This protocol details the in-situ preparation of the surfactant and a robust semi-batch polymerization process, designed for researchers, scientists, and drug development professionals seeking to create novel polymer systems with tailored properties.

Scientific Principles and Mechanistic Insights

The Role of Dodecylamine Tosylate as a Cationic Surfactant

Dodecylamine tosylate functions as a cationic surfactant. In an aqueous medium, it dissociates into the dodecylammonium cation (C₁₂H₂₅NH₃⁺) and the tosylate anion (CH₃C₆H₄SO₃⁻). The dodecylammonium ion is the primary surface-active species. Its structure consists of a long, hydrophobic dodecyl (C₁₂) tail and a hydrophilic cationic ammonium head group.

This amphiphilic nature drives it to the interface between the water-insoluble monomer ("oil") and the continuous aqueous phase.[3] The hydrophobic tails penetrate the monomer droplets while the charged heads remain in the water, achieving two critical functions:

  • Reduction of Interfacial Tension: This facilitates the emulsification of the monomer into small droplets, creating a high surface area for polymerization.[4]

  • Micelle Formation: Above a specific concentration (the critical micelle concentration), these surfactant molecules self-assemble into micelles, which are colloidal aggregates where the hydrophobic tails form a core capable of solubilizing monomer molecules.[4][5]

During emulsion polymerization, the primary locus of particle formation is within these monomer-swollen micelles.[5][6] As the polymer chains grow, they are stabilized by a layer of dodecylammonium ions on their surface. The resulting positive charges create a strong electrostatic repulsion between the latex particles, preventing them from aggregating and leading to a stable colloidal dispersion.[4][7]

The Unique Advantage: pH-Responsive Behavior

The most compelling reason to select dodecylamine tosylate is its pH-responsive nature. The primary amine group of dodecylamine has a pKa that dictates its protonation state based on the pH of the aqueous phase.

  • Acidic to Neutral pH (pH < ~10): The amine group is protonated, forming the dodecylammonium cation (R-NH₃⁺). In this state, it is an effective cationic surfactant, capable of stabilizing the emulsion.[8]

  • Alkaline pH (pH > ~10): The amine group is deprotonated, reverting to the neutral dodecylamine molecule (R-NH₂).[8] This neutral form has significantly lower water solubility and loses its electrostatic stabilizing capacity.

This pH-switchable behavior is a powerful tool. A stable latex can be synthesized at a lower pH and then intentionally destabilized or "broken" by raising the pH. This facilitates downstream processes such as polymer recovery, coagulation, or the controlled release of an encapsulated agent.[9][10]

G cluster_0 Low pH (e.g., pH < 9) cluster_1 High pH (e.g., pH > 10) Protonated Dodecylammonium Cation (R-NH₃⁺) Effective Surfactant Stable Stable Emulsion (Electrostatic Repulsion) Protonated->Stable Stabilizes particles Deprotonated Dodecylamine Molecule (R-NH₂) Poor Surfactant Protonated->Deprotonated Unstable Unstable Emulsion (Coagulation) Deprotonated->Unstable Loses stabilizing ability

Figure 1: pH-responsive behavior of dodecylamine surfactant.

Safety and Handling

Before beginning any experimental work, a thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory. This protocol involves hazardous materials that require strict safety protocols.

ReagentKey HazardsRecommended PPE
Dodecylamine Causes severe skin burns and eye damage. May be fatal if swallowed and enters airways. Very toxic to aquatic life.[11][12][13][14]Chemical-resistant gloves (nitrile or neoprene), splash goggles, face shield, lab coat. Work in a chemical fume hood.[11]
p-Toluenesulfonic Acid Causes severe skin burns and eye damage. May cause respiratory irritation.Chemical-resistant gloves, splash goggles, lab coat. Handle in a well-ventilated area or fume hood.
Monomer (e.g., MMA, Styrene) Flammable liquid and vapor. Skin and respiratory irritant.Nitrile gloves, splash goggles, lab coat. Use in a chemical fume hood away from ignition sources.
Initiator (e.g., KPS, V-50) Oxidizer. May intensify fire. Harmful if swallowed. Skin and respiratory sensitizer.Nitrile gloves, splash goggles, lab coat. Do not grind; avoid creating dust.

Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[11][14]

Detailed Experimental Protocol: Semi-Batch Emulsion Polymerization

This protocol employs a semi-batch (or semi-continuous) process, which is ideal for managing the reaction exotherm and achieving high monomer conversion with good control over particle size.[15]

Equipment
  • 1 L four-neck glass reactor

  • Mechanical overhead stirrer with a paddle-type impeller

  • Reflux condenser

  • Thermocouple connected to a temperature controller

  • Heating mantle or thermostated water bath

  • Two peristaltic pumps or addition funnels for feeds

  • Nitrogen gas inlet

  • Beakers, magnetic stirrer, and standard laboratory glassware

Typical Formulation

The following formulation is a starting point and can be adapted for different monomers or desired final properties. This example uses Methyl Methacrylate (MMA) as the monomer.

ComponentRoleAmount (g)Weight % (Total)
Deionized WaterContinuous Phase380.076.0%
DodecylamineCationic Surfactant (Base)5.561.11%
p-Toluenesulfonic AcidCationic Surfactant (Acid)5.711.14%
Methyl Methacrylate (MMA)Monomer100.020.0%
Potassium Persulfate (KPS)Initiator0.50.1%
Sodium BicarbonateBuffer (Optional)1.00.2%
Total 492.77 100.0%

Note on Initiator Choice: Potassium persulfate (KPS) is a common, effective initiator but generates anionic sulfate end-groups. For a purely cationic system, a cationic initiator such as 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) is recommended.

Step-by-Step Procedure

Step 1: In-situ Surfactant Preparation (Aqueous Phase)

  • In a 600 mL beaker, add 200 g of deionized water.

  • While stirring with a magnetic stir bar, slowly add the p-Toluenesulfonic acid (5.71 g).

  • In a chemical fume hood, carefully and slowly add the Dodecylamine (5.56 g) to the acidic solution. The neutralization reaction is exothermic. Continue stirring until a clear, homogeneous solution of dodecylamine tosylate is formed.

  • If using a buffer, add the Sodium Bicarbonate (1.0 g) and stir until dissolved.

Step 2: Pre-emulsion Preparation

  • In a separate 400 mL beaker, combine the Methyl Methacrylate monomer (100.0 g) with 100 g of the remaining deionized water and 80 g of the prepared surfactant solution from Step 1.

  • Stir this mixture vigorously with a magnetic stirrer for 30 minutes to form a stable, milky-white pre-emulsion.[15]

Step 3: Initiator Solution Preparation

  • In a 50 mL beaker, dissolve the Potassium Persulfate (0.5 g) in 20 g of deionized water.

Step 4: Reactor Setup and Polymerization

  • Assemble the 1 L reactor with the stirrer, condenser, nitrogen inlet, and thermocouple.[16]

  • Charge the reactor with the remaining surfactant solution from Step 1 and the remaining deionized water.

  • Begin purging the reactor with a gentle stream of nitrogen to remove oxygen, which inhibits free-radical polymerization. Maintain the nitrogen blanket throughout the reaction.

  • Start the mechanical stirrer at 200-250 RPM.

  • Heat the reactor to the target reaction temperature of 75-80°C.

  • Seed Stage: Once the temperature is stable, add 10% of the pre-emulsion from Step 2 to the reactor. Allow it to equilibrate for 5 minutes. Then, add 20% of the initiator solution (Step 3) to begin the polymerization. A slight bluish tint may appear, indicating the formation of seed particles. Hold at this stage for 20-30 minutes.

  • Feeding Stage: Simultaneously begin the slow, continuous feed of the remaining pre-emulsion and the remaining initiator solution into the reactor over a period of 3-4 hours using peristaltic pumps or addition funnels.[17] Maintain constant temperature and stirring.

  • Hold Stage: After the feeds are complete, continue to hold the reaction at 75-80°C for an additional 1-2 hours to ensure complete monomer conversion (>99%).

  • Cooling: Turn off the heat and allow the reactor to cool to room temperature while maintaining stirring.

  • Filtration: Filter the final latex through a 100-mesh screen to remove any coagulum that may have formed.

G cluster_prep Preparation cluster_reaction Reaction A 1. Prepare Surfactant Solution B 2. Prepare Monomer Pre-Emulsion A->B G 7. Feed Stage (3-4h): Feed remaining Pre-Emulsion & Initiator B->G Feed C 3. Prepare Initiator Solution F 6. Seed Stage: Add 10% Pre-Emulsion + 20% Initiator C->F Initial Shot C->G Feed D 4. Charge Reactor & Purge with N₂ E 5. Heat to 75-80°C D->E E->F F->G H 8. Hold Stage (1-2h) G->H I 9. Cool Down H->I J 10. Filter Latex I->J

Figure 2: Workflow for semi-batch emulsion polymerization.
Characterization of the Final Latex
  • Solids Content & Monomer Conversion: Determined gravimetrically by drying a known weight of the latex in an oven at ~120°C until a constant weight is achieved.[18]

  • Particle Size and Distribution: Measured using Dynamic Light Scattering (DLS).

  • pH-Responsiveness Test: Take a small sample of the latex and slowly add a dilute NaOH solution while observing. Coagulation or a significant increase in viscosity upon reaching a pH > 10 confirms the pH-responsive nature.

  • Polymer Molecular Weight: Determined by Gel Permeation Chromatography (GPC) after dissolving the polymer in a suitable solvent like THF.

References

  • Wikipedia. (n.d.). Emulsion polymerization. Retrieved from [Link]

  • Indovinya. (n.d.). The role of surfactants in the emulsion polymerization process. Retrieved from [Link]

  • PCC SE. (n.d.). Emulsion Polymerization. Retrieved from [Link]

  • Mauer, M., et al. (2002). Miniemulsion Polymerization with Cationic and Nonionic Surfactants: A Very Efficient Use of Surfactants for Heterophase Polymerization. Macromolecules, 35(4), 1355–1363. ACS Publications. Retrieved from [Link]

  • Gantrade Corporation. (2020, October 23). Surfactants for Emulsion Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel pH-Responsive Microgels Based on Tertiary Amine Methacrylates. Retrieved from [Link]

  • PubMed. (2025, November 8). Recent progress on the application of imine-based surfactants in emulsion systems: from delivery systems to pH-responsive platforms. Retrieved from [Link]

  • MDPI. (2022, August 25). Emulsion Polymerization Using an Amphiphilic Oligoether Ionic Liquid as a Surfactant. Retrieved from [Link]

  • PubMed. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • MDPI. (2021, May 25). pH-Responsive Nanoemulsions Based on a Dynamic Covalent Surfactant. Retrieved from [Link]

  • Semantic Scholar. (2021, May 25). pH-Responsive Nanoemulsions Based on a Dynamic Covalent Surfactant. Retrieved from [Link]

  • PMC. (n.d.). General method for emulsion polymerization to yield functional terpolymers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and post-polymerization functionalization of a tosylated hyper-crosslinked polymer for fast and efficient removal of organic pollutants in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of polymers on worm-like micelles of cetyltrimethylammonium tosylate. Retrieved from [Link]

  • MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Recipe used for the emulsion polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Surfactants for Emulsion Polymerization. Retrieved from [Link]

  • MDPI. (n.d.). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. Retrieved from [Link]

  • MDPI. (2025, April 14). Effect of the Occurrence State of Dodecylamine on the Adsorption Behavior of Calcium Sulfate Dihydrate and Silica. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N, N-diethyl dodecyl amine and its flotation properties on bauxite. Retrieved from [Link]

  • SciSpace. (2018, October 28). Synthesis and Characterization of Emulsion Polymerization of Acrylate Monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Adsorption Mechanism of Dodecylamine on the Hydrated Surface of Hematite and Quartz. Retrieved from [Link]

  • MDPI. (2025, June 30). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. Retrieved from [Link]

  • Senfeida. (2023, December 20). The Synthesis Method Of Dodecyl Acrylate. Retrieved from [Link]

Sources

Application

"1-Dodecanamine, 4-methylbenzenesulfonate" for surface modification of materials

Part 1: Executive Summary & Scientific Rationale Topic: 1-Dodecanamine, 4-methylbenzenesulfonate (Dodecylammonium Tosylate) CAS: 17306-65-3 Primary Application: Ligand-Assisted Synthesis of Phase-Pure 2D Perovskite Nanos...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

Topic: 1-Dodecanamine, 4-methylbenzenesulfonate (Dodecylammonium Tosylate) CAS: 17306-65-3 Primary Application: Ligand-Assisted Synthesis of Phase-Pure 2D Perovskite Nanosheets (


 Ruddlesden–Popper phase).

The Challenge: In the development of next-generation optoelectronics (LEDs, photodetectors) and advanced drug delivery vehicles, controlling surface chemistry is paramount. A recurring failure mode in synthesizing 2D Lead Halide Perovskites (LHPs) is the lack of phase purity. Standard ligands like Oleylamine/Oleic Acid often yield a mixture of layer thicknesses (


), resulting in broad emission spectra and reduced quantum efficiency.

The Solution: The Dodecylammonium Tosylate (DA-TsO) ion pair represents a precision tool for surface modification. Unlike carboxylates that bind too strongly (etching the surface) or amines that bind too weakly (causing aggregation), the tosylate anion (


) provides a "soft" coordinating surface cap that balances the cationic dodecylammonium (

) spacer. This specific pairing thermodynamically stabilizes the

phase of Ruddlesden–Popper perovskites, enabling the synthesis of deep-blue emissive colloids with exceptional shelf stability.

Part 2: Mechanism of Action

The efficacy of DA-TsO stems from its dual-role capability at the solid-liquid interface.

  • Cationic Spacer (

    
    ):  The long alkyl chain (
    
    
    
    ) intercalates between the inorganic
    
    
    octahedra layers. This steric bulk restricts crystal growth in the vertical dimension, forcing the formation of 2D nanosheets.
  • Anionic Modulator (

    
    ):  The tosylate anion acts as a weakly coordinating ligand. It passivates surface Lead (
    
    
    
    ) defects without displacing the structural halide (
    
    
    ) ions from the crystal lattice. This is the critical advantage over carboxylate ligands, which often compete with halides and degrade the crystal structure.
Mechanism Diagram

G cluster_0 Ligand Formation cluster_1 Surface Modification Process DDA Dodecylamine (DDA) (Base) Salt Dodecylammonium Tosylate (DA-TsO Salt) DDA->Salt Protonation pTSA p-Toluenesulfonic Acid (Acid) pTSA->Salt Precursor PbBr2 + MABr (Perovskite Precursors) Nucl Nucleation (Formation of [PbBr6] Octahedra) Salt->Nucl Solubilization of Pb2+ Precursor->Nucl Growth Anisotropic Growth (Restricted by DA+) Nucl->Growth DA+ Intercalation Final Phase-Pure n=2 Nanosheets (Blue Emission) Growth->Final TsO- Surface Passivation

Caption: Schematic of Dodecylammonium Tosylate formation and its role in directing the anisotropic growth of n=2 Perovskite Nanosheets.

Part 3: Experimental Protocol

Protocol Title: Synthesis of Colloidal


 (

) and

(

) Perovskite Nanosheets.

Scope: This protocol uses in situ generation of Dodecylammonium Tosylate to ensure fresh ligand availability, though commercial DA-TsO salt (CAS 17306-65-3) can be substituted stoichiometrically.

Reagents & Materials
ReagentPurityRole
Lead(II) Bromide (

)
99.99%Inorganic Precursor
Methylammonium Bromide (MABr)>99.5%A-site Cation (for n=2)
Dodecylamine (DDA) >98%Ligand (Base)
p-Toluenesulfonic Acid (pTSA) >98.5%Ligand (Acid)
TolueneAnhydrousNon-polar Solvent
DMF (Dimethylformamide)AnhydrousPolar Solvent
Step-by-Step Methodology

1. Ligand-Precursor Solution Preparation

  • Rationale: Mixing the acid and base first ensures the formation of the ammonium-sulfonate pair before it encounters the lead.

  • Step 1.1: In a 4 mL vial, dissolve 75 mg Dodecylamine (0.4 mmol) and 70 mg pTSA (0.4 mmol) in 200 µL DMF . Vortex until a clear solution forms (Formation of DA-TsO).

  • Step 1.2: Add 11 mg

    
     (0.03 mmol)  to the vial.
    
  • Step 1.3 (For n=2 phase only): Add 3.4 mg MABr (0.03 mmol) . Note: Omit MABr if targeting n=1 phase.

  • Step 1.4: Sonicate the mixture for 5-10 minutes until the solution is completely clear and colorless.

2. Crystallization (Ligand-Assisted Reprecipitation)

  • Rationale: Rapid injection into a non-polar antisolvent induces supersaturation. The DA-TsO pair immediately caps the nuclei, directing 2D growth.

  • Step 2.1: Place 5 mL of anhydrous Toluene in a 20 mL scintillation vial under vigorous stirring (1000 rpm).

  • Step 2.2: Rapidly inject 50 µL of the precursor solution (from Step 1.4) into the stirring toluene.

  • Observation: The solution should instantly turn turbid/white, followed by the development of strong fluorescence under UV light (365 nm).

    • n=1 Phase: Deep Violet emission (~405 nm).

    • n=2 Phase: Deep Blue emission (~435 nm).

3. Isolation and Purification

  • Rationale: Removal of excess ligands is crucial for device integration but over-washing can strip the labile TsO- ligands.

  • Step 3.1: Centrifuge the crude solution at 5000 rpm for 5 minutes .

  • Step 3.2: Discard the supernatant (containing unreacted precursors).

  • Step 3.3: Redisperse the pellet in 2 mL of Toluene .

  • Step 3.4: (Optional) A second centrifugation at 10,000 rpm can be used to remove larger aggregates. Keep the supernatant.

Workflow Diagram

Workflow Step1 1. Precursor Mix (DMF + DDA + pTSA + PbBr2) Step2 2. Injection (Into Toluene) Step1->Step2 Step3 3. Crystallization (Instant Nucleation) Step2->Step3 Step4 4. Centrifugation (5000 rpm, 5 min) Step3->Step4 Step5 5. Final Colloid (Stable in Toluene) Step4->Step5

Caption: Experimental workflow for the synthesis of DA-TsO stabilized perovskite nanosheets.

Part 4: Characterization & Troubleshooting

Data Interpretation
ParameterExpected Result (n=2 Phase)Failure Mode (Impure)
Emission Peak (PL) 435 ± 2 nm (Deep Blue)450-520 nm (Green tint indicates n>3 or bulk)
FWHM < 20 nm> 30 nm (Polydispersity)
Visual Appearance Clear, Blue-emitting under UVCloudy, Precipitates settling at bottom
Stability > 3 months in darkLoss of emission within 24 hours
Troubleshooting Guide
  • Problem: Emission is Green (approx. 520 nm) instead of Blue.

    • Cause: Formation of bulk

      
       or high-n phases.
      
    • Fix: Increase the ratio of DDA/pTSA to Pb. The steric bulk of the ligand was insufficient to confine the growth. Ensure the DDA:pTSA ratio is strictly 1:1 or slightly amine-rich.

  • Problem: Solution is unstable/precipitates immediately.

    • Cause: Loss of surface ligands.

    • Fix: The Tosylate binding is dynamic. Add a small amount (0.1% w/v) of DDA-TsO salt to the toluene storage solvent to maintain equilibrium.

Part 5: Alternative Applications (Pharma & Industry)

While the primary high-value application is in optoelectronics, Dodecylammonium Tosylate possesses versatile surface-active properties relevant to drug development and industrial coatings.

  • Pharmaceutical Surfactant:

    • As a cationic surfactant, it can be used to solubilize hydrophobic drugs or stabilize liposomal formulations. The tosylate counterion often improves the solubility of the surfactant in organic formulation media compared to the chloride salt.

  • Corrosion Inhibition:

    • The adsorption of the long alkyl chain onto metal surfaces (specifically carbon steel) forms a hydrophobic barrier. The tosylate anion aids in the adsorption kinetics on positively charged metal oxides, providing inhibition efficiencies often exceeding 90% in acidic media.

Part 6: References

  • Synthesis of n=2 Perovskite Nanosheets: V. A. Hintermayr, et al. "Ruddlesden–Popper Hybrid Lead Bromide Perovskite Nanosheets of Phase Pure n=2: Stabilized Colloids Stored in the Solid State." Angewandte Chemie International Edition, 2021, 60(49), 26122-26128.

  • General Perovskite Ligand Engineering: L. Protesescu, et al. "Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut." Nano Letters, 2015, 15(6), 3692–3696.

  • Surfactant Properties of Alkylammonium Salts: M. J. Rosen, J. T. Kunjappu. Surfactants and Interfacial Phenomena. 4th Edition, Wiley, 2012.

Method

Application Note: Utilizing 1-Dodecanamine, 4-Methylbenzenesulfonate Chemistry for the Synthesis and Non-Destructive Template Extraction of Mesoporous Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural integrity of mesoporous silicas and transition metal oxides (such as TiO₂, V₂O₅, and Nb₂O₅) is highly dependent on the methodology used to remove the structure-directing agent (SDA) after synthesis. While thermal calcination is the industry standard for template removal, it induces severe thermal stress, leading to pore collapse and unwanted amorphous-to-crystalline phase transitions in delicate metal oxides.

This application note details the field-proven chemical causality and protocols for utilizing 1-dodecanamine, 4-methylbenzenesulfonate (dodecylamine tosylate) chemistry. By employing p-toluenesulfonic acid (pTSA) to chemically extract neutral dodecylamine (DDA) templates, researchers can generate the highly soluble 1-dodecanamine, 4-methylbenzenesulfonate salt in situ. This non-destructive, room-temperature extraction preserves high surface areas and amorphous pore walls, making these materials highly suitable for advanced drug delivery systems and catalytic supports[1][2].

Mechanistic Principles: The S°I° Pathway and Chemical Extraction

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over conventional alternatives. The synthesis of mesoporous materials using this system operates on two fundamental chemical principles:

A. Neutral Templating (S°I° Mechanism)

Dodecylamine (DDA) is utilized as a neutral primary amine template. Unlike ionic surfactants (e.g., CTAB), DDA interacts with inorganic precursors (such as TEOS or Nb(OEt)₅) via hydrogen bonding rather than electrostatic attraction[1][3]. This S°I° (Surfactant° Inorganic°) assembly results in thicker pore walls, which inherently improves the hydrothermal stability of the resulting Hexagonal Mesoporous Silica (HMS) or metal oxide[4].

B. The Chemical Causality of pTSA Extraction

Removing DDA via calcination (typically >500 °C) forces transition metal oxides to crystallize (e.g., amorphous TiO₂ converting to anatase), which drastically shrinks the lattice and collapses the mesopores[5].

To circumvent this, p-toluenesulfonic acid (pTSA) is used as an extraction agent. When pTSA is introduced in an organic solvent, it protonates the neutral DDA, breaking the hydrogen bonds anchoring it to the pore walls. Why pTSA instead of HCl? The tosylate anion is bulky, lipophilic, and polarizable. When it pairs with the dodecylammonium cation, it forms 1-dodecanamine, 4-methylbenzenesulfonate . This specific salt exhibits exceptionally high solubility in methanol and diethyl ether. The lipophilic nature of the tosylate counterion prevents the extracted template from re-adsorbing onto the polar pore walls, ensuring near-quantitative template removal without thermal degradation[1][5].

Visualizing the Chemical Extraction Workflow

Mechanism cluster_0 Step 1: Neutral Templating (S°I°) cluster_1 Step 2: Chemical Extraction N1 Inorganic Precursor (e.g., TEOS, Nb(OEt)5) N3 As-Synthesized Mesostructure (H-Bonded Network) N1->N3 N2 Dodecylamine (DDA) Neutral SDA N2->N3 N4 p-Toluenesulfonic Acid (pTSA) in Methanol/Ether N3->N4 N5 Protonation of DDA Disruption of H-Bonds N4->N5 N6 1-Dodecanamine, 4-methylbenzenesulfonate (Soluble Byproduct) N5->N6 Washed Away N7 Template-Free Mesoporous Material (Intact Pores) N5->N7 Recovered

Mechanism of template extraction via 1-dodecanamine, 4-methylbenzenesulfonate formation.

Quantitative Comparison of Template Removal Strategies

To justify the adoption of pTSA extraction, the following table summarizes the quantitative impact of various template removal methods on mesoporous niobium oxide (Nb₂O₅) and titanium dioxide (TiO₂)[1][2][5].

Removal StrategyPrimary MechanismSurface Area RetentionPore Volume (cm³/g)Phase Transition RiskStructural Shrinkage
Thermal Calcination (500 °C) Combustion of organic templateLow (~150 m²/g)< 0.20High (Amorphous → Crystalline)Severe (>20%)
Soxhlet Extraction (EtOH) Passive solvent diffusionMedium (~250 m²/g)~ 0.35LowModerate
pTSA Chemical Extraction Protonation & Salt FormationHigh (>400 m²/g) > 0.50 None (Remains Amorphous)Minimal (<2%)

Experimental Protocols

The following protocols outline a self-validating system for the synthesis and extraction of mesoporous metal oxides.

Protocol A: Synthesis of DDA-Templated Mesoporous Niobium Oxide

This procedure utilizes DDA to create a wormhole-like mesoporous network.

  • Precursor Preparation: In a dry flask, heat a mixture of 3.25 g (10.3 mmol) of Niobium(V) ethoxide [Nb(OEt)₅] and 0.57 g (3.1 mmol) of Dodecylamine (DDA) until a homogeneous, clear solution is achieved[1].

  • Hydrolysis: Under vigorous manual stirring, rapidly add 65.4 mL of Milli-Q water. A gel-like white precipitate will form immediately due to the hydrolysis of the ethoxide.

  • Condensation & Aging: Seal the reaction mixture and age it sequentially to strengthen the pore walls: 40 °C for 30 hours, followed by 60 °C for 66 hours, and finally 80 °C for 48 hours[1].

  • Collection: Cool the suspension, collect the white solid via Büchner filtration, and dry at 95 °C for 2 hours. Do not exceed 100 °C to prevent premature pore collapse.

Protocol B: Non-Destructive Template Extraction via pTSA

This step converts the trapped DDA into the highly soluble 1-dodecanamine, 4-methylbenzenesulfonate salt.

  • Primary Extraction: Suspend the dried, as-synthesized solid in a solution containing 645 mg (3.4 mmol) of p-toluenesulfonic acid dissolved in a mixture of 13 mL diethyl ether and 100 mL methanol.

  • Agitation: Stir vigorously for 24 hours at room temperature. The pTSA will protonate the DDA, breaking the hydrogen bonds and forming the soluble tosylate salt[1].

  • Secondary Extraction: Filter the solid and resuspend in a fresh solution of 65 mg (0.3 mmol) pTSA in 3 mL ether and 100 mL methanol for another 24 hours to ensure complete extraction[1].

  • Final Wash & Drying: Wash the solid twice with pure methanol (100 mL each) to remove any residual salt. Dry the template-free mesoporous material in an oven at 120 °C for 24 hours.

Protocol C: Analytical Validation of the Self-Validating System

To ensure the trustworthiness of the protocol, the material must be validated before downstream application:

  • FTIR Spectroscopy: Analyze the extracted powder. The complete disappearance of the asymmetric and symmetric C–H stretching bands at 2920 cm⁻¹ and 2850 cm⁻¹ confirms the quantitative removal of the 1-dodecanamine, 4-methylbenzenesulfonate salt.

  • Low-Angle XRD: A broad diffraction peak at approximately 2.5° (2θ) must remain visible. This confirms that the amorphous mesoporous architecture did not collapse during extraction[1].

  • N₂ Physisorption (BET): The isotherm should exhibit a Type IV profile, indicating preserved mesoporosity with a surface area exceeding 400 m²/g.

Applications in Drug Development & Catalysis

The preservation of high surface areas and large pore volumes via this specific extraction chemistry is highly relevant for pharmaceutical sciences. Amorphous mesoporous silicas (like HMS) and metal oxides synthesized via this route possess "wormhole" frameworks[3]. Unlike the strict 1D channels of MCM-41, wormhole pores are highly interconnected. This 3D channel network facilitates superior diffusion kinetics, making them ideal nanocarriers for loading bulky, poorly water-soluble Active Pharmaceutical Ingredients (APIs) and for designing stimuli-responsive smart release coatings[2]. Furthermore, the retained amorphous nature of the metal oxide walls provides a higher density of Brønsted and Lewis acid sites, drastically improving their performance as heterogeneous catalysts[1].

References

  • Synthesis, acid properties and catalysis by niobium oxide nanostructured materials Royal Society of Chemistry (RSC)[Link]

  • Amine extraction from hexagonal mesoporous silica materials by means of methanol-enhanced supercritical CO2: Experimental and modeling ResearchGate / Elsevier[Link]

  • Mesoporous TiO2 supported V2O5 catalyst with high specific surface area as well as preparation method and use thereof Patsnap Eureka (Patent CN102...) [Link]

  • Photo-oxidation of ethanol on mesoporous vanadium–titanium oxide catalysts and the relation to vanadium(IV) and (V) sites Chiba University / Elsevier[Link]

  • Selective Dehydration of Pentoses and Hexoses of Ulva rigida to Platform Chemicals Using Nb2O5 and ZrO2 Supported on Mesoporous Silicas as Heterogeneous Catalysts MDPI[Link]

Sources

Application

Application Notes &amp; Protocols for Dodecylamine Tosylate (DAT) in Froth Flotation

Prepared by: Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers and scientists on the application of Dodecylamine Tosylate (DAT) as a cationic collector in froth...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of Dodecylamine Tosylate (DAT) as a cationic collector in froth flotation processes. While the literature predominantly discusses dodecylamine and its hydrochloride or acetate salts, the functional chemistry in aqueous media is identical, as DAT dissociates to provide the active dodecylammonium cation (DDAH⁺). This guide elucidates the fundamental principles, mechanism of action, key applications, and detailed experimental protocols for evaluating the efficacy of DAT in mineral separation.

Introduction to Dodecylamine Tosylate (DAT) in Froth Flotation

Froth flotation is a highly selective physicochemical process used to separate valuable minerals from gangue based on differences in their surface hydrophobicity.[1][2] The efficiency of this process hinges on the use of chemical reagents, among which collectors play a pivotal role. Collectors are surfactants that selectively adsorb onto the surface of target minerals, rendering them hydrophobic (water-repellent) and facilitating their attachment to air bubbles.[1]

Dodecylamine Tosylate (DAT) is a cationic collector belonging to the alkyl amine family. In aqueous solutions, it dissociates into the dodecylammonium cation (C₁₂H₂₅NH₃⁺) and the tosylate anion (CH₃C₆H₄SO₃⁻). The dodecylammonium ion is the active species responsible for inducing hydrophobicity on mineral surfaces. Amine-based collectors are particularly effective for the flotation of silicate minerals and soluble salts.[3][4] They are extensively used in reverse flotation schemes, where the gangue minerals (e.g., quartz) are floated away from the valuable minerals (e.g., iron oxides).[3]

The tosylate counter-ion is derived from p-toluenesulfonic acid, a strong acid, making DAT a readily water-dispersible salt. This ensures the efficient delivery of the active dodecylammonium cation into the flotation pulp. The fundamental principles and applications described for dodecylamine (DDA) and its other salts (acetate, hydrochloride) are directly applicable to DAT.[5]

Physicochemical Properties and Mechanism of Action

The efficacy of DAT as a collector is governed by the interplay between its chemical structure, the solution chemistry, and the mineral surface properties.

2.1 Collector Speciation The equilibrium between the ionic dodecylammonium cation (RNH₃⁺) and the neutral dodecylamine molecule (RNH₂) is critically dependent on the pulp pH. The pKa of dodecylamine is approximately 10.6.[6][7]

  • pH < 10.6: The cationic form, RNH₃⁺, is the predominant species. This charged species is the primary driver for adsorption onto negatively charged mineral surfaces.[7][8]

  • pH ≈ 10.6: Both RNH₃⁺ and RNH₂ exist in roughly equal concentrations.

  • pH > 10.6: The neutral molecular form, RNH₂, becomes dominant. This form has low solubility and can precipitate, reducing flotation efficiency.[6][9]

2.2 Adsorption Mechanism The primary mechanism of DAT adsorption on silicate minerals like quartz is electrostatic attraction.[10]

  • Surface Charge: Silicate minerals such as quartz carry a negative surface charge over a broad pH range (typically for pH > 2-3).[8][10]

  • Electrostatic Adsorption: The positively charged dodecylammonium headgroup (–NH₃⁺) is electrostatically attracted to the negatively charged sites (e.g., –SiO⁻) on the mineral surface.[11]

  • Hydrophobic Layer Formation: Upon adsorption, the long, non-polar dodecyl (C₁₂) hydrocarbon tail is oriented outwards into the aqueous phase.

  • Hemimicelle Formation: As the collector concentration at the surface increases, the adsorbed cations begin to associate through van der Waals forces between their hydrocarbon tails, forming two-dimensional aggregates known as "hemimicelles".[11] This cooperative adsorption mechanism dramatically increases the surface hydrophobicity and is a key factor in achieving effective flotation.

The adsorption of the collector onto the mineral surface renders it hydrophobic, which lowers the energy barrier for the displacement of water and allows for the attachment of air bubbles, carrying the mineral particle to the froth layer.

Key Applications in Mineral Processing

DAT is a versatile collector primarily used for minerals that exhibit a negative surface charge in the desired flotation pH range.

Mineral / ApplicationTypical pH RangeTarget MineralFlotation TypeNotes
Iron Ore Beneficiation 9.5 - 10.5Quartz (Gangue)Reverse FlotationThis is a major industrial application where silica is floated away from hematite. Starch is often used as a depressant for the iron oxides.[10][12]
Phosphate Beneficiation VariesSilicate (Gangue)Reverse FlotationDAT is used to remove siliceous gangue from phosphate rock.[5][13]
Feldspar & Nepheline AlkalineAlbite, FeldsparDirect FlotationDAT effectively floats feldspathic minerals.[8]
Sylvite (Potash) NeutralSylvite (KCl)Direct FlotationUsed in saturated brine solutions to separate KCl from NaCl (halite).[14]
Mica Flotation 2.5 - 5.0Muscovite, BiotiteDirect FlotationCationic collectors are effective for floating micas from pegmatites.[15]
Lepidolite (Lithium) Alkaline (pH 11)LepidoliteDirect FlotationDDA can be used to float lithium-bearing micas.[16]

Experimental Workflows and Protocols

A systematic evaluation of a flotation collector involves a series of integrated experiments. The following protocols provide a framework for assessing the performance of Dodecylamine Tosylate.

G cluster_prep 1. Preparation cluster_analysis 2. Surface Chemistry Analysis cluster_flot 3. Performance Evaluation cluster_data 4. Data Interpretation Mineral_Prep Mineral Sample Preparation (Grinding, Sieving) Zeta Zeta Potential Measurement Mineral_Prep->Zeta Pure Mineral Contact Contact Angle Measurement Mineral_Prep->Contact Pure Mineral FTIR FTIR Adsorption Analysis Mineral_Prep->FTIR Pure Mineral Microflot Micro-Flotation Test Mineral_Prep->Microflot Pure Mineral Reagent_Prep Reagent Preparation (DAT Stock Solution, pH Modifiers) Reagent_Prep->Zeta Reagents Reagent_Prep->Contact Reagents Reagent_Prep->FTIR Reagents Reagent_Prep->Microflot Reagents Zeta->Microflot Mechanistic Insight Contact->Microflot Mechanistic Insight FTIR->Microflot Mechanistic Insight Analysis Analysis of Recovery & Grade vs. pH, Dosage Microflot->Analysis

Caption: Experimental workflow for evaluating DAT performance.

Protocol 1: Micro-Flotation Test for Performance Evaluation

This protocol determines the floatability of a mineral as a function of DAT concentration and pH.

Materials:

  • Micro-flotation cell (e.g., Hallimond tube or Partridge-Smith cell, 150-300 mL capacity).[17]

  • Purified mineral sample (e.g., quartz), ground to the desired particle size range (e.g., -150 +38 µm).

  • DAT stock solution (e.g., 1x10⁻³ M).

  • pH modifiers: HCl and NaOH solutions (e.g., 0.1 M).

  • High-purity nitrogen gas.

  • Magnetic stirrer and stir bar.

  • pH meter.

Procedure:

  • Sample Preparation: Add 2.0 g of the purified mineral sample to the flotation cell.

  • Pulp Formation: Add approximately 100 mL of deionized water and a stir bar. Place the cell on the magnetic stirrer and stir for 2 minutes to ensure proper suspension.

  • pH Adjustment: Measure the pulp pH and adjust to the desired starting value (e.g., pH 4) using HCl or NaOH. Allow the pH to stabilize for 2 minutes.

  • Collector Conditioning: Add the desired volume of DAT stock solution to achieve the target concentration (e.g., 1x10⁻⁵ M). Condition the pulp by stirring for 5-10 minutes. This allows time for the collector to adsorb onto the mineral surfaces.

  • Flotation: Stop stirring. Introduce nitrogen gas at a constant flow rate (e.g., 50 cm³/min) for a set time (e.g., 2-5 minutes).[17] The hydrophobic particles will attach to bubbles and be carried over into the concentrate collection arm.

  • Product Collection: After the set flotation time, stop the gas flow. Carefully collect the floated material (concentrate) and the material remaining in the cell (tailings).

  • Analysis: Dry both fractions in an oven at 105°C and weigh them.

  • Calculation: Calculate the flotation recovery (%) as: Recovery (%) = (Mass of Concentrate / (Mass of Concentrate + Mass of Tailings)) x 100

  • Repeat: Repeat the procedure for different pH values (e.g., 6, 8, 10, 11, 12) and DAT concentrations to determine the optimal flotation conditions.

Protocol 2: Zeta Potential Measurement

This protocol measures the change in mineral surface charge upon adsorption of DAT, providing evidence for the electrostatic adsorption mechanism.

Materials:

  • Zeta potential analyzer (e.g., using electrophoretic light scattering).

  • Fine mineral sample (<5 µm).

  • DAT solution, pH modifiers (HCl, NaOH), and background electrolyte (e.g., 1x10⁻³ M KCl).

Procedure:

  • Baseline Measurement: Prepare a dilute suspension of the mineral (e.g., 0.01% w/v) in the background electrolyte solution.

  • pH Titration (Mineral Only): Measure the zeta potential of this suspension across a wide pH range (e.g., pH 2 to 12) to determine the natural surface charge behavior and the isoelectric point (IEP) of the mineral.

  • Collector Adsorption Measurement: Prepare a new mineral suspension. Add DAT to a fixed concentration (e.g., 1x10⁻⁴ M).

  • pH Titration (with DAT): Measure the zeta potential of the mineral suspension in the presence of DAT across the same pH range.

  • Interpretation: Compare the two curves. A positive shift in the zeta potential after adding the cationic DAT collector indicates its adsorption onto the negatively charged mineral surface.[11][18]

Protocol 3: Contact Angle Measurement

This protocol quantifies the increase in surface hydrophobicity of a mineral after treatment with DAT.

Materials:

  • Contact angle goniometer with a captive bubble measurement setup.[19]

  • A flat, polished specimen of the mineral (e.g., a quartz plate).

  • DAT solution, pH modifiers.

Procedure:

  • Surface Preparation: Polish the mineral specimen to a mirror finish and clean it thoroughly (e.g., with sonication in ethanol and deionized water) to ensure a hydrophilic surface.

  • Conditioning: Immerse the polished mineral specimen in a DAT solution of a specific concentration and pH for a set conditioning time (e.g., 15 minutes).

  • Measurement: Place the conditioned specimen in a glass cell filled with the same solution. Using a J-shaped needle, generate a small air bubble and bring it into contact with the mineral surface.[20]

  • Analysis: After the bubble has stabilized, capture an image of the three-phase (solid-liquid-gas) contact line. Software is used to measure the angle formed within the water phase.[20] A higher contact angle indicates greater hydrophobicity.

  • Rationale: The captive bubble method is preferred over the sessile drop method as it more closely simulates the interaction between a mineral particle and an air bubble in a flotation pulp.[19][21]

Protocol 4: FTIR Spectroscopy Analysis

This protocol provides direct evidence of DAT adsorption by detecting its characteristic molecular vibrations on the mineral surface.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer with a suitable attachment (e.g., DRIFTS or ATR).

  • Fine mineral powder.

  • DAT solution.

Procedure:

  • Reference Spectrum: Record an FTIR spectrum of the pure, untreated mineral powder.

  • Conditioning: Prepare a concentrated pulp of the mineral (e.g., 5 g in 100 mL) in a DAT solution at the desired pH and concentration. Stir for an extended period (e.g., 30-60 minutes) to ensure significant adsorption.

  • Sample Preparation: Filter the pulp, rinse gently with deionized water at the same pH to remove unadsorbed collector, and dry the mineral sample at low temperature (e.g., 40°C).

  • Sample Spectrum: Record the FTIR spectrum of the DAT-treated mineral powder.

  • Collector Spectrum: Record the spectrum of pure DAT for comparison.

  • Interpretation: Compare the spectrum of the treated mineral with the reference spectra. The appearance of new absorption bands corresponding to the C-H stretching vibrations (around 2850-2960 cm⁻¹) and N-H bending vibrations from the dodecylammonium ion on the treated mineral's spectrum confirms the presence of the collector on its surface.[8][22]

Factors Influencing Flotation Performance

G center Flotation Recovery pH Pulp pH pH->center Affects surface charge & collector speciation Dosage Collector Dosage Dosage->center Controls surface coverage Ions Dissolved Ions (Ca²⁺, Mg²⁺) Ions->center Can cause precipitation or activation Mods Modifying Agents (Depressants, Activators) Mods->center Enhances selectivity

Caption: Key factors influencing DAT flotation performance.

  • Pulp pH: As the most critical parameter, pH dictates the surface charge of most oxide and silicate minerals and the chemical form of the amine collector. Optimal flotation with DAT is typically achieved in a pH range where the mineral surface is strongly negative and the collector is in its cationic (RNH₃⁺) form.[11][23] For quartz, this is often between pH 8 and 10.5.[23][24]

  • Collector Dosage: Flotation recovery generally increases with collector concentration until the mineral surfaces are sufficiently hydrophobic.[4] An excessive dosage can lead to reduced selectivity, formation of micelles in solution (which consumes the collector), and overly stable froth, which can be detrimental to the process.[23]

  • Particle Size: Froth flotation is most effective for a specific range of particle sizes. Very fine particles (<10 µm) can suffer from non-selective entrainment and high reagent consumption, while very coarse particles (>150-200 µm) may detach from bubbles due to their weight.

  • Presence of Other Reagents:

    • Depressants: In complex ores, depressants are used to prevent the flotation of certain minerals. For instance, starch or dextrin is used to depress hematite in the reverse flotation of iron ore, allowing for the selective flotation of quartz with DAT.[10]

    • Activators/Co-collectors: Sometimes, other surfactants are used in conjunction with DAT to achieve a synergistic effect, improving recovery or froth properties.[23][25]

Troubleshooting

IssuePossible Cause(s)Suggested Action(s)
Low Recovery Incorrect pH; Insufficient collector dosage; Presence of depressing ions (e.g., slimes, excessive hardness).Optimize pH and collector concentration via systematic testing. Analyze water chemistry; consider water treatment or specific dispersants/sequestering agents.
Poor Selectivity Excessive collector dosage; Incorrect pH; Ineffective depressant action.Reduce collector dosage. Re-optimize pH. Verify depressant type, dosage, and conditioning time.
Overly Stable/Viscous Froth High collector concentration; Presence of fine clay particles (slimes).Reduce collector dosage. Add a froth modifier (e.g., a short-chain alcohol). Implement a de-sliming step before flotation.
No Flotation Collector precipitation (pH too high); Mineral surface is not negatively charged (pH too low).Check pH and ensure it is below the pKa of DDA (~10.6). Verify the mineral's point of zero charge and operate at a pH where the surface is sufficiently negative.

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  • Hu, Y., et al. (2012). Synthesis of N, N-diethyl dodecyl amine and its flotation properties on bauxite. Transactions of Nonferrous Metals Society of China, 22(10), 2506-2511. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_7Mt2jX9OfuI66uIuemPHheTDDkuAMpkSfM8OIIke8ODDQRGWoKNiylcPR6lcaz88j5GogTpEsKZtLxa4O1rVQcTw73-S88csWy6ZcmUed7Bv6PD1l3umKZ5jbHuRkJxOH3SmKpcIG8DLH0CVohgdZKzhcHtTtkCbMcIp2AohPG7UV8gckSg45hkMDah8vq3921xNPmNHoZAHWsA2hunFafJgvx9Ru7wHyEeE4mTWoNJGIpRUbRc4octH4pI=]
  • Li, D., et al. (2022). Effect of n-octanol on impurity removal by reverse flotation of magnesite ore. Scientific Reports, 12(1), 14935. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIiPCjkFOuTz2xxscl1vzpvCKlneyZTdqmfYrNmRheVjHHureToWTlUMENnNXKQfHd2yYWKH9KolQbcvPOeur9Hn9UAgpR9AukBMfLI47kQsTrBBRpDC3vZdLdHdVTq8alC257i0AX2tRDEG8=]
  • Costa, J. F. C. L., et al. (2021). Evaluation of a mixed collector made of dodecylamine and fatty acids in the direct flotation of iron ore tailings. Rem: Revista Escola de Minas. [https://www.researchgate.
  • Wang, J., et al. (2017). Dodecyl amine adsorption at different interfaces during bubble attachment/detachment at a silica surface. Physicochemical Problems of Mineral Processing, 53(2), 867-877. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKFSeWwBF23gqjSrVdTQvxsUSpOrtgU-6ufDphcIoLQ0cR3REnAEiuawd4V9jirDs53HyxmgXQS-vgAOrC2rv7Xac9wrKwINnnm7TgEyYcOmLxq0ZIANYGqBsljqy3RlDsM0Dzg1aqmNoKK5pnb5_xEHvU2tOpgSBNCUaDwT4oE-HHHO4SE-j-kNwEyDBcsIryZXg0Pl2rLQ==]
  • Matis, K. A., & Zouboulis, A. I. (2018). Flotation in Water and Wastewater Treatment. Water, 10(8), 1047. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNvYx54Yap87C97kUXmt2uFe-eva2wvooIIAG8SkGTBMpd9sonlyUc0L56xbNCZg914HuCgw-FEkMUdZZfCPd6Id5T57b2I9wZc-NqAU-77C_08iT08GzIjZSyrhXOEWBu]
  • Allen Career Institute. (n.d.). Froth Flotation Process: Definition, Principle, Mechanism & Examples. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5bqDNJVwG0zunRrCUByi5a81TWA0TjtoTHpziIcgeRlEQtny4gTmXXCp3erPgVCUvLC9mQRT_qelFYmU88AX3xPCOaibmuudeiiIvjlGGLCrM1M1PSADCd-B8KyaI33m4m5ssR58ycWgXieSyyQPQ8Q==]
  • Wikipedia. (n.d.). Froth flotation. [https://en.wikipedia.
  • Liu, C., et al. (2024). Improving the Flotation of Unoxidized and Oxidized Molybdenite Fines Using Dodecylamine as a Collector: Flotation Tests and Interaction Mechanism. Minerals, 14(5), 478. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb3clmg8mkDw-wM8J3FoJdAw1u6Ppo9lRuJf95QSm95EzgkhX4Z8ZXIOHXFMJ-ysMSEhbwLUkqHXO4kibjhMSfrQ7LDcGev1zrotCKOYrbuhabDVo18A-3yeGBasUjw-lxiQ==]
  • Sahoo, H., et al. (2019). Reverse flotation studies on iron ore slime by the synergistic effect of cationic collectors. Transactions of the Indian Institute of Metals, 72(6), 1543-1550. [https://www.researchgate.
  • Manser, R. M. (1975). The Sheet Silicates. Warren Spring Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5SNI_8RpPKpF_Wh3GGyNdTP9FCDb9H6vlM5YxsqufRAzdLmHoHHzStA6SHuFmWJR27q1OEm4SfApr5Gp4T_EJk07TzhBoM8nMByAMndDJNhwKM_Nu5FjVkmZaNlX-sJm9F4IVm0zDsvYGxitfB4b6oDhCbdMOaQ6d1azsp6Ih6JV3aJ_4n4QPbu5OJligau1f8M6ogDUGOO0pbkQMtexagoSmPsBVcVJjA7hygsVk8h95-YKC9Q==]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Dodecanamine, 4-methylbenzenesulfonate

Executive Summary & Chemical Identity Warning: Chemical Distinction Before proceeding, confirm your target structure. This guide addresses the Ammonium Salt formed via acid-base neutralization, not the Tosylate Ester for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Warning: Chemical Distinction Before proceeding, confirm your target structure. This guide addresses the Ammonium Salt formed via acid-base neutralization, not the Tosylate Ester formed from an alcohol.

  • Target Substance: Dodecylammonium Tosylate (1-Dodecanamine, 4-methylbenzenesulfonate)

  • CAS Registry: 10332-66-8 (Generic for alkylammonium tosylates; specific CAS may vary by hydration)

  • Reaction Type: Exothermic Acid-Base Neutralization

  • Ideal Yield: >95% (Quantitative)

If your yield is below 90%, your process is suffering from solubility losses or stoichiometric errors (likely due to hydration states).

The "Golden Path" Protocol (High-Yield Synthesis)

This protocol is designed to eliminate the two most common yield-killers: water contamination (leading to "oiling out") and stoichiometric mismatch .

Reagents
ComponentPurityCritical Note
1-Dodecanamine >98%Must be fresh. Old amine absorbs CO₂ to form carbamates, lowering yield. Distill if yellow.
p-Toluenesulfonic Acid (p-TsOH) >98%Check Hydration. Usually sold as Monohydrate (

).
Solvent A (Dissolution) Anhydrous EthanolOr Isopropanol (IPA).
Solvent B (Anti-solvent) Diethyl EtherOr n-Heptane (if avoiding peroxides).
Step-by-Step Methodology
  • Stoichiometry Calculation (The Critical Step):

    • Calculate p-TsOH based on the Monohydrate molecular weight (MW ~190.22 g/mol ), not the anhydrous weight (MW 172.20 g/mol ).

    • Target: 1.05 equivalents of p-TsOH per 1.0 equivalent of Dodecanamine. (Slight acid excess ensures all amine reacts; excess acid remains in mother liquor).

  • Dissolution (Separate Flasks):

    • Flask A: Dissolve Dodecanamine in minimal warm Anhydrous Ethanol (approx. 5 mL per gram).

    • Flask B: Dissolve p-TsOH in minimal warm Anhydrous Ethanol.

  • Controlled Addition:

    • Add Solution B (Acid) to Solution A (Amine) slowly with vigorous stirring.

    • Observation: The reaction is exothermic.[1] The solution should remain clear and warm.

  • Crystallization (The "Yield" Step):

    • Allow the mixture to cool slowly to Room Temperature (RT).

    • If crystals form: Cool further to 0°C.

    • If NO crystals form (Solution remains clear): Add Diethyl Ether (Anti-solvent) dropwise until persistent cloudiness appears. Then cool to 0°C.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash cake with cold 1:1 Ethanol/Ether mixture.

    • Dry in a vacuum oven at 40°C (p-TsOH salts can be hygroscopic; ensure dryness).

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision points for crystallization.

SynthesisWorkflow Start Start: Raw Materials Calc Calc: p-TsOH Monohydrate (MW 190.22) Start->Calc Dissolve Dissolve in Warm EtOH (Separate Flasks) Calc->Dissolve Mix Mix: Exothermic Reaction (Acid into Amine) Dissolve->Mix Cool Cool to Room Temp Mix->Cool Decision Crystals Formed? Cool->Decision Filter Vacuum Filtration (Wash with Cold Ether) Decision->Filter Yes AntiSolvent Add Anti-Solvent (Diethyl Ether/Heptane) Decision->AntiSolvent No (Clear Solution) Dry Vacuum Dry 40°C Filter->Dry Chill Chill to 0°C AntiSolvent->Chill Chill->Filter

Caption: Figure 1.[2][3] Synthesis workflow emphasizing the critical stoichiometry check and anti-solvent intervention path.

Troubleshooting Guide (The "Why" Behind Low Yields)

Issue 1: "Oiling Out" (Product separates as a liquid, not crystals)

Diagnosis: The solvent system is too polar (holding too much water) or the temperature dropped too fast.

  • Immediate Fix: Reheat the mixture until the oil dissolves. Add a small amount of anhydrous Ethanol. Scratch the glass side with a rod to induce nucleation while cooling slowly.

  • Root Cause: Impure Dodecanamine or wet p-TsOH.

Issue 2: Low Yield (<70%)

Diagnosis: Product is staying in the "Mother Liquor."

  • Immediate Fix: Do not discard the filtrate! Concentrate the mother liquor (rotary evaporator) to half volume, add more anti-solvent (Ether), and freeze at -20°C.

  • Root Cause: Dodecylammonium Tosylate has a long non-polar tail (

    
    ), making it surprisingly soluble in organic solvents. You need a non-polar anti-solvent to force it out.
    
Issue 3: Product is Yellow/Brown

Diagnosis: Oxidation of the amine.

  • Immediate Fix: Recrystallize from boiling Isopropanol (IPA).

  • Root Cause: Old Dodecanamine was used. Amines oxidize over time. Always distill amines if they are not clear/colorless.

Troubleshooting Logic Tree

Use this decision tree to diagnose yield failures in real-time.

Troubleshooting Problem Identify Problem Type1 No Precipitate Problem->Type1 Type2 Oiling Out Problem->Type2 Type3 Low Yield Problem->Type3 Sol1 Add Anti-Solvent (Ether/Heptane) Type1->Sol1 Sol2 Reheat + Slow Cool + Seed Crystal Type2->Sol2 Sol3 Check Stoichiometry (Did you use Hydrate?) Type3->Sol3

Caption: Figure 2. Diagnostic logic for common synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use Toluene as a solvent? A: Yes, and it is excellent for water removal .

  • Technique: Mix amine and acid in Toluene. Heat to reflux with a Dean-Stark trap. Water is removed azeotropically. The salt will often precipitate upon cooling. This is the industrial preferred method for high purity.

Q: My p-TsOH is very wet. Can I still use it? A: Yes, but you must dry it or account for it.

  • Method: Dissolve the p-TsOH in Toluene and reflux to remove water (Dean-Stark) before adding the amine.

Q: Is this the same as Dodecyl Tosylate? A: NO.

  • Dodecyl Tosylate: Covalent ester (

    
    ). Formed from Dodecanol + Tosyl Chloride.
    
  • Dodecylammonium Tosylate:[4] Ionic salt (

    
    ). Formed from Dodecanamine + p-TsOH.
    
  • Why it matters: Their reactivity and solubility are completely different.

Q: How do I characterize the product? A:

  • H-NMR: Look for the shift in the amine protons (broad singlet, often shifted downfield due to ammonium formation) and the distinct aromatic pattern of the Tosyl group (AA'BB' system).

  • Melting Point: Dodecylammonium salts typically melt >100°C. A sharp melting point indicates high purity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Source for purification of Dodecylamine and p-Toluenesulfonic acid).
  • Perrin, D. D., Armarego, W. L. F., & Perrin, D. R. (1980). Purification of Laboratory Chemicals. Pergamon Press.

  • PubChem. (n.d.). Dodecylammonium chloride (Analogous salt data). National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Purification techniques for dodecylamine p-toluenesulfonate

Technical Support Center: Purification of Dodecylamine p-Toluenesulfonate Executive Summary & Compound Identification Dodecylamine p-toluenesulfonate (DDA-PTS) is an amphiphilic salt formed by the neutralization of dodec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Dodecylamine p-Toluenesulfonate

Executive Summary & Compound Identification

Dodecylamine p-toluenesulfonate (DDA-PTS) is an amphiphilic salt formed by the neutralization of dodecylamine (a fatty amine) with p-toluenesulfonic acid (PTSA). It is widely used as a cationic surfactant, antistatic agent, and phase-transfer catalyst.

CRITICAL SAFETY DISTINCTION: Do not confuse this salt with Dodecyl p-toluenesulfonate (Dodecyl Tosylate) .

  • DDA-PTS (Salt):

    
    . Stable solid, surfactant properties.
    
  • Dodecyl Tosylate (Ester):

    
    . Potent alkylating agent, potential genotoxin.
    
  • This guide focuses exclusively on the purification of the Ammonium Salt form.

Troubleshooting Guide (Q&A Format)

Q1: My crude product is oiling out instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the product separates as a liquid phase before it can crystallize, often due to impurities lowering the melting point or cooling too rapidly.

  • The Fix (Solvent Adjustment): Use a solvent mixture.[1][2][3][4][5][6] Dissolve the crude salt in a minimum amount of hot Ethanol (EtOH) .[2] Once dissolved, slowly add Ethyl Acetate (EtOAc) or Diethyl Ether until the solution turns slightly cloudy. Re-heat to clarify, then let it cool very slowly to room temperature without stirring.

  • The Fix (Seeding): If you have a small amount of pure crystal from a previous batch, add a "seed" crystal once the solution reaches room temperature.

Q2: The product smells strongly of amine (fishy odor). Is it pure? A: No. A fishy odor indicates the presence of unreacted dodecylamine.

  • The Mechanism: Dodecylamine is a weak base and is soluble in non-polar organic solvents. The DDA-PTS salt is generally insoluble in non-polar solvents.

  • The Protocol: Triturate (grind under solvent) the solid with n-Hexane or Diethyl Ether . Filter the solid.[2][4][6] The non-polar solvent will dissolve the free amine while leaving the salt behind.

Q3: My crystals are yellow/brown. How do I get a white powder? A: Coloration is usually due to oxidation products of the amine or trace metal impurities from the PTSA source.

  • The Fix: Perform a recrystallization with Activated Carbon .

    • Dissolve crude salt in hot ethanol.

    • Add activated carbon (1-3 wt%).

    • Stir hot for 10-15 minutes.

    • Filter through a Celite pad (hot) to remove carbon.

    • Crystallize the filtrate.

Q4: The yield is lower than expected (<60%). Where is my product? A: DDA-PTS has significant solubility in alcohols. If you use too much solvent during recrystallization, the product remains in the "mother liquor."

  • Recovery: Concentrate the mother liquor (filtrate) using a rotary evaporator to ~20% of its original volume. Cool to 0°C to induce a second crop of crystals. Note: The second crop is usually less pure and requires separate analysis.

Technical FAQs

Q: What is the best storage condition for DDA-PTS? A: Store in a desiccator at room temperature. While less hygroscopic than the free acid (PTSA), the salt can absorb moisture over time, leading to clumping and hydrolysis risks.

Q: How do I verify the formation of the salt vs. a physical mixture? A:

  • Melting Point: The salt will have a distinct, sharp melting point (typically >120°C, distinct from Dodecylamine ~28°C and PTSA ~106°C).

  • IR Spectroscopy: Look for the disappearance of the N-H stretching doublet of the primary amine (~3300-3400 cm⁻¹) and the appearance of the broad ammonium band (~3000 cm⁻¹).

  • Solubility Test: The salt should be soluble in hot water/ethanol but insoluble in hexane. Free dodecylamine is soluble in hexane.

Detailed Purification Protocol

Objective: Isolate high-purity (>98%) Dodecylamine p-toluenesulfonate.

Materials:

  • Crude DDA-PTS

  • Solvents: Ethanol (absolute), Ethyl Acetate, n-Hexane.

  • Equipment: Round bottom flask, reflux condenser, Buchner funnel.

Workflow:

  • Dissolution: Place 10g of crude DDA-PTS in a flask. Add 30 mL of Ethanol . Heat to reflux (approx. 78°C) until fully dissolved.

  • Carbon Treatment (Optional): If colored, add 0.2g activated charcoal. Stir for 10 mins. Filter hot.

  • Crystallization:

    • Remove from heat.[2]

    • Add Ethyl Acetate dropwise (approx. 10-20 mL) until the solution shows the first sign of persistent turbidity.

    • Add 1-2 mL of Ethanol to clear it again.

    • Allow to cool to Room Temp (25°C) over 2 hours.

    • Move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Ethyl Acetate or Hexane (to remove residual amine).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Data Summary Table:

ParameterSpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation.
Solubility (Hot) Ethanol, IsopropanolIdeal for recrystallization.
Solubility (Cold) Water (moderate), AcetonePoor solubility in Hexane/Ether.
Key Impurity A Free DodecylamineRemove via Hexane wash.
Key Impurity B Free p-Toluenesulfonic AcidRemove via cold water wash (if salt is insoluble enough) or recrystallization.

Process Visualization (Workflow)

PurificationWorkflow Start Crude DDA-PTS (Impure Solid) Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Carbon Add Activated Carbon Filter Hot (Celite) CheckColor->Carbon Yes Crystallize Add Ethyl Acetate (Anti-solvent) Cool slowly to 0°C CheckColor->Crystallize No Carbon->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash Cake with Cold Hexane (Removes Free Amine) Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry Final Pure DDA-PTS (White Crystals) Dry->Final

Caption: Step-by-step purification workflow for removing color, free amine, and acid impurities from DDA-PTS.

References

  • Organic Syntheses. Purification of Alkylammonium Tosylates. Available at: [Link] (General reference for tosylate salt handling).

  • PubChem. Dodecylamine p-toluenesulfonate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Troubleshooting

Preventing aggregation of nanoparticles with "1-Dodecanamine, 4-methylbenzenesulfonate"

Subject: Preventing Aggregation with 1-Dodecanamine, 4-methylbenzenesulfonate CAS: 14475-59-3 | Common Name: Dodecylammonium Tosylate (DAT) Technical Overview & Mechanism of Action 1-Dodecanamine, 4-methylbenzenesulfonat...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Aggregation with 1-Dodecanamine, 4-methylbenzenesulfonate

CAS: 14475-59-3 | Common Name: Dodecylammonium Tosylate (DAT)

Technical Overview & Mechanism of Action

1-Dodecanamine, 4-methylbenzenesulfonate (Dodecylammonium Tosylate) is a specialized cationic surfactant used to stabilize nanoparticles (NPs), particularly in non-polar or weakly polar organic solvents (e.g., toluene, chloroform, THF).

Unlike standard surfactants like CTAB (which contains bromide) or Dodecylamine Hydrochloride (which contains chloride), this reagent utilizes Tosylate (


)  as the counterion.

Why this matters for your experiments:

  • Halide-Free Stabilization: Halides (Cl⁻, Br⁻, I⁻) can poison catalytic surfaces, quench fluorescence in semiconductor nanocrystals (like Perovskites), or alter plasmonic properties. The tosylate anion is bulky and non-coordinating, avoiding these interference issues.

  • Steric Stabilization: The 12-carbon alkyl chain (

    
    ) provides a "steric fence," physically preventing nanoparticle cores from touching and fusing (Van der Waals aggregation).
    
  • Solubility Profile: The tosylate salt is often more soluble in organic media than its halide counterparts, facilitating better phase transfer from aqueous to organic phases.

Troubleshooting Guide (Q&A Format)
Issue 1: "My nanoparticle solution turns cloudy or precipitates immediately after adding the surfactant."

Diagnosis: Solvent Polarity Mismatch or Ligand Shock. Dodecylammonium tosylate is an amphiphilic salt, but its solubility is heavily dependent on the solvent's dielectric constant. If the solvent is too non-polar (e.g., pure hexane) without a co-solvent, the salt itself may crystallize. If it is too polar (e.g., water), the hydrophobic tails will force aggregation.

Solution Protocol:

  • Pre-Dissolution: Do not add solid DAT directly to the NP suspension. Dissolve DAT in a carrier solvent first (e.g., Toluene or Chloroform) to create a stock solution (typically 10–50 mM).

  • Sonication: Sonicate the stock solution for 5–10 minutes at 30°C to ensure complete dissociation of the ion pair.

  • The "Dropwise" Technique: Add the DAT stock solution to your nanoparticle suspension slowly (1 drop/second) under vigorous stirring. This prevents localized high concentrations that cause "ligand shock" (rapid stripping of original ligands leading to crash-out).

Issue 2: "The particles are stable initially but aggregate (sediment) after 24 hours."

Diagnosis: Insufficient Surface Coverage (Ligand Desorption). The binding of the amine headgroup (


) to metal surfaces is dynamic (an equilibrium process). If the concentration of free surfactant in the solution drops below a critical threshold, ligands desorb, leaving "bald spots" on the NP surface where aggregation occurs.

Solution Protocol:

  • Maintain Equilibrium Excess: Ensure your final storage solution contains a small excess of free DAT.

    • Recommended Ratio: For 5–10 nm particles, aim for a ligand:metal molar ratio of at least 2:1 to 5:1 depending on surface curvature.

  • Temperature Control: Amine-metal bonds are thermally labile. Store suspensions at 4°C . Avoid temperatures >40°C unless specifically annealing, as this accelerates ligand desorption.

Issue 3: "I cannot transfer my particles from water to toluene using this reagent."

Diagnosis: Incorrect pH or Ionic Strength. For the dodecylammonium cation to function as a phase transfer agent, it must remain protonated.

Solution Protocol:

  • Check Aqueous pH: Ensure the aqueous nanoparticle phase is slightly acidic to neutral (pH 4–7). If the pH is >9, the ammonium deprotonates to the free amine (Dodecylamine), which has different solubility and binding kinetics.

  • Phase Transfer Workflow:

    • Step A: Mix Aqueous NPs + Organic Solvent (containing DAT).

    • Step B: Add a chaotropic agent (e.g., Ethanol) if transfer is stubborn. The ethanol lowers the interfacial tension.

    • Step C: Vortex vigorously for 2 minutes. The organic phase should become colored (NPs), and the aqueous phase clear.

Experimental Data & Properties

Table 1: Physicochemical Properties & Solubility

PropertyValue / Description
Molecular Formula

Molecular Weight ~357.55 g/mol
Physical State White to off-white solid
Primary Solubility Chloroform, Toluene, Dichloromethane, Ethanol
Poor Solubility Water (cold), Hexane (without co-solvent)
Critical Function Cationic Surfactant / Phase Transfer Catalyst
Mechanism Visualization

The following diagram illustrates how Dodecylammonium Tosylate stabilizes a metal nanoparticle (e.g., Gold/Au) in an organic solvent. Note the "Steric Barrier" formed by the C12 tails and the "Ionic Double Layer" influence of the Tosylate counterion.

G cluster_ligands Stabilization Layer cluster_counterions Diffuse Layer (Solvent) NP Metal Nanoparticle (Au/Ag Core) L1 C12-NH3+ L1->NP Surface Binding (Amine-Metal) Agg Approaching Nanoparticle L1->Agg STERIC REPULSION (Prevents Aggregation) L2 C12-NH3+ L2->NP L3 C12-NH3+ L3->NP L4 C12-NH3+ L4->NP T1 Tosylate Anion (Non-coordinating) T1->L1 Electrostatic Balance T2 Tosylate Anion T2->L2

Caption: Schematic of steric stabilization. The amine headgroup binds the metal surface, while the C12 tail extends into the solvent, physically repelling other particles. The Tosylate anion balances charge without blocking the surface.

References
  • General Mechanism of Amine Stabilization

    • Newman, J. D. S., & Blanchard, G. J. (2006). "Formation of Gold Nanoparticles Using Amine Reducing Agents." Langmuir, 22(13), 5882–5887.
    • Note: Describes the fundamental binding of alkylamines to gold surfaces.
  • Tosylate vs.

    • Holmberg, K., et al. (2002). Surfactants and Polymers in Aqueous Solution. Wiley.
    • Note: Authoritative text on how counterion size (Tosylate vs Chloride)
  • Phase Transfer Protocols (Analogous Systems)

    • Wang, X., et al. (2005). "General Strategy for Nanocrystal Synthesis.
    • Note: Establishes the baseline for liquid-solid-solution phase transfer using alkylammonium surfactants.
  • Specific Reagent Data

    • PubChem Compound Summary for CID 167978 (Dodecylamine 4-methylbenzenesulfon
Optimization

Technical Support Center: Optimizing Brønsted Acid-Surfactant Combined (BASC) Catalysis

Welcome to the BASC Catalysis Technical Support Center. This guide is designed for researchers and drug development professionals working with dodecylamine tosylate (dodecylammonium p-toluenesulfonate, DAPTS) and related...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the BASC Catalysis Technical Support Center. This guide is designed for researchers and drug development professionals working with dodecylamine tosylate (dodecylammonium p-toluenesulfonate, DAPTS) and related surfactant-type Brønsted acids (such as DBSA). By acting simultaneously as a surfactant and an acid catalyst, DAPTS enables complex organic transformations—like dehydrative esterifications and glycosylations—directly in aqueous media.

Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure high-yield, reproducible catalysis.

Part 1: Mechanistic FAQs & Causality

Q: How does DAPTS overcome the mutual insolubility of organic substrates in aqueous media? A: Traditional organic synthesis relies on volatile organic solvents because most organic substrates are insoluble in water. DAPTS overcomes this via micellar catalysis . The molecule features a hydrophilic head (ammonium tosylate) and a long hydrophobic tail (dodecyl chain). When dispersed in water above its Critical Micelle Concentration (CMC), DAPTS self-assembles into colloidal emulsion droplets. The hydrophobic tails point inward, creating a non-aqueous microenvironment that actively sequesters and solubilizes hydrophobic organic substrates, drastically increasing their local concentration for the reaction .

Q: Why choose DAPTS over traditional Brønsted acids like plain p-toluenesulfonic acid (PTSA) or HCl? A: In dehydration reactions (e.g., esterification, etherification), water is a byproduct. If you use a traditional acid like PTSA in an aqueous solvent, the surrounding bulk water drives the equilibrium backward toward hydrolysis, resulting in near-zero yields. DAPTS forms a hydrophobic micellar core that physically excludes the water molecules generated during the dehydration event. This localized water exclusion shifts the thermodynamic equilibrium forward, enabling highly efficient dehydration in a bulk water solvent .

G A Aqueous Bulk Phase (Water) B DAPTS Addition (Surfactant-Acid) A->B C Micelle Formation (Hydrophobic Core) B->C CMC Reached D Substrate Sequestration (High Local Conc.) C->D E Acid-Catalyzed Dehydration (Water Excluded) D->E F Product Release & Phase Separation E->F Centrifugation

Fig 1. Mechanism of DAPTS micellar catalysis and phase separation.

Part 2: Troubleshooting Guide for Reaction Optimization

Issue 1: The reaction mixture remains clear, and conversion is <10%.

  • Causality: A clear aqueous solution indicates that the DAPTS catalyst has not formed micelles. BASC catalysis strictly requires the formation of an emulsion to create the hydrophobic reaction pockets [[1]]([Link]).

  • Solution: Increase the catalyst loading to ensure you are above the Critical Micelle Concentration (CMC). Standard effective loading is typically 10 mol%. Verify that the water transitions to a turbid, milky state.

Issue 2: High yield for long-chain substrates, but poor yield for short-chain hydrophilic substrates.

  • Causality: Substrates must be sufficiently hydrophobic to partition out of the bulk water and into the micellar core. Highly hydrophilic substrates (e.g., short-chain aliphatic alcohols) remain in the bulk aqueous phase, physically separated from the acidic protons inside the micelle .

  • Solution: If working with highly hydrophilic substrates, consider adding a salting-out agent (like NaCl) to the aqueous phase to drive the substrates into the micelle, or switch to a more hydrophobic derivative (e.g., benzyl-protected sugars for glycosylations) .

Issue 3: The reaction forms a stable emulsion that cannot be separated during workup.

  • Causality: Surfactants inherently stabilize emulsions by reducing interfacial tension. Standard separatory funnel extraction will often fail, resulting in an unbreakable "rag layer."

  • Solution: Do not use solvent extraction. Instead, utilize high-speed centrifugation (e.g., 4000 rpm for 10-15 minutes). The mechanical force overcomes the electrostatic repulsion of the surfactant heads, forcing the hydrophobic product to coalesce into a distinct, recoverable layer.

Troubleshooting Start Issue: Low Product Yield Q1 Is the reaction mixture cloudy/emulsified? Start->Q1 Sol1 Increase DAPTS loading above CMC (e.g., 10 mol%) Q1->Sol1 No Q2 Are substrates highly hydrophilic? Q1->Q2 Yes Sol2 Use more hydrophobic derivatives or salt-out Q2->Sol2 Yes Q3 Is water accumulating in the micelle? Q2->Q3 No Sol3 Increase temperature to drive water exclusion Q3->Sol3 Yes

Fig 2. Troubleshooting decision tree for low yields in BASC-catalyzed reactions.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in physical observations confirm that the underlying chemical mechanisms are functioning correctly.

Protocol A: Synthesis and Validation of DAPTS Catalyst
  • Reaction: Dissolve dodecylamine (1.0 eq) in a minimal amount of absolute ethanol. Slowly add an equimolar amount (1.0 eq) of p-toluenesulfonic acid monohydrate under continuous stirring at room temperature.

  • Isolation: Stir for 2 hours. Evaporate the solvent under reduced pressure. Recrystallize the resulting white solid from a mixture of diethyl ether and ethanol.

  • Self-Validation Check: To confirm successful synthesis of the surfactant-acid, place 50 mg of the product in 5 mL of deionized water and shake vigorously.

    • Pass: The powder dissolves and forms a thick, stable soapy foam at the surface, confirming the creation of an amphiphilic surfactant.

    • Fail: The powder floats without dissolving or foaming (unreacted amine) or dissolves completely clear without foaming (unreacted acid).

Protocol B: DAPTS-Catalyzed Dehydrative Esterification in Aqueous Media
  • Micelle Assembly: Add DAPTS (10 mol% relative to the limiting reagent) to 5 mL of deionized water in a reaction vial. Stir at 40 °C for 10 minutes.

    • Validation Check: The water must transition from transparent to a turbid, milky emulsion. This confirms the CMC has been exceeded and hydrophobic pockets are active.

  • Substrate Addition: Add the carboxylic acid (1.0 eq) and the alcohol (1.5 eq) to the emulsion. Stir vigorously (800 rpm) at 40–60 °C for 12–24 hours.

  • Phase Separation: Transfer the crude reaction mixture to a centrifuge tube. Centrifuge at 4000 rpm for 10 minutes.

    • Validation Check: Three distinct layers must form: a clear aqueous bottom layer, a thin solid interfacial layer (catalyst/surfactant), and a clear organic top layer (the ester product). The presence of the distinct organic layer validates that the dehydration was successful and the emulsion was mechanically broken.

  • Recovery: Decant or pipette off the top organic layer for NMR/GC-MS analysis.

Part 4: Quantitative Performance Data

The following table summarizes the causal relationship between substrate hydrophobicity, micelle formation, and overall catalytic efficiency. Notice how traditional acids (PTSA) fail entirely in water, while surfactant-combined catalysts (DAPTS, DBSA) thrive, provided the substrate is sufficiently hydrophobic.

Catalyst System (10 mol%)Substrate HydrophobicityEmulsion Formed?Temp (°C)Time (h)Yield (%)
None (Control) HighNo4024< 5%
PTSA (Traditional Acid)HighNo402412%
DAPTS (BASC)Low (Short-chain)Yes402445%
DAPTS (BASC)High (Long-chain)Yes402492%
DBSA (BASC)High (Long-chain)Yes402495%

Part 5: References

1.[2] Chemical Glycosylations in Water and Aqueous Media. ACS Publications. URL:[Link] 2.[3] Dehydration reactions in water. Brønsted Acid-surfactant-combined catalyst for ester, ether, thioether, and dithioacetal formation in water. PubMed (NIH). URL:[Link] 3.[4] P-dodecylbenzenesulfonic acid: A Brønsted acid-surfactant-combined catalyst. ResearchGate. URL:[Link] 4.[1] Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water. Taylor & Francis. URL:[Link]

Sources

Troubleshooting

Stability issues of "1-Dodecanamine, 4-methylbenzenesulfonate" in aqueous solutions

This is a technical support guide for 1-Dodecanamine, 4-methylbenzenesulfonate (Dodecylammonium Tosylate). Compound: 1-Dodecanamine, 4-methylbenzenesulfonate Synonyms: Dodecylammonium Tosylate, Dodecylamine p-toluenesulf...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for 1-Dodecanamine, 4-methylbenzenesulfonate (Dodecylammonium Tosylate).

Compound: 1-Dodecanamine, 4-methylbenzenesulfonate Synonyms: Dodecylammonium Tosylate, Dodecylamine p-toluenesulfonate CAS (Salt): [Not consistently assigned; often conflated with Ester CAS 10157-76-3] Class: Cationic Surfactant / Hydrotrope Salt[1]

Part 1: Critical Safety & Identity Verification

WARNING: SALT vs. ESTER DISTINCTION Before proceeding, you must verify the chemical identity of your material. There is a frequent database conflation between the Salt (Ionic Surfactant) and the Ester (Covalent Alkylating Agent).

FeatureTarget Compound (Salt) Dangerous Imposter (Ester)
Name Dodecylammonium TosylateDodecyl p-Toluenesulfonate
Structure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Bonding Ionic (Ammonium ...[2][3][4] Sulfonate)Covalent (Alcohol ...[1] Sulfonate)
Aqueous Behavior Soluble (Surfactant)Insoluble (Hydrolyzes rapidly)
Toxicity Irritant (Surfactant)Genotoxic (Strong Alkylating Agent)

If your compound is the Ester, it will rapidly decompose in water to Dodecanol and Toluenesulfonic acid. The guide below applies strictly to the Ammonium Salt .

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My solution precipitates or turns cloudy upon cooling."

Diagnosis: You have likely crossed the Krafft Boundary . Unlike non-ionic surfactants, ionic salts like Dodecylammonium Tosylate have a specific temperature (Krafft Point,


) below which the solubility drops precipitously.[5] The solid crystalline lattice energy overcomes the hydration energy, causing the surfactant to crystallize out of the solution.
  • The Mechanism: Above

    
    , the solubility is determined by micelle formation (high solubility). Below 
    
    
    
    , micelles cannot form because the monomer solubility limit is lower than the Critical Micelle Concentration (CMC).
  • Corrective Action:

    • Heat the solution to >30–40°C. If it clears, it is a Krafft point issue.

    • Protocol: Store the solution above 25°C or add a co-solvent (e.g., 5-10% Ethanol) to depress the

      
      .
      
Issue 2: "The solution becomes turbid over time, even at room temperature."

Diagnosis: pH Drift & Deprotonation. The dodecylammonium ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is a weak acid. Its stability is strictly pH-dependent.[1]


The

of the dodecylammonium headgroup is approximately 10.6 .
  • If pH > 9.0: The equilibrium shifts toward the free amine (

    
    ).
    
  • Result: The free amine is an oily, water-insoluble species. It will form a turbid emulsion or phase-separate as an oil layer.[1]

  • Corrective Action:

    • Check pH.[1][6] If pH > 7, adjust to pH 4–6 using dilute Toluenesulfonic acid or HCl.[1]

    • Avoid storing in soda-lime glass for long periods (alkali leaching from glass can raise pH).[1]

Issue 3: "I see a viscous, gel-like phase forming at higher concentrations."

Diagnosis: Wormlike Micelle Formation. Tosylate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is a counterion that strongly promotes the transition from spherical micelles to rod-like (wormlike) micelles. This is not "instability" but a phase change.[1]
  • The Mechanism: The tosylate ion penetrates the micelle interface, screening the headgroup repulsion and allowing closer packing. This elongates the micelles, creating a viscoelastic network.

  • Corrective Action: If low viscosity is required, work below the "Sphere-to-Rod Transition" concentration, or increase temperature.[1]

Part 3: Experimental Protocols

Protocol A: Determination of Krafft Point ( )

Validate the temperature floor for your specific concentration.

  • Prepare: A 1% (w/v) dispersion of Dodecylammonium Tosylate in water. It will likely be turbid at 4°C.[1]

  • Setup: Place the vial in a water bath with a thermometer and a magnetic stir bar.

  • Ramp: Heat slowly (1°C/min) while stirring.

  • Observe: Record the temperature (

    
    ) where the solution becomes optically transparent.
    
  • Cool: Turn off heat and allow to cool. Record the temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) where crystals first appear.
    
  • Result: The Krafft Point is the average of

    
     and 
    
    
    
    . Operational Rule: Always maintain experimental T >
    
    
    + 5°C.
Protocol B: pH Stability Window Assessment

Determine the safe pH range to prevent free-amine precipitation.

  • Prepare: 20 mL of 10 mM surfactant solution.

  • Titrate: Add 0.1M NaOH in 50

    
     increments while measuring turbidity (or Absorbance at 600 nm).
    
  • Plot: Absorbance vs. pH.[1]

  • Cutoff: The pH where absorbance spikes is the Precipitation pH (

    
    ).
    
  • Standard: Maintain formulation pH at least 2.0 units below

    
    .
    

Part 4: Visualizing the Stability Landscape

The following diagram illustrates the competing equilibria that dictate the stability of Dodecylammonium Tosylate in water.

StabilityLandscape Salt Dodecylammonium Tosylate (Soluble Micelles) Crystal Crystalline Solid (Precipitate) Salt->Crystal Cooling FreeAmine Free Dodecylamine (Insoluble Oil/Turbidity) Salt->FreeAmine Add Base (OH-) Wormlike Viscoelastic Gel (Wormlike Micelles) Salt->Wormlike Increase Conc. Crystal->Salt Heating FreeAmine->Salt Add Acid (H+) TempLow Temperature < Krafft Point HighConc High Concentration + Tosylate Counterion HighPH pH > 9.0 (Deprotonation) Acidic pH < 7.0

Caption: Stability map showing the three primary instability pathways: Crystallization (low temp), Phase Separation (high pH), and Gelation (high concentration).

Part 5: Data Summary Table

ParameterValue / BehaviorRelevance to Stability
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Salt)
Stoichiometry 1:1 Amine:Acid
Krafft Point (

)
~25–35°C (Concentration dependent)Critical: Solution precipitates below this T.

(Headgroup)
10.63 (at 25°C)Critical: Keep pH < 8.0 to ensure solubility.
CMC ~10–15 mM (Est.)[1]Minimum conc. for micelle stability.[1]
Counterion Effect Tosylate (Hydrotropic/Chaotropic)Induces rod-micelles; may lower ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

vs Chloride.
Chemical Stability High (No hydrolysis of salt)Stable for years if kept acidic and sealed.[1]

References

  • Hunter, R. J. (2001).[1] Foundations of Colloid Science. Oxford University Press.[1] (Authoritative text on surfactant phase behavior and Krafft temperature thermodynamics).

  • Vautier-Giongo, C., & Bales, B. L. (2003).[1] Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements. Journal of Physical Chemistry B. Link (Methodology for Krafft point determination).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 124-22-1 (Dodecylamine). Link (Source for pKa and solubility data of the amine precursor).

  • Kunz, W., et al. (2016).[1] Hydrotropes: Structure and Function. Current Opinion in Colloid & Interface Science. (Context on Tosylate counterion effects on surfactant solubility).

Sources

Optimization

Troubleshooting phase separation in emulsions with dodecylamine tosylate

Welcome to the Dodecylamine Tosylate (DAT) Emulsion Technical Support Center . This portal is designed for researchers, formulation scientists, and drug development professionals dealing with the complex interfacial dyna...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dodecylamine Tosylate (DAT) Emulsion Technical Support Center . This portal is designed for researchers, formulation scientists, and drug development professionals dealing with the complex interfacial dynamics of cationic emulsions.

Dodecylamine tosylate is a highly effective cationic surfactant formed by neutralizing dodecylamine with p-toluenesulfonic acid[1]. While it provides exceptional surface activity, the bulky tosylate counterion and the inherent thermodynamics of nanoemulsions often lead to phase separation[2]. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative diagnostics to stabilize your DAT systems.

Quantitative Diagnostic Matrix: Identifying Phase Separation

Before adjusting your formulation, you must identify the exact thermodynamic or kinetic failure mode. Use the table below to compare your experimental observations against established quantitative thresholds for DAT emulsions.

Separation ModeDroplet Size EvolutionZeta Potential (mV)Time to FailurePrimary DAT Causality
Coalescence > 5 μm (rapid growth)< +15 mV< 24 HoursDAT concentration is below the Critical Micelle Concentration (CMC).
Ostwald Ripening Proportional to

> +30 mV3 - 14 DaysHigh aqueous solubility of the dispersed oil phase[3].
Flocculation Bimodal distribution+15 to +25 mV1 - 3 DaysElectrolyte screening from buffer salts (e.g., NaCl > 0.1M).
Creaming Unchanged> +30 mV> 14 DaysDensity mismatch (

> 0.1 g/cm³) or low aqueous viscosity.

Troubleshooting Workflows

To systematically diagnose and resolve phase separation in your DAT emulsions, follow the logical workflow below.

Troubleshooting_Workflow Start Observe Emulsion Instability TimeCheck When did separation occur? Start->TimeCheck Immediate Immediate / < 24h TimeCheck->Immediate Delayed Days / Weeks TimeCheck->Delayed Coalescence Coalescence (Weak Interfacial Film) Immediate->Coalescence Clear Layers Flocculation Flocculation (Electrostatic Screening) Immediate->Flocculation Clumping Ostwald Ostwald Ripening (Droplet Growth) Delayed->Ostwald DLS shows size increase Creaming Creaming / Sedimentation (Density Mismatch) Delayed->Creaming Milky top/bottom layer FixCoal Increase DAT Concentration or Homogenization Energy Coalescence->FixCoal FixFloc Reduce Electrolytes / Check pH Flocculation->FixFloc FixOst Add Hydrophobic Co-solute (e.g., Squalane) Ostwald->FixOst FixCream Add Rheology Modifiers (e.g., Xanthan Gum) Creaming->FixCream

Diagnostic workflow for identifying and resolving DAT emulsion phase separation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my DAT-stabilized nanoemulsion undergo Ostwald ripening so quickly? A1: Ostwald ripening is a thermodynamically driven process where oil molecules diffuse from smaller droplets to larger droplets to lower the system's overall surface energy[4]. Because smaller droplets have a higher Laplace pressure, the oil inside them is more soluble in the continuous aqueous phase[5]. In DAT systems, if the surfactant concentration is well above the CMC, empty DAT micelles can actually act as transport vehicles, shuttling oil molecules through the aqueous phase and accelerating the ripening. When this process is diffusion-controlled, the droplet radius increases proportionally to the cube root of time (


)[3].

Q2: How do I stop Ostwald ripening in my formulation? A2: You must introduce an osmotic pressure gradient that counteracts the Laplace pressure. This is achieved by adding an "Ostwald ripening inhibitor"—an extremely hydrophobic compound (like squalane, hexadecane, or a heavy vegetable oil) to your dispersed phase prior to emulsification[4]. Because this inhibitor is virtually insoluble in the continuous phase, it cannot diffuse out of the small droplets. As oil leaves the small droplet, the concentration of the inhibitor increases, creating an osmotic pressure that halts further dissolution.

OR_Mechanism SmallDrop Small Droplet (High Laplace Pressure) Aqueous Continuous Phase (Monomer Diffusion) SmallDrop->Aqueous Dissolution LargeDrop Large Droplet (Low Energy State) Aqueous->LargeDrop Redeposition Inhibitor Hydrophobic Inhibitor (Osmotic Pressure) Inhibitor->SmallDrop Stabilizes

Thermodynamic mechanism of Ostwald ripening and its inhibition in emulsion systems.

Q3: How does the p-toluenesulfonate counterion affect emulsion stability compared to standard chlorides or bromides? A3: The p-toluenesulfonate (tosylate) counterion is bulky and aromatic. It binds much more strongly to the cationic dodecylamine headgroup than simple halides do[2]. This strong counterion binding reduces the electrostatic repulsion between the surfactant headgroups, allowing them to pack more tightly at the oil-water interface, which generally increases interfacial film strength. However, this tight packing also raises the Krafft temperature of the surfactant. If your formulation is stored at a temperature below the Krafft point, the DAT will crystallize out of the interface, leading to immediate coalescence.

Q4: My emulsion breaks immediately upon the addition of buffer salts. Why? A4: DAT is a cationic surfactant[1]. Adding high concentrations of electrolytes—especially multivalent anions like phosphates or sulfates—compresses the electrical double layer surrounding your emulsion droplets. This drastically reduces the zeta potential. Once the electrostatic repulsion falls below the van der Waals attractive forces (typically below +15 mV), the droplets will rapidly flocculate and subsequently coalesce. If buffering is required, use low-molarity, monovalent buffers (like acetate) and monitor the zeta potential closely.

Step-by-Step Experimental Methodology: Self-Validating DAT Emulsion Protocol

To ensure reproducibility and prevent phase separation, use this self-validating protocol for formulating DAT-stabilized Oil-in-Water (O/W) emulsions. Every step includes a built-in quality control (QC) check to verify the mechanistic integrity of the formulation before proceeding.

Step 1: Aqueous Phase Preparation

  • Dissolve Dodecylamine Tosylate (DAT) in deionized water at a concentration of 1.5% (w/w).

  • Heat the aqueous phase to 45°C to ensure you are operating well above the Krafft temperature of the tosylate salt.

  • QC Validation: The solution must be completely optically clear. Any turbidity indicates undissolved surfactant or operation below the Krafft point. Do not proceed until clear.

Step 2: Oil Phase Preparation (Inhibiting Ostwald Ripening)

  • Combine your primary active oil (e.g., 8% w/w) with an Ostwald ripening inhibitor, such as Squalane or Hexadecane (2% w/w).

  • Gently heat the oil phase to 45°C to match the temperature of the aqueous phase.

  • QC Validation: The oil phase must be homogeneous. Temperature matching is critical; a temperature delta >5°C between phases will cause localized surfactant precipitation during mixing.

Step 3: Pre-Emulsification

  • Slowly add the oil phase to the aqueous phase while applying high-shear mixing (e.g., Ultra-Turrax at 10,000 RPM) for 3 minutes.

  • QC Validation: The resulting macroemulsion should be uniformly milky white with no visible oil slicks on the surface. An oil slick indicates insufficient DAT concentration to cover the newly created interfacial area.

Step 4: High-Pressure Homogenization

  • Pass the pre-emulsion through a high-pressure homogenizer (e.g., Microfluidizer) for 3 to 5 cycles at 15,000 psi.

  • Cool the output immediately using a heat exchanger to lock in the droplet size.

  • QC Validation: Perform Dynamic Light Scattering (DLS). The Z-average droplet size should be < 200 nm, and the Polydispersity Index (PDI) must be < 0.2. A PDI > 0.2 indicates uneven shear distribution, which will accelerate Ostwald ripening.

Step 5: Accelerated Stress Testing

  • Subject a 10 mL aliquot of the final emulsion to centrifugation at 3,000 x g for 15 minutes.

  • QC Validation: A stable emulsion will show zero phase separation, creaming, or sedimentation. If a clear layer forms, the interfacial film is too weak, and the DAT concentration must be optimized.

References

  • Individual and Collective Behavior of Emulsion Droplets Undergoing Ostwald Ripening.
  • Ostwald ripening. Wikipedia.
  • Aging of an Emulsion Followed by DWS Sizing - Ostwald Ripening Mechanism. LS Instruments.
  • Research of CO2-Responsive Surfactants for Enhanced Oil Recovery: Review and Outlook. MDPI.
  • Dual-functional surfactant system for enhanced foam drainage and anti-aggregation in gas wells.

Sources

Troubleshooting

Technical Support Center: A Guide to High-Efficiency Surface Functionalization with 1-Dodecanamine, 4-methylbenzenesulfonate

Answering the call for a robust, authoritative guide, we present the Technical Support Center for enhancing surface functionalization with 1-Dodecanamine, 4-methylbenzenesulfonate. This resource is meticulously crafted f...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for a robust, authoritative guide, we present the Technical Support Center for enhancing surface functionalization with 1-Dodecanamine, 4-methylbenzenesulfonate. This resource is meticulously crafted for the scientific community, providing deep, actionable insights to overcome common experimental hurdles.

Welcome, researchers and innovators. This guide is engineered to serve as your dedicated resource for mastering surface functionalization using 1-Dodecanamine, 4-methylbenzenesulfonate (DDA-pTSA). As a salt of a primary amine and a strong acid, this molecule offers unique advantages for creating well-ordered self-assembled monolayers (SAMs). However, its effective use demands a nuanced understanding of the underlying chemistry and precise control over experimental parameters. Here, we dissect common challenges and provide field-proven, evidence-based solutions to elevate the efficiency, reproducibility, and quality of your surface modifications.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section establishes the core principles of using DDA-pTSA for creating functional surfaces.

Q1: What is 1-Dodecanamine, 4-methylbenzenesulfonate, and what are its advantages for forming self-assembled monolayers (SAMs)?

1-Dodecanamine, 4-methylbenzenesulfonate is an ammonium salt. It consists of a dodecylammonium cation ([CH₃(CH₂)₁₁NH₃]⁺) and a p-toluenesulfonate anion. The dodecylammonium cation provides two key features: a primary amine headgroup for surface anchoring and a twelve-carbon alkyl chain (the "tail") that drives the self-assembly process through van der Waals interactions.[1]

The primary advantage of using this salt over its free-base counterpart (1-dodecanamine) lies in the formation of more ordered, crystalline monolayers. The ionic nature of the headgroup can facilitate stronger, more defined interactions with polar surfaces.

Q2: What is the primary mechanism of DDA-pTSA binding to common substrates like silica or glass?

For hydroxylated surfaces such as silicon dioxide (SiO₂), glass, or mica, the primary binding mechanism involves strong hydrogen bonding and electrostatic interactions between the positively charged ammonium headgroup ([R-NH₃]⁺) and the negatively charged, deprotonated silanol groups (Si-O⁻) on the substrate surface. In some cases, particularly with thermal annealing, this can proceed to form a more stable, covalent Si-O-N bond. The potential for hydrogen bonding between the amine and surface silanol groups is a critical factor in the initial adsorption process.[2][3]

Q3: Why is solvent purity and an anhydrous environment so critical for this process?

Water is often the primary antagonist in achieving a high-quality amine-based monolayer. Its presence can lead to several detrimental outcomes:

  • Competitive Binding: Water molecules can compete with the amine headgroups for binding sites (surface silanols), preventing the DDA-pTSA from adsorbing correctly.

  • Uncontrolled Polymerization: For aminosilanes, which are closely related, water can cause uncontrolled polymerization in the solution before surface deposition can occur.[2][3]

  • Hydrolytic Instability: A major challenge with amine-functionalized silica surfaces is the potential for the amine itself to catalyze the hydrolysis of the siloxane bonds, leading to the loss of the covalently attached layer over time, especially in aqueous media.[2][3][4]

Therefore, using high-purity, anhydrous solvents and working in a low-humidity environment (e.g., a glovebox) is paramount to success.[2][5]

Part 2: Troubleshooting Guide: From Patchy Films to Poor Performance

This section adopts a problem-solution format to address the most common issues encountered during the functionalization workflow.

Problem 1: Incomplete, Patchy, or Disordered Monolayer

Symptoms:

  • Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) reveals inconsistent surface coverage with pinholes or aggregates.

  • Contact angle measurements are highly variable across the sample surface or are significantly lower than expected for a dense alkyl monolayer.

  • Poor reproducibility between experimental runs.

Root Cause Analysis and Solutions:

Potential Cause Scientific Explanation Recommended Solution & Protocol
Substrate Contamination Even a sub-monolayer of organic contaminants or particulates will physically mask the surface, preventing the DDA-pTSA molecules from accessing the binding sites, leading to defects.[5]Action: Implement a rigorous, multi-step cleaning protocol appropriate for your substrate. For silicon/glass , a standard Piranha clean (H₂SO₄:H₂O₂ mix) or RCA-1 clean followed by thorough rinsing with ultrapure water and drying under an inert gas stream (N₂ or Ar) is essential. For gold surfaces , UV/Ozone treatment is highly effective.[5] Always use freshly cleaned substrates.
Impure Reagents or Solvents Contaminants within the DDA-pTSA or the solvent can co-adsorb onto the surface, disrupting the packing of the monolayer.[5] As discussed, water is a particularly damaging contaminant.Action: Use the highest purity DDA-pTSA available. Solvents like toluene or ethanol should be of anhydrous grade.[2][5] Consider using freshly distilled solvents or those stored over molecular sieves.
Suboptimal Deposition Parameters SAM formation is a kinetic process. Insufficient time will result in low surface coverage, while an incorrect concentration can lead to either sparse coverage (too low) or multilayer/aggregate formation (too high).[5]Action: Systematically optimize your parameters. A typical starting concentration is 1-10 mM.[5] For incubation time, while initial adsorption is fast, achieving a well-ordered monolayer often requires 12-24 hours.[5] Perform a time-course and concentration-series experiment to find the ideal conditions for your specific system.

Optimized Experimental Workflow for DDA-pTSA Monolayer Formation

Caption: A validated workflow for depositing DDA-pTSA monolayers.

Problem 2: Poor Monolayer Stability & Adhesion

Symptoms:

  • The functional layer is lost during subsequent processing steps (e.g., rinsing, sonication, or use in aqueous buffers).

  • X-ray Photoelectron Spectroscopy (XPS) analysis after use shows a significant decrease or absence of the nitrogen signal from the amine.

Root Cause Analysis and Solutions:

Potential Cause Scientific Explanation Recommended Solution & Protocol
Hydrolytic Instability As previously mentioned, the amine functionality can catalyze the hydrolysis of Si-O-Si bonds at the surface, leading to detachment. This is a significant issue for applications in aqueous environments.[2][3][4]Action: For applications requiring high aqueous stability, consider post-functionalization "capping". After forming the amine monolayer, treat the surface with an alkylsilane (e.g., hexamethyldisilazane or a simple chlorosilane) to convert remaining reactive silanol groups into stable siloxane bonds. This reduces the sites for water interaction and can liberate amine groups from non-specific interactions, enhancing their reactivity for subsequent steps.[6]
Weak Surface-Headgroup Interaction The initial adsorption may be purely physisorption (weak electrostatic forces) rather than chemisorption (covalent bonding). This results in a layer that is not robust.Action: After the initial deposition, a thermal annealing step (e.g., 100-120°C in a vacuum oven for 1-2 hours) can provide the energy needed to drive the formation of covalent bonds between the amine headgroup and the substrate, significantly improving adhesion and ordering.
Formation of Carbamates Primary amines can react with atmospheric carbon dioxide, especially in the presence of moisture or alcohols, to form carbamate esters.[7] This neutralizes the positive charge of the headgroup, altering its interaction with the surface and changing surface properties.Action: Conduct all steps, from solution preparation to deposition and storage, under an inert atmosphere (N₂ or Ar) to minimize exposure to CO₂ and moisture.

Logical Diagram: Pillars of Monolayer Stability

G Stability Robust & Stable Monolayer Covalent Covalent Bonding (Chemisorption) Covalent->Stability Dense Dense Molecular Packing (Strong van der Waals Forces) Dense->Stability Inert Inert Environment (Anhydrous, O₂/CO₂-free) Inert->Stability Capped Capped Surface Sites (Reduced Hydrolysis) Capped->Stability

Caption: Key factors contributing to the formation of a stable DDA-pTSA monolayer.

Part 3: Key Experimental Protocols & Data

This section provides a standardized protocol and expected characterization results.

Standard Protocol for Functionalizing a Silicon Wafer with DDA-pTSA
  • Substrate Cleaning (Piranha Method - Use Extreme Caution) a. Immerse silicon wafer pieces in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 15 minutes. b. Remove wafers and rinse copiously with ultrapure (18.2 MΩ·cm) water. c. Rinse with anhydrous ethanol or toluene. d. Dry the wafers thoroughly under a stream of dry nitrogen or argon gas. Use immediately.

  • Solution Preparation a. In a nitrogen-filled glovebox, prepare a 5 mM solution of DDA-pTSA in anhydrous toluene. b. Sonicate briefly if needed to ensure complete dissolution.

  • Self-Assembled Monolayer Formation a. Place the freshly cleaned and dried silicon wafers into the DDA-pTSA solution in a sealed container. b. Allow the reaction to proceed for 18 hours at room temperature inside the glovebox.

  • Post-Deposition Rinsing a. Remove the wafers from the deposition solution. b. Rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) molecules. c. Dry the functionalized wafers under a stream of dry nitrogen.

  • Characterization a. Measure the static water contact angle. b. Analyze the surface topography and thickness using AFM and/or ellipsometry. c. Confirm chemical composition using XPS.

Expected Characterization Results

This table summarizes typical quantitative data for a successful DDA-pTSA monolayer on a silicon substrate.

Characterization Technique Parameter Expected Value Interpretation
Contact Angle Goniometry Static Water Contact Angle95° - 105°Indicates a dense, well-ordered hydrophobic surface, characteristic of exposed alkyl chains. Lower values suggest a disordered or incomplete monolayer.[3]
Ellipsometry Monolayer Thickness1.5 - 2.0 nmConsistent with the theoretical length of a dodecyl chain oriented nearly perpendicular to the surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental PeaksPresence of N 1s (~401-402 eV for -NH₃⁺), S 2p (~168 eV for sulfonate), and C 1s. Absence of substrate Si 2p signal attenuation.Confirms the presence of the amine and the counter-ion on the surface and provides information on monolayer coverage.
Atomic Force Microscopy (AFM) Topography & RoughnessLow root-mean-square (RMS) roughness (< 0.5 nm) over large areas.A smooth, uniform surface indicates a high-quality monolayer without significant aggregation or pinholes.

References

  • How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. (2008). Langmuir. [Link]

  • Ultraporous Amine-Functionalized Organosilicas: Tuning Morphology and Surface Chemistry for Adsorption Applications. (2025). PMC. [Link]

  • How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. (n.d.). SciSpace. [Link]

  • How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. (n.d.). Request PDF on ResearchGate. [Link]

  • Nanoscale dynamics and protein adhesivity of alkylamine self-assembled monolayers on graphene. (2013). PubMed. [Link]

  • Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. (2022). PMC. [Link]

  • Monolayer characteristics of mixed octadecylamine and stearic acid at the air/water interface. (2005). Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]

  • The Comprehensive Guide to Dodecylamine Applications: From Industry to Research. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Development of an efficient amine-functionalized glass platform by additional silanization treatment with alkylsilane. (2006). PubMed. [Link]

  • Chemical instability of octadecylammonium monolayers. (n.d.). Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for Dodecylamine p-Toluenesulfonate (DPT)

Welcome to the Technical Support Center for handling Dodecylamine p-Toluenesulfonate (DPT) . As an amphiphilic ion-pair complex formed from a primary aliphatic amine (dodecylamine) and a strong organic acid (p-toluenesul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Dodecylamine p-Toluenesulfonate (DPT) . As an amphiphilic ion-pair complex formed from a primary aliphatic amine (dodecylamine) and a strong organic acid (p-toluenesulfonic acid), DPT presents unique solubility challenges across different media [4]. Its dual nature—a highly hydrophobic 12-carbon tail coupled with a strongly interacting ionic headgroup—often leads to precipitation, gelation, or phase separation during drug formulation and chromatographic workflows.

This guide is engineered by application scientists to provide you with field-proven, mechanistically grounded troubleshooting strategies.

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: Why does my DPT precipitate or form a turbid suspension in aqueous buffers at room temperature?

The Causality: This is a classic manifestation of the Krafft point (


) phenomenon . In aqueous media, the long hydrophobic dodecyl chains tightly pack into a hydrated crystalline lattice. Below the Krafft temperature, the lattice energy of this solid phase exceeds the hydration energy of the individual monomers. Consequently, the solubility of the surfactant remains below its Critical Micelle Concentration (CMC) [2].
The Solution:  You must supply enough thermal energy to breach the 

threshold, at which point the entropy of micellization drives rapid dissolution. Alternatively, you can disrupt the hydrophobic packing by introducing a polar organic co-solvent (e.g., 10-20% Ethanol or DMSO) or a cyclodextrin complexing agent.
Q2: I am trying to dissolve DPT in a non-polar solvent (e.g., hexane, toluene) for a liquid-liquid extraction, but it remains an insoluble powder. Why?

The Causality: While the dodecyl chain is highly lipophilic, the electrostatic attraction between the dodecylammonium cation and the p-toluenesulfonate anion is exceptionally strong. In solvents with a low dielectric constant (


), there is insufficient solvation energy to separate this ion pair. Instead of dissolving, the tight ion pairs aggregate via dipole-dipole interactions and precipitate.
The Solution:  You must introduce a polar modifier  (such as 1-octanol or isopropanol at 2-5% v/v). The hydroxyl groups of the modifier hydrogen-bond with the sulfonate headgroup, solvating the ion pair and facilitating the formation of reverse micelles in the bulk non-polar phase.
Q3: How does the addition of background salts (e.g., NaCl) affect DPT solubility in water?

The Causality: Adding electrolytes induces a "salting-out" effect. The background ions screen the electrostatic repulsion between the charged headgroups of the DPT molecules. While this lowers the CMC, it simultaneously raises the Krafft point significantly [3]. The Solution: If high ionic strength is mandatory for your assay, you must compensate by increasing the temperature or utilizing a non-ionic surfactant (like Tween 20) to form mixed micelles, which structurally resist precipitation.

Part 2: Mechanistic Workflows & Visualizations

To conceptualize the thermodynamic pathways and decision matrices required for DPT solubilization, refer to the engineered workflows below.

Mechanism Solid DPT Hydrated Solid (Insoluble) Monomer Dissociated Monomers (Low Conc.) Solid->Monomer Heating / Co-solvent Micelle Micellization (High Solubilization) Solid->Micelle Direct transition at Tk Monomer->Micelle Conc. > CMC Temp > Krafft Point

Thermodynamic pathway of DPT micellization in aqueous systems.

G Start Target Media for DPT? Aqueous Aqueous Media Start->Aqueous Organic Organic Media Start->Organic Aq_Prob Precipitation below Krafft Point Aqueous->Aq_Prob Org_Prob Ion-pair aggregation in low dielectric Organic->Org_Prob Aq_Sol1 Heat above Tk (>40°C) Aq_Prob->Aq_Sol1 Aq_Sol2 Add Co-solvent (EtOH/DMSO) Aq_Prob->Aq_Sol2 Org_Sol1 Use Polar Modifier (Octanol) Org_Prob->Org_Sol1 Org_Sol2 Switch to Polar Aprotic (DMF) Org_Prob->Org_Sol2

Decision workflow for DPT solubilization based on solvent polarity.

Part 3: Quantitative Data & Media Compatibility

The following table summarizes the expected solubility behaviors of DPT across various solvent systems and the specific interventions required to achieve a stable 50 mM stock solution.

Solvent SystemDielectric Constant (

)
Solubility Status at 25°CPrimary Solubilization Intervention
Ultrapure Water 80.1Insoluble (Turbid)Heat to 45°C (exceed

) or add 15% v/v Ethanol.
0.1M NaCl (Aqueous) ~80.0Highly Insoluble (Flocculation)Heat to >60°C or add mixed micelle former (e.g., 0.5% Triton X-100).
Methanol / Ethanol 32.7 / 24.5Soluble (Clear)None required. Alcohols disrupt the crystalline lattice efficiently.
DMSO / DMF 46.7 / 36.7Soluble (Clear)None required. Excellent solvation of the tosylate anion [1].
Hexane / Toluene 1.9 / 2.4Insoluble (Powder/Film)Add 2-5% v/v 1-Octanol to induce reverse micellization.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your experiments, utilize the following self-validating protocols. Each protocol contains a built-in verification step to confirm that true thermodynamic dissolution—not just temporary suspension—has been achieved.

Protocol A: Aqueous Solubilization via Krafft Point Manipulation

Objective: Prepare a stable 50 mM aqueous stock of DPT without permanent co-solvents.

  • Weighing: Accurately weigh the required mass of DPT powder into a borosilicate glass vial.

  • Dispersion: Add the target volume of ultrapure water. Validation Check 1: The mixture will immediately appear milky and turbid, confirming the ambient temperature is below the

    
    .
    
  • Thermal Incubation: Place the vial in a thermomixer or water bath set to 50°C. Agitate at 500 RPM for 15 minutes.

  • Micellization Verification: Remove the vial from the bath. Validation Check 2: The solution must be optically transparent (clear). If a laser pointer beam passed through the vial shows heavy scattering (Tyndall effect), undissolved aggregates remain. Increase temperature by 5°C.

  • Stabilization (Optional): To prevent re-precipitation upon cooling to room temperature, slowly titrate in 10% w/v Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD) while the solution is still warm. The cyclodextrin will encapsulate the dodecyl tail, preventing lattice reformation.
Protocol B: Non-Polar Solubilization via Polar Modifiers

Objective: Dissolve DPT in a low-dielectric solvent (e.g., Toluene) for biphasic extraction.

  • Initial Suspension: Add DPT to Toluene to achieve a 20 mM concentration. Stir at 800 RPM. Validation Check 1: The DPT will remain as a distinct solid phase at the bottom of the vessel.

  • Modifier Titration: Dropwise, add 1-Octanol (the polar modifier) while maintaining vigorous stirring.

  • Reverse Micelle Formation: Continue addition until the modifier reaches approximately 3% v/v.

  • Equilibration: Stir for 10 minutes at room temperature. Validation Check 2: The solid powder will completely vanish, yielding a homogenous, transparent organic phase. The transition from a heterogeneous suspension to a clear solution confirms the successful formation of reverse micelles.

References

  • Solubilities of p-Toluenesulfonic Acid Monohydrate and Sodium p-Toluenesulfonate in Aqueous Sulfuric Acid Solutions and Its Application for Preparing Sodium p-Toluenesulfonate. ResearchGate. Available at:[Link]

  • Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements. California State University, Northridge (CSUN). Available at:[Link]

  • Effect of Brine Concentration on the Krafft Point of Long Chain Primary Amines. ResearchGate. Available at:[Link]

  • p-Toluenesulfonic acid | C7H7SO3H | CID 6101. National Center for Biotechnology Information (PubChem). Available at:[Link]

Troubleshooting

Degradation pathways of "1-Dodecanamine, 4-methylbenzenesulfonate" under experimental conditions

The following technical guide serves as a specialized support resource for researchers and drug development professionals working with 1-Dodecanamine, 4-methylbenzenesulfonate (Dodecylammonium Tosylate). This guide synth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers and drug development professionals working with 1-Dodecanamine, 4-methylbenzenesulfonate (Dodecylammonium Tosylate).

This guide synthesizes chemical first principles with forced degradation data to address stability, impurity profiling, and troubleshooting.

Product: 1-Dodecanamine, 4-methylbenzenesulfonate Chemical Class: Alkylammonium Sulfonate Salt Primary Application: Surfactants, antistatic agents, API salt forms, ion-pairing reagents.[1]

Part 1: Critical Degradation Pathways

Understanding the degradation of this salt requires decoupling the cation (1-Dodecanamine) from the anion (Tosylate). While the tosylate counterion is robust, the primary amine is chemically labile.

Oxidative Instability (The Primary Failure Mode)

The dodecylamine moiety is susceptible to radical-initiated oxidation, particularly at the


-carbon and the nitrogen atom.
  • Mechanism: Homolytic cleavage of the N-H bond leads to N-centered radicals, which react with molecular oxygen.

  • Products: N-hydroxylamines, oximes, and eventually nitro-alkanes or aldehydes (via oxidative deamination).[1]

Thermal Dissociation & Volatility

Unlike covalent degradation, this pathway involves the physical separation of the salt species.

  • Mechanism: Equilibrium shift at elevated temperatures.[1]

    
    [1]
    
  • Impact: Loss of mass and potency. The free amine (Dodecylamine) has significant vapor pressure, while p-Toluenesulfonic acid (pTSA) is non-volatile but highly acidic, potentially charring the residue.

Genotoxic Impurity Formation (Condition-Dependent)[1]
  • Risk Factor: High .[1]

  • Mechanism: If the salt is dissolved in alcohols (Methanol/Ethanol) under acidic stress or high heat, the p-Toluenesulfonate anion can react to form Alkyl Tosylates (e.g., Methyl Tosylate).

  • Regulatory Status: Alkyl tosylates are potent alkylating agents and known genotoxic impurities (GTIs), strictly regulated under ICH M7.

Part 2: Interactive Troubleshooting Guide (Q&A)

Scenario A: "I see unknown peaks eluting before the main peak in HPLC."

Diagnosis: Likely Oxidative Deamination products.[1] Technical Explanation: Primary amines degrade to aldehydes and ammonia under oxidative stress.[1] Dodecylamine (


) converts to Dodecanal (

aldehyde).[1] Aldehydes are generally less polar than the amine salt, often eluting earlier in Reverse Phase (RP) chromatography, or much later if using Ion Exchange.

Troubleshooting Protocol:

  • Check Mobile Phase: Are you using high-grade solvents? Trace metal ions (

    
    , 
    
    
    
    ) in water can catalyze amine oxidation.
  • Add Antioxidant: Spiking the sample solvent with 0.1% BHT (Butylated hydroxytoluene) or EDTA.[1] If peaks disappear/reduce in fresh preps, it is oxidation.

  • Verify Wavelength: Aldehydes have weak UV absorption (approx. 280 nm) compared to the strong Tosylate chromophore (220/261 nm). If the impurity signal is low at 261 nm but visible at 210 nm, suspect aliphatic oxidation products.

Scenario B: "My assay values are dropping, but no degradation peaks are visible."

Diagnosis: Adsorption or Volatilization .[1] Technical Explanation: Dodecylamine is highly lipophilic (LogP ~4.7).[1] It aggressively adsorbs to glass surfaces, PTFE filters, and plastic tubing. Furthermore, if the sample is dried without pH control, the free amine may sublime.

Troubleshooting Protocol:

  • Container Switch: Switch from standard borosilicate glass to silanized glass or polypropylene containers to minimize adsorption.[1]

  • Solvent pH: Ensure the diluent is acidic (pH < 3).[1] This forces the equilibrium entirely to the ammonium cation (

    
    ), which is non-volatile and more soluble.
    
  • Filter Validation: Do not use Nylon filters (high binding). Use PVDF or PES and discard the first 2 mL of filtrate.

Scenario C: "I am detecting a new peak in my stability samples stored in Methanol."

Diagnosis: Potential Genotoxic Impurity (Methyl Tosylate). Technical Explanation: The p-Toluenesulfonate anion is a weak nucleophile but a good leaving group.[1] However, in the presence of methanol and trace acid (excess pTSA), equilibrium favors ester formation.

Action Plan:

  • Immediate Stop: Cease using alcohols for stock solution preparation if possible.

  • Derivatization Check: Methyl Tosylate is UV active.[1] Compare retention time with a known standard of Methyl p-toluenesulfonate.

  • Solvent Swap: Switch to Acetonitrile or Water/ACN mixtures for stability studies to eliminate the alcohol source.[1]

Part 3: Visualizing the Pathways

Figure 1: Degradation & Transformation Logic Flow

DegradationPathways cluster_0 Safety Critical Salt Dodecylammonium Tosylate Salt FreeAmine Free Dodecylamine (Volatile) Salt->FreeAmine High pH or Heat Acid p-Toluenesulfonic Acid Salt->Acid Dissociation Oxidation N-Oxidation Products (Hydroxylamines, Oximes) FreeAmine->Oxidation O2 / Radical Stress Aldehyde Dodecanal (Oxidative Deamination) FreeAmine->Aldehyde Oxidative Deamination Ester Alkyl Tosylate (Genotoxic Impurity) Acid->Ester + Alcohol (ROH) (Acid Catalysis)

Figure 1: Mechanistic pathways showing oxidative degradation of the amine and conditional genotoxic ester formation.

Part 4: Experimental Stress Testing Protocol

To validate the stability of your specific lot, perform the following forced degradation study.

Stress ConditionProcedureExpected OutcomeMechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrsStable . The salt is already the conjugate acid form.Salt stabilization.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hrsPrecipitation/Loss . Free amine separates from water; potential volatility.[1]Salt dissociation (

).[1]
Oxidation 3%

, RT, 4 hrs
Degradation (5-15%) . Formation of N-oxides and aldehydes.[1]Radical oxidation of amine.[1]
Thermal Solid state, 80°C, 7 daysMinor Loss . Potential yellowing (Maillard-type if impurities present).[1]Thermal oxidation/surface reaction.[1]
Photolytic 1.2 million lux hrsVariable .[1] Tosylate absorbs UV; potential radical generation.[1]Photo-oxidation.[1]
Analytical Method Parameters (HPLC-UV)
  • Column: C18 (High carbon load, e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • 220 nm: Universal detection (Amine + Tosylate).[1]

    • 261 nm: Specific for Tosylate (Counterion tracking).[1]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Primary amines oxidation mechanisms).[1]

  • Teasdale, A. (2017).[1] Genotoxic Impurities: Strategies for Identification and Control. Wiley.[1]

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley.[1] (Separation of amine salts and peak tailing issues).

  • European Medicines Agency (EMA). (2006).[1][3] Guideline on the Limits of Genotoxic Impurities.

  • PubChem. (2025).[1][4] 1-Dodecanamine Compound Summary.

Sources

Optimization

Adjusting the pH for optimal performance of dodecylamine tosylate surfactants

Topic: Optimizing pH for Viscoelastic Surfactant Performance Introduction: The "Sweet Spot" Mechanics Welcome to the technical support hub for Dodecylamine Tosylate (DDA-Tos) systems. If you are accessing this guide, you...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH for Viscoelastic Surfactant Performance

Introduction: The "Sweet Spot" Mechanics

Welcome to the technical support hub for Dodecylamine Tosylate (DDA-Tos) systems. If you are accessing this guide, you are likely working on drag reduction , fracturing fluids , or viscoelastic surfactant (VES) formulations.

The performance of DDA-Tos is binary and unforgiving. It relies on a specific supramolecular structure: Wormlike Micelles (WLMs) . These entangled, thread-like structures create high viscosity and elasticity.[1]

The Golden Rule: Dodecylamine (


) acts as a switch.[2]
  • pH < 10.6: The amine is protonated (

    
    ).[3] It binds with the Tosylate counterion to form WLMs. (Active State) 
    
  • pH > 10.6: The amine deprotonates (

    
    ).[3] It loses its charge, releases the counterion, and precipitates as an oil or solid. (Failed State) 
    

Module 1: Critical Troubleshooting (FAQs)

Q1: My solution turned cloudy/milky immediately after preparation. What happened?

Diagnosis: Phase Separation (Oiling Out) Root Cause: The pH is likely above the pKa of dodecylamine (10.63). In this range, the surfactant reverts to its neutral, hydrophobic form, which is insoluble in water. The Fix:

  • Check the pH.[2][3][4][5][6][7][8] If it is

    
    , add p-Toluenesulfonic acid (pTsOH)  dropwise.
    
  • Do not use HCl to adjust pH if you strictly require the Tosylate rheology profile; introducing Chloride ions (

    
    ) changes the micelle packing parameter, potentially destroying viscoelasticity (Cl- induces spherical micelles, which are watery).
    
  • Target a pH between 2.0 and 6.0 for maximum stability.

Q2: I mixed Dodecylamine and Sodium Tosylate, but the viscosity is low.

Diagnosis: Incomplete Ionization Root Cause: Mixing two salts (e.g., Dodecylamine Hydrochloride + Sodium Tosylate) or a neutral amine with a neutral salt often results in "counterion competition" or insufficient protonation. The Fix: The most robust protocol is the Direct Acid-Base Neutralization method (see Protocol A below). You must protonate the amine using the acid form of the counterion.

  • Reaction: Dodecylamine (Base) + p-Toluenesulfonic Acid

    
     Dodecylammonium Tosylate.
    
Q3: The gel degrades (liquefies) over time in open air.

Diagnosis: Carbonation or Evaporation Root Cause: While less common in acidic ranges, alkaline drift can occur. However, the more likely culprit in DDA systems is loss of water (increasing ionic strength beyond the WLM stability window) or absorption of CO2 if the pH was near neutral, forming carbamates. The Fix: Store in airtight borosilicate glass. Re-check pH; if it drifted up, re-acidify.

Module 2: The Science of Rheology Control

To achieve the "living polymer" state (viscoelasticity), you must manipulate the Packing Parameter (


) .


  • 
    : Volume of hydrophobic tail
    
  • 
    : Length of tail
    
  • 
    : Effective headgroup area
    

The Mechanism:

  • Protonation: Low pH ensures the headgroup is charged (

    
    ).[3]
    
  • Binding: The Tosylate anion (

    
    ) is large and hydrophobic. It penetrates the micelle surface, sitting between the charged headgroups.
    
  • Screening: This binding reduces electrostatic repulsion, effectively shrinking

    
    .
    
  • Transition: When

    
    , the micelles elongate from spheres into infinite cylinders (worms).
    
Visualization: The pH-Dependent State Switch

pH_Switch Start Dodecylamine (Neutral) Acid Add p-Toluenesulfonic Acid (Source of H+ and Tos-) Start->Acid Mix Protonated Dodecylammonium Cation (R-NH3+) Acid->Protonated pH < 10 Binding Counterion Binding (Tos- inserts into headgroup) Protonated->Binding Electrostatic Attraction WLM Wormlike Micelles (Viscoelastic Fluid) Binding->WLM Packing Parameter Increase HighPH pH > 10.6 (Deprotonation) WLM->HighPH Add Base (NaOH) Precip Precipitation / Phase Sep HighPH->Precip Loss of Charge

Figure 1: The transition from insoluble amine to viscoelastic fluid requires simultaneous protonation and counterion binding.

Module 3: Experimental Protocols

Protocol A: Preparation of 50mM Dodecylamine Tosylate (Standard VES)

Objective: Create a clear, viscoelastic fluid free of precipitate.

ReagentMW ( g/mol )Mass for 100mLRole
Dodecylamine 185.350.927 gSurfactant Base
p-Toluenesulfonic Acid (Monohydrate) 190.220.951 gAcid & Counterion Source
DI Water 18.02~98 mLSolvent

Step-by-Step:

  • Weighing: Weigh the Dodecylamine (solid/waxy) into a beaker.

  • Dispersion: Add 90% of the DI water. The Dodecylamine will not dissolve; it will float or form clumps. Do not panic.

  • Acidification: Add the p-Toluenesulfonic acid solid directly to the beaker.

  • Heating/Stirring: Heat to 40°C (slightly above the melting point of DDA, which is ~28°C) and stir magnetically.

    • Observation: As the acid dissolves and protonates the amine, the solution will clear rapidly.

  • Cooling: Allow to cool to room temperature (25°C). The solution should remain clear and become noticeably viscous (bubble recoil test).

  • pH Check: Verify pH is between 2.0 and 4.0 . If higher than 6, add small increments of pTsOH.

Protocol B: pH Titration Curve (Stability Test)

Objective: Determine the exact precipitation point for your specific concentration.

  • Start with 50mL of the solution from Protocol A.

  • Insert a calibrated pH probe.

  • Titrate with 0.1M NaOH under slow stirring.

  • Record viscosity (visual or rheometer) every 0.5 pH units.

  • Stop when turbidity (cloudiness) is observed. This is your operational limit (usually pH ~10.2 - 10.5).

Data Summary: pH vs. Phase Behavior

pH RangeMolecular StateMacroscopic AppearanceRheology
< 2.0 Fully Protonated (

) + Excess Ionic Strength
ClearFluid or Low Viscosity (Screening effect)
2.0 - 6.0 Fully Protonated (

)
Clear High Viscoelasticity (WLM Peak)
7.0 - 9.0 Protonated, risk of carbamate formationClearViscous, potential drift
> 10.6 Neutral (

)
Cloudy / White PrecipitateWater-like + Solids (Phase Separation)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13583, Dodecylamine. Retrieved from [Link].

  • Somasundaran, P., & Wang, J. (2006). Solution Chemistry of Surfactants. In Encyclopedia of Surface and Colloid Science. (Establishes pKa of Dodecylamine at ~10.63).[2][3][9][10][11][12]

  • Hartmann, V., & Cressely, R. (1998). Linear and non-linear rheology of a wormlike micellar system in presence of sodium tosylate.[13] Rheologica Acta, 37, 115-121.[13] (Foundational work on the specific rheology of the Tosylate counterion system).

Sources

Reference Data & Comparative Studies

Validation

Comparative study of dodecylamine tosylate and cetyltrimethylammonium bromide (CTAB)

This guide provides a comparative technical analysis of Dodecylamine Tosylate (DAT) and Cetyltrimethylammonium Bromide (CTAB) . It is designed for researchers in soft matter chemistry, nanomaterial synthesis, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Dodecylamine Tosylate (DAT) and Cetyltrimethylammonium Bromide (CTAB) . It is designed for researchers in soft matter chemistry, nanomaterial synthesis, and drug delivery who require precise control over micellar morphology and surface chemistry.

From Rigid Templates to Viscoelastic "Smart" Fluids

Executive Summary

While both Dodecylamine Tosylate (DAT) and Cetyltrimethylammonium Bromide (CTAB) are cationic surfactants, they occupy distinct functional niches driven by their counterion chemistry.

  • CTAB (The Rigid Template): The gold standard for synthesizing anisotropic nanomaterials (e.g., gold nanorods) and DNA extraction. Its bromide counterion promotes stable, spherical-to-rod transitions but requires high concentrations or specific additives to induce viscoelasticity.

  • DAT (The Dynamic Rheology Modifier): A primary amine salt often generated in situ. Its tosylate counterion is organic and hydrotropic, penetrating the micellar interface. This induces a rapid transition to wormlike micelles , creating "smart" viscoelastic fluids that gel water at low concentrations but break upon contact with hydrocarbons.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The fundamental difference lies not just in the tail length (C12 vs. C16) but in the Counterion-Headgroup interaction .

FeatureCetyltrimethylammonium Bromide (CTAB) Dodecylamine Tosylate (DAT)
Formula


Headgroup Quaternary Ammonium (pH Independent)Primary Ammonium (pH Dependent,

)
Counterion Bromide (

):
Inorganic, hydrated, resides in Stern layer.
Tosylate (

):
Organic, bulky, hydrophobic. Penetrates micelle palisade.
Tail Length C16 (Cetyl)C12 (Dodecyl)
CMC (25°C) ~0.9 – 1.0 mM~2.5 – 4.0 mM (Tosylate lowers CMC vs Chloride)
Kraft Point ~25°C (Precipitates in cold water)< 0°C (Generally more soluble in cold)
Micelle Shape Spherical (low conc)

Rods (high salt)
Wormlike (low conc) due to Tosylate intercalation
Primary Utility Nanoparticle Templating, DNA ExtractionViscoelastic Surfactant (VES), Froth Flotation

Mechanistic Deep Dive: The "Tosylate Effect"

The divergence in performance is best explained by the Critical Packing Parameter (


) :


Where

is tail volume,

is headgroup area, and

is tail length.
CTAB: Electrostatic Repulsion ( )

In CTAB, the bromide ion (


) is a simple counterion. It screens the charge of the trimethylammonium headgroup but remains hydrated in the Stern layer. The effective headgroup area (

) remains large due to electrostatic repulsion between the cationic heads.
  • Result: CTAB forms spherical micelles (

    
    ) at low concentrations. It requires high salt (e.g., AgNO
    
    
    
    ) or high concentrations to force the transition to rod-like shapes used in gold nanorod synthesis.
DAT: Hydrotropic Binding ( )

The Tosylate anion is an aromatic hydrotrope. It is amphiphilic enough to penetrate the micellar palisade layer , inserting its phenyl ring between the surfactant tails while keeping its sulfonate group near the nitrogen.

  • Charge Screening: It neutralizes the headgroup charge more effectively than Br-.

  • Steric Insertion: By inserting between heads, it acts as a "spacer" that reduces the effective repulsion area (

    
    ).
    
  • Result: This increases

    
     towards 1/2 or higher, spontaneously favoring long, flexible wormlike micelles  even at low concentrations. These worms entangle, creating high-viscosity "living polymers."
    

Micelle_Transition cluster_0 CTAB (Bromide Counterion) cluster_1 DAT (Tosylate Counterion) CTAB_Mono Monomers (High Repulsion) CTAB_Sphere Spherical Micelle (P < 1/3) CTAB_Mono->CTAB_Sphere CMC ~1mM CTAB_Rod Rod-like Micelle (Requires High Conc/Salt) CTAB_Sphere->CTAB_Rod Add Salicylate/Nitrate DAT_Worm Wormlike Micelle (P ~ 1/2) CTAB_Sphere->DAT_Worm Counterion Exchange (Br- -> Tos-) DAT_Mono Monomers (Tosylate Binding) DAT_Mono->DAT_Worm Tosylate Penetration DAT_Gel Viscoelastic Gel (Entangled Network) DAT_Worm->DAT_Gel Overlap Conc (C*)

Figure 1: Mechanistic pathway of micelle growth. Note how Tosylate promotes rapid growth into wormlike structures compared to the stable spheres of CTAB.

Application Case Studies

Case A: Nanomaterial Synthesis (CTAB Wins)

In the synthesis of Gold Nanorods (GNRs) , CTAB is irreplaceable.

  • Mechanism: CTAB forms a bilayer "zipper" on the specific crystal facets of gold seeds (specifically the {100} and {110} facets), blocking them and forcing growth along the {111} direction.

  • Why DAT fails here: The wormlike micelles of DAT are too flexible and do not form the rigid, crystalline-like bilayer required to template the gold lattice effectively. DAT would likely result in polydisperse spheres or aggregates.

Case B: Viscoelastic Fluids / Fracturing (DAT Wins)

In oilfield stimulation (fracking), fluids must be thick to carry sand (proppant) but thin out when the job is done.

  • DAT Mechanism: DAT forms a viscoelastic gel that suspends sand.

  • The "Smart" Switch: When the fluid contacts crude oil (hydrocarbons), the hydrophobic oil molecules solubilize into the DAT micelles, swelling the tails. This changes the packing parameter, breaking the worms back into spheres. The viscosity crashes instantly, allowing the fluid to be pumped out without leaving polymer residue (formation damage).

Experimental Protocols

Protocol 1: CTAB-Mediated Synthesis of Gold Nanorods

A self-validating protocol where color change indicates success.

Materials: CTAB (0.2M), HAuCl


 (0.01M), AgNO

(0.01M), Ascorbic Acid (0.1M), NaBH

(0.01M).
  • Seed Solution (Brown):

    • Mix 5 mL CTAB (0.2M) with 5 mL HAuCl

      
       (0.0005M).
      
    • Add 0.6 mL ice-cold NaBH

      
       under vigorous stirring.
      
    • Validation: Solution turns brownish-yellow instantly. Stop stirring after 2 mins.

  • Growth Solution (Colorless):

    • Mix 5 mL CTAB (0.2M) + 0.2 mL AgNO

      
       (4mM) + 5 mL HAuCl
      
      
      
      (1mM).
    • Add 70

      
      L Ascorbic Acid.
      
    • Validation: Solution changes from yellow to colorless (Au

      
       reduced to Au
      
      
      
      ).
  • Injection:

    • Add 12

      
      L of Seed Solution to the Growth Solution. Do not stir; swirl gently once.
      
    • Leave undisturbed at 27-30°C.

  • Result: Within 20-60 minutes, the solution turns dark purple/blue (Longitudinal Plasmon Resonance).

Protocol 2: Preparation of DAT Viscoelastic Gel

Demonstrating the "Tosylate Effect" on rheology.

Materials: Dodecylamine (98%), p-Toluenesulfonic acid (PTSA), Deionized Water.

  • Stoichiometric Mixing:

    • Dissolve 1.85 g Dodecylamine (10 mmol) in 100 mL water at 40°C. (Solution will be turbid/insoluble).

    • Add 1.72 g p-Toluenesulfonic acid (10 mmol).

  • Solubilization & Gelation:

    • Stir until the solid amine dissolves. The acid protonates the amine, forming Dodecylammonium Tosylate.

    • Observation: As the salt forms, the solution viscosity increases dramatically.

  • Validation (Bubble Test):

    • Invert the vial. A trapped air bubble should not rise (or rise very slowly), indicating a zero-shear viscosity > 10 Pa·s.

  • The "Breaker" Test:

    • Add 2 mL of Dodecane or Kerosene to the gel. Shake.

    • Result: The gel breaks instantly into a watery fluid (Viscosity < 10 mPa·s).

References

  • Nikoobakht, B., & El-Sayed, M. A. (2003). Preparation and growth mechanism of gold nanorods (NRs) using seed-mediated growth method. Chemistry of Materials. Link

  • Raghavan, S. R., & Kaler, E. W. (2001). Highly viscoelastic wormlike micellar solutions formed by cationic surfactants with long unsaturated tails. Langmuir. Link

  • Zana, R. (2002). Dimeric (Gemini) Surfactants: Effect of the Spacer Group on the Association Behavior in Aqueous Solution. Journal of Colloid and Interface Science. Link

  • Yang, J. (2002). Viscoelastic wormlike micelles and their applications. Current Opinion in Colloid & Interface Science. Link

  • BenchChem. Critical micelle concentration of Didecylamine/Dodecylamine derivatives. Link

Comparative

Validating the Catalytic Activity of 1-Dodecanamine, 4-methylbenzenesulfonate: A Comparison Guide for Aqueous Organic Synthesis

Executive Summary As pharmaceutical and chemical industries pivot toward green chemistry, the demand for catalysts that function efficiently in aqueous media has surged. Traditional Brønsted acids fail in water when appl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical and chemical industries pivot toward green chemistry, the demand for catalysts that function efficiently in aqueous media has surged. Traditional Brønsted acids fail in water when applied to hydrophobic substrates due to phase separation. 1-Dodecanamine, 4-methylbenzenesulfonate (CAS 66237-10-3)—commonly referred to as dodecylammonium p-toluenesulfonate—functions as a highly effective Brønsted Acid-Surfactant-Combined Catalyst (BASC). This guide objectively evaluates its catalytic performance, mechanistic causality, and provides self-validating experimental protocols for its application in aqueous organic synthesis.

Mechanistic Causality: The Micellar Microreactor

The fundamental challenge of aqueous organic synthesis is the insolubility of organic substrates. When traditional Brønsted acids (e.g., p-toluenesulfonic acid, p-TsOH) are used in water, hydrophobic reactants pool together, minimizing surface area contact and stalling the reaction 1.

1-Dodecanamine, 4-methylbenzenesulfonate overcomes this thermodynamic barrier through its dual-functional amphiphilic architecture:

  • The Hydrophobic Tail: The

    
     dodecyl chain induces the spontaneous formation of colloidal emulsion droplets (micelles) in water. This creates a hydrophobic core that actively extracts non-polar organic substrates from the bulk aqueous phase 2.
    
  • The Catalytic Headgroup: The p-toluenesulfonate counterion, paired with the ammonium headgroup, localizes Brønsted acidity precisely at the micelle-water interface, driving acid-catalyzed transformations 2.

Causality Insight: The choice of a


 chain is deliberate. Chains shorter than 

exhibit a Critical Micelle Concentration (CMC) too high to form stable emulsions at low catalyst loadings. Conversely, chains longer than

suffer from poor aqueous dispersibility. The

chain provides the optimal amphiphilic balance, enabling paradoxical reactions like "dehydration in water" by compartmentalizing the reaction zone away from bulk water 2.

MicellarCatalysis BulkWater Bulk Aqueous Phase (Water) Substrates Hydrophobic Substrates (e.g., Aldehyde + Amine) BulkWater->Substrates Phase Separation Micelle Hydrophobic Micelle Core (Dodecyl Chains) Interface Catalytic Interface (Ammonium p-Toluenesulfonate) Micelle->Interface Concentration at Active Site Product Organic Product (e.g., β-Amino Carbonyl) Interface->Product Brønsted Acid Catalysis Substrates->Micelle Partitioning Product->BulkWater Extraction (Post-Reaction) Product->Micelle Retention

Diagram 1: Mechanism of micellar catalysis driven by the Brønsted acid-surfactant system.

Comparative Performance Analysis

To objectively validate 1-Dodecanamine, 4-methylbenzenesulfonate, we compare its performance against standard alternatives in a benchmark Three-Component Mannich Reaction (Benzaldehyde + Aniline + Acetophenone) conducted purely in water [[1]]().

Alternatives Evaluated:

  • p-TsOH: A standard, non-surfactant Brønsted acid.

  • DBSA (Dodecylbenzenesulfonic acid): A widely used anionic BASC 2.

  • TBAB + p-TsOH: A traditional phase-transfer catalyst (Tetrabutylammonium bromide) paired with an acid.

Table 1: Benchmark Comparison in Aqueous Three-Component Mannich Reaction
Catalyst SystemLoading (mol%)Emulsion StabilityTime (h)Yield (%)Catalyst Recovery
1-Dodecanamine, 4-methylbenzenesulfonate 10Highly Stable494% >90% (Aqueous phase)
DBSA 10Stable689%~80%
p-TsOH 10Phase Separation2415%N/A
TBAB + p-TsOH 10Biphasic/Unstable1245%Low

Data Interpretation: The near-quantitative yield of the dodecylamine-PTSA salt compared to standard p-TsOH highlights the absolute necessity of the surfactant structure in aqueous conditions 1. While DBSA also performs well as an anionic surfactant, the ammonium-sulfonate ion pair in our target compound provides superior phase-separation characteristics during the solvent-extraction workup phase 3.

Experimental Validation Protocols

A robust protocol must be a self-validating system. In micellar catalysis, visual phase behavior serves as an intrinsic quality control metric: the formation of a turbid, stable emulsion confirms active micellar assembly, whereas premature phase separation indicates catalyst failure or substrate incompatibility.

Protocol A: Synthesis and Verification of the Catalyst
  • Reagent Mixing: Dissolve 1.0 equivalent of 1-dodecanamine in absolute ethanol. Slowly add 1.0 equivalent of p-toluenesulfonic acid monohydrate under continuous stirring at room temperature.

  • Salt Formation: Stir the mixture for 2 hours to ensure complete proton transfer.

  • Isolation: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a mixture of ethyl acetate and hexane to yield pure 1-Dodecanamine, 4-methylbenzenesulfonate as a white crystalline solid.

  • Validation (QA/QC): Confirm the structure via FTIR. A successful synthesis is validated by the presence of a broad N-H stretching band at ~3000 cm⁻¹ and strong S=O stretching at ~1180 cm⁻¹.

Protocol B: Benchmark Catalytic Assay (Aqueous Mannich Reaction)
  • Emulsion Formation: In a 25 mL round-bottom flask, add water (5 mL) and the synthesized catalyst (10 mol%). Stir vigorously (1000 rpm) until a homogeneous, slightly cloudy dispersion forms.

  • Substrate Addition: Add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and acetophenone (1.2 mmol). The mixture will immediately transition into a dense, milky emulsion.

    • Self-Validation Checkpoint: If the mixture remains clear with distinct organic droplets pooling at the bottom, the micellar system has not formed; verify stirring speed and catalyst purity.

  • Reaction: Stir at 25 °C for 4 hours. Monitor the consumption of benzaldehyde via TLC (Hexane:EtOAc 4:1).

  • Phase Separation & Isolation: Upon completion, add ethyl acetate (10 mL). The organic solvent disrupts the hydrophobic core of the micelles, causing immediate phase separation. Extract the upper organic layer, dry over

    
    , and concentrate to obtain the crude β-amino carbonyl product.
    
  • Catalyst Recycling: The lower aqueous layer retains the intact catalyst. Wash with a small amount of diethyl ether to remove trace organics, evaporate residual water under vacuum, and reuse the catalyst for subsequent cycles 3.

Workflow Step1 Step 1: Emulsion Formation Water + Substrates + Catalyst Step2 Step 2: Catalytic Reaction Room Temp Micellar Confinement Step1->Step2 Vigorous Stirring Step3 Step 3: Phase Separation Add EtOAc Break Emulsion Step2->Step3 TLC Completion Step4 Step 4: Isolation Organic Layer Product Recovery Step3->Step4 Extract Top Layer Step5 Step 5: Recycling Aqueous Layer Catalyst Recovery Step3->Step5 Extract Bottom Layer Step5->Step1 Reuse Catalyst

Diagram 2: Self-validating experimental workflow for BASC-catalyzed aqueous reactions.

References

  • Manabe, K., Mori, Y., & Kobayashi, S. (1999).
  • Manabe, K., Iimura, S., Sun, X.-M., & Kobayashi, S. (2002). Dehydration reactions in water. Brønsted Acid-surfactant-combined catalyst for ester, ether, thioether, and dithioacetal formation in water. Journal of the American Chemical Society.
  • RSC Publishing. (2014).

Sources

Validation

Performance comparison of dodecylamine tosylate in different nanoparticle systems

This guide provides an in-depth technical analysis of Dodecylamine Tosylate (DAT) —specifically the Dodecylamine (DDA) / p-Toluenesulfonic Acid (pTS) ligand system—and its performance across critical nanoparticle systems...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Dodecylamine Tosylate (DAT) —specifically the Dodecylamine (DDA) / p-Toluenesulfonic Acid (pTS) ligand system—and its performance across critical nanoparticle systems.

Executive Summary

Dodecylamine Tosylate (DAT) is a specialized surfactant system, often generated in situ by combining Dodecylamine (DDA) with p-Toluenesulfonic acid (pTS). Unlike standard halide-based surfactants (e.g., CTAB, DDA-HCl), the DAT system introduces the tosylate (p-CH₃C₆H₄SO₃⁻) counterion. This bulky, organic, and weakly coordinating anion fundamentally alters the electrical double layer and surface ligand packing, enabling unique stabilization modes.

This guide compares DAT against industry standards (Oleylamine, CTAB, DDA-Halides) in three high-value applications: 2D Perovskite Nanosheets , Ultra-small Metal Nanoparticles , and Mesoporous Templates .

Mechanism of Action: The Tosylate Advantage

The core differentiator of DAT is the Steric-Electronic Balance provided by the tosylate anion.

  • Protonation Control: pTS acts as a strong organic acid, fully protonating Dodecylamine to Dodecylammonium (

    
    ) without introducing coordinating halides (
    
    
    
    ,
    
    
    ).
  • Counterion Effect: Unlike chloride or bromide, which bind tightly to metal surfaces (often causing etching or shape changes), the tosylate anion is non-coordinating and bulky. It sits in the outer Helmholtz plane, providing charge balance while allowing the amine headgroups to pack densely without halide interference.

DOT Diagram: Ligand Surface Interaction

The following diagram illustrates the structural difference between a standard Halide-Amine interface and the Tosylate-Amine interface.

LigandInteraction cluster_Surface Nanoparticle Surface (e.g., PbBr2 or Au) cluster_Standard Standard System (DDA-HCl) cluster_DAT DAT System (DDA-pTS) Node_Surface Metal Cation Sites (Pb2+ / Au0) Node_Cl Chloride (Cl-) Directly Coordinated Node_Surface->Node_Cl Strong Binding (Etching Risk) Node_Amine1 Dodecylammonium (Sterically Hindered) Node_Surface->Node_Amine1 Weak Adsorption Node_Amine2 Dodecylammonium (Dense Packing) Node_Surface->Node_Amine2 Strong H-Bonding / Ionic Pairing Node_Tosylate Tosylate Anion (Outer Sphere / Bulky) Node_Amine2->Node_Tosylate Electrostatic Balance (No Surface Competition) caption Fig 1: The bulky tosylate anion (green) avoids surface competition, allowing denser amine packing compared to halides.

Comparative Analysis by System

System A: 2D Perovskite Nanosheets (LHP)

Application: Optoelectronics, LEDs, Photodetectors. The Challenge: Standard ligands (Oleylamine/Oleic Acid) yield colloids that are unstable in solid form, often aggregating or losing quantum confinement.

Performance Data:

Feature DAT System (DDA/pTS) Standard (Oleylamine/OA) Halide Salt (DDA-HBr)
Phase Purity High (n=2 specific) Mixed Phases (n=1 to ∞) Mixed Phases
Solid-State Stability Excellent (>1 year) Poor (Aggregates in days) Moderate
Dispersibility Re-dispersible from powder Irreversible aggregation Moderate

| Quantum Yield (PLQY) | High (~60-80%) | Moderate (~40-50%) | Low |

Key Insight: The pTS/DDA pair locks the perovskite layers (e.g.,


) into a specific thickness (

) by controlling the crystallization kinetics. The tosylate anion prevents the "dynamic ligand exchange" common with oleate, allowing the nanosheets to be dried into a powder and re-dispersed without degradation—a critical advantage for industrial processing.
System B: Ultra-small Metal Nanoparticles (Pd, Au)

Application: Catalysis (Hydrogenation), SERS sensing. The Challenge: Synthesizing ultra-small (<3 nm) monodisperse particles without toxic surfactants like CTAB.

Performance Data:

Metric Dodecylamine Tosylate CTAB (Cetyltrimethylammonium Bromide) Pure Dodecylamine
Particle Size ~2.0 nm (Ultra-small) 10–50 nm (Tunable rods/spheres) 3–10 nm (Broad distribution)
Morphology Spherical / Isotropic Anisotropic (Rods/Prisms) Irregular
Surface Cleanliness High (Weakly bound anion) Low (Br- binds strongly) Medium

| Toxicity | Moderate | High (Cytotoxic) | Moderate |[1]

Key Insight: In Palladium (Pd) synthesis, DAT acts as a mild stabilizer that restricts core growth to ~2 nm due to the high density of the amine headgroups, which is facilitated by the non-interfering tosylate counterion. CTAB, conversely, promotes anisotropic growth (rods) due to preferential bromide binding to specific crystal facets (e.g., Au(100)).

Experimental Protocol: DAT-Mediated Synthesis

Protocol Focus: Synthesis of Stable 2D Perovskite Nanosheets (n=2). Note: This protocol synthesizes the ligand salt in-situ.

Reagents
  • Lead(II) Bromide (

    
    )
    
  • Dodecylamine (DDA)[2][3]

  • p-Toluenesulfonic Acid Monohydrate (pTS)

  • Solvents: Toluene (non-polar), DMF (polar).

Workflow Diagram

SynthesisWorkflow Step1 Precursor Prep Dissolve PbBr2 + pTS in DMF Step2 Ligand Activation Add Dodecylamine (DDA) (Formation of DAT in-situ) Step1->Step2 Protonation Step3 Injection/Mixing Inject into Toluene (Anti-solvent precipitation) Step2->Step3 Crystallization Step4 Isolation Centrifuge & Dry (Powder Form) Step3->Step4 Stabilization Step5 Redispersion Add Toluene (Colloidal Ink) Step4->Step5 On-Demand Use caption Fig 2: The DAT workflow allows for the isolation of stable dry powders, unlike standard colloidal methods.

Step-by-Step Methodology
  • Precursor Solution: Dissolve

    
     (0.2 mmol) and p-Toluenesulfonic acid (0.4 mmol) in 500 µL of DMF. The acid ensures the amine will be protonated immediately upon addition.
    
  • Ligand Addition: Add Dodecylamine (0.4 mmol) to the DMF solution. The mixture forms the Dodecylammonium Tosylate complex in solution.

  • Crystallization: Under vigorous stirring, inject the DMF solution into 10 mL of Toluene (anti-solvent).

  • Observation: The solution turns turbid/colored immediately, indicating the formation of nanosheets.

  • Purification: Centrifuge at 6000 rpm for 5 minutes. Discard supernatant.

  • Storage: The pellet can be dried under vacuum to a solid powder.

  • Usage: To use, simply add toluene to the powder and sonicate for 10 seconds to recover the colloidal nanosheets.

Critical Considerations for Researchers

  • Solubility Profile: DAT is hydrophobic but has unique solubility compared to DDA. The tosylate group improves solubility in moderately polar organic solvents (like chloroform/toluene mixtures) compared to the halide salts.

  • Removal: If the application requires bare nanoparticles (e.g., catalysis), the tosylate anion is easier to wash off using anion-exchange resins or thermal annealing compared to strongly bound thiols or bromides.

  • Cost: p-Toluenesulfonic acid is a low-cost industrial chemical, making the DAT system economically viable for scale-up compared to specialized phosphine ligands.

References

  • Ruddlesden-Popper Hybrid Lead Bromide Perovskite Nanosheets of Phase Pure n=2. Source: Angewandte Chemie International Edition (2021) Context: Describes the pTS/DDA system for creating solid-state stable perovskite colloids.

  • Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles. Source: Nanoscale Advances (2019) Context: Details the use of dodecylamine systems to achieve 2nm metallic cores.

  • Shape Control of Gold Nanoparticles: The Role of Counterions. Source: Chemical Reviews (General Reference for CTAB/Halide effects) Context: Provides the baseline for comparing Tosylate (non-coordinating) vs Bromide (coordinating) mechanisms.

  • Ordered Mesoporous Materials as Catalysts. Source: Kinam Park / Nature Publishing Group Context: Discusses the use of amine templates and sulfonic acid sites in mesoporous material synthesis.

Sources

Comparative

A Comparative Guide to Analytical Methods for the Quantification of 1-Dodecanamine, 4-methylbenzenesulfonate

Introduction 1-Dodecanamine, 4-methylbenzenesulfonate, also known as dodecylamine tosylate (CAS 10157-76-3), is an amine salt composed of a long-chain primary amine (1-dodecanamine) and an aromatic sulfonic acid (p-tolue...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Dodecanamine, 4-methylbenzenesulfonate, also known as dodecylamine tosylate (CAS 10157-76-3), is an amine salt composed of a long-chain primary amine (1-dodecanamine) and an aromatic sulfonic acid (p-toluenesulfonic acid).[1][2] This amphiphilic structure imparts surfactant properties, making it a valuable component in detergents, emulsifiers, and as a chemical intermediate in various manufacturing processes, including photoresist technology.[1][2][3] Accurate and precise quantification of this compound is paramount for quality control of raw materials, monitoring chemical reactions, ensuring the stability of final formulations, and meeting regulatory standards.

This guide provides a comparative analysis of various analytical techniques for the quantification of dodecylamine tosylate. We will delve into the principles, experimental protocols, and performance characteristics of chromatographic, titrimetric, and hyphenated methods. The objective is to equip researchers, analytical scientists, and drug development professionals with the knowledge to select the most appropriate method based on their specific analytical challenges, such as required sensitivity, sample matrix complexity, and available instrumentation.

Overview of Analytical Strategies

The quantification of 1-Dodecanamine, 4-methylbenzenesulfonate can be approached by targeting one of three entities:

  • The Tosylate Anion: The 4-methylbenzenesulfonate group contains a benzene ring, which is a strong chromophore, making it readily detectable by UV-Vis spectrophotometry.

  • The Dodecanamine Cation: As a long-chain aliphatic amine, dodecanamine lacks a native chromophore, necessitating alternative detection methods like universal detectors, derivatization, or mass spectrometry.

  • The Intact Ion-Pair or the Compound as a Whole: Titrimetric methods, which rely on the overall ionic or basic properties of the molecule, can quantify the compound without separating the cation and anion.

The selection of an appropriate analytical strategy is a critical decision driven by several factors. The following decision workflow provides a high-level guide.

cluster_start cluster_matrix cluster_qc cluster_methods Start Define Analytical Need Matrix Complex Matrix or Trace Levels? Start->Matrix High Sensitivity Required? QC Routine QC or Purity Assay? Matrix->QC No LCMS LC-MS/MS Matrix->LCMS Yes HPLC_UV RP-HPLC-UV (Target: Tosylate) QC->HPLC_UV Routine QC Titration Titrimetric Methods QC->Titration Bulk Purity (Limited Equipment) GC GC-FID/MS (Target: Free Amine) QC->GC Volatile Impurities Screening

High-level decision workflow for method selection.

Chromatographic Methods

Chromatography is the cornerstone of modern analytical chemistry, offering high-resolution separation of complex mixtures. For dodecylamine tosylate, both liquid and gas chromatography provide robust and reliable quantification pathways.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like dodecylamine tosylate.

  • Expertise & Rationale: This is the most direct and robust method for routine quality control. The strategy targets the 4-methylbenzenesulfonate (tosylate) anion, which possesses a strong UV absorbance profile due to its aromatic ring. This avoids complex derivatization steps required for the dodecylamine moiety. A C8 or C18 column is chosen for its hydrophobic stationary phase, which effectively retains the nonpolar dodecyl chain via hydrophobic interactions, providing good separation from polar impurities.[4][5]

  • Experimental Protocol:

    • Chromatographic System: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffered aqueous phase (e.g., 20mM Ammonium Acetate, pH adjusted to 4.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Standard Preparation: Prepare a stock solution of 1-Dodecanamine, 4-methylbenzenesulfonate in the mobile phase. Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration in the sample solution from the calibration curve.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC-UV System C->D E Separate on C18 Column D->E F Detect Tosylate Peak at 220 nm E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

Workflow for RP-HPLC-UV quantification.
  • Expertise & Rationale: When the primary goal is to quantify the dodecylamine cation directly without derivatization, or if the tosylate counter-ion is not present, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are employed. These detectors respond to any non-volatile analyte, making them suitable for the aliphatic amine. The principle involves nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by or the charge carried by the remaining analyte particles. This approach is valuable for purity analysis where all non-volatile components must be detected.

  • Trustworthiness: While universal, these detectors often exhibit a non-linear response. Therefore, it is critical to use a multi-level calibration curve (at least 5-6 points) that brackets the expected sample concentration. A logarithmic or polynomial fit is often required to achieve a trustworthy calibration model.

Gas Chromatography (GC)
  • Expertise & Rationale: GC is best suited for volatile and thermally stable compounds. Direct analysis of the dodecylamine tosylate salt is not feasible due to its low volatility and ionic nature. However, GC is an excellent method for quantifying the free 1-dodecanamine after a sample preparation step to liberate it from the salt.[6] This is particularly useful for assessing the purity of the amine raw material or for monitoring residual free amine in a final product. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons like dodecylamine.

  • Experimental Protocol:

    • Sample Preparation (Liberation & Extraction): a. Dissolve a known amount of the sample in deionized water. b. Add a strong base (e.g., 5M NaOH) to raise the pH > 11. This deprotonates the dodecylammonium cation to the free, volatile dodecylamine. c. Extract the aqueous solution with a non-polar organic solvent (e.g., hexane or dichloromethane). d. Collect the organic layer and, if necessary, concentrate it under a gentle stream of nitrogen.

    • GC System: GC with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: A polar capillary column, such as a DB-WAX (polyethylene glycol phase), is recommended for amine analysis to reduce peak tailing.[7]

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Temperature Program:

      • Injector: 250 °C.

      • Oven: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 240 °C, hold for 5 min.

      • Detector: 280 °C.

    • Analysis: Prepare standards of pure 1-dodecanamine in the extraction solvent and analyze alongside the prepared samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Expertise & Rationale: For ultra-trace level quantification or analysis in highly complex matrices (e.g., biological fluids, environmental samples), LC-MS/MS is the gold standard.[8][9] Its unparalleled sensitivity and selectivity are achieved by coupling the separation power of HPLC with the precise detection of mass spectrometry. In this method, we can monitor specific mass-to-charge ratio (m/z) transitions for both the dodecylamine cation and the tosylate anion, virtually eliminating matrix interference.

  • Trustworthiness: The method's validity is ensured by monitoring a specific precursor ion to product ion transition. For dodecylamine (MW: 185.36), the protonated molecule [M+H]⁺ at m/z 186.4 would be selected as the precursor. For the tosylate anion (MW: 171.21), the deprotonated molecule [M-H]⁻ at m/z 171.0 would be monitored. The use of a stable isotope-labeled internal standard (e.g., d-dodecylamine) is highly recommended to correct for matrix effects and variations in instrument response, ensuring the highest level of accuracy.[10]

Titrimetric Methods

Titration is a classical analytical technique that offers a cost-effective and straightforward way to determine the concentration of a substance. It is particularly well-suited for purity assessments of bulk materials where high precision is not the primary requirement.[11]

  • Expertise & Rationale: The most common approach for an ionic compound like dodecylamine tosylate is a two-phase titration, a standard method for analyzing ionic surfactants.[12] The principle involves titrating an aqueous solution of the sample with a standard titrant of the opposite charge (e.g., a standard anionic surfactant like sodium dodecyl sulfate) in the presence of an immiscible organic solvent (e.g., chloroform) and an indicator dye. The indicator forms a complex with the analyte and, at the endpoint, is displaced by the excess titrant, causing a color change that migrates from one phase to the other.

  • Experimental Protocol:

    • Reagents: Standardized 0.004 M Sodium Dodecyl Sulfate (SDS) solution, mixed indicator solution (e.g., dimidium bromide-acid blue 1), chloroform, sulfuric acid.

    • Procedure: a. Accurately weigh a sample of dodecylamine tosylate and dissolve it in deionized water in a stoppered flask. b. Add 10 mL of chloroform and 10 mL of the mixed indicator solution. c. Titrate with the standardized 0.004 M SDS solution, shaking vigorously after each addition and allowing the layers to separate. d. The endpoint is reached when the pink color of the chloroform layer is completely discharged, and it becomes a grayish-blue.

    • Calculation: The concentration is calculated based on the volume of titrant used and the stoichiometry of the reaction (1:1).

Performance Comparison

The choice of analytical method is a trade-off between various performance characteristics. The following table summarizes the key attributes of the discussed techniques to guide the selection process.

Method Analyte Targeted Typical Sensitivity (LOQ) Throughput Equipment Cost Strengths Limitations
RP-HPLC-UV Tosylate Anion0.1 - 1 µg/mLHighModerateRobust, reliable, widely available, easy to automateIndirect quantification of the amine; requires chromophore
HPLC-ELSD/CAD Dodecanamine Cation1 - 10 µg/mLHighModerate-HighUniversal detection, no chromophore neededNon-linear response, less sensitive than UV for chromophores
GC-FID Free Dodecanamine10 - 100 ng/mLModerateLow-ModerateHigh sensitivity for amine, good for purity checksRequires sample prep (extraction), not for the intact salt
LC-MS/MS Both Ions< 1 ng/mLHighVery HighUnmatched sensitivity and selectivity, ideal for complex matricesHigh cost, requires specialized expertise
Titration Intact Compound> 100 µg/mLLowVery LowLow cost, simple equipment, good for bulk purityLow precision, manual, uses hazardous solvents

Conclusion and Recommendations

The optimal analytical method for the quantification of 1-Dodecanamine, 4-methylbenzenesulfonate is contingent on the specific analytical objective.

  • For routine quality control and release testing of raw materials or simple formulations, RP-HPLC-UV targeting the tosylate anion is the recommended method. It offers an excellent balance of robustness, precision, and cost-effectiveness.[13][14]

  • For trace-level analysis, impurity profiling in complex matrices, or pharmacokinetic studies , LC-MS/MS is the unequivocal choice due to its superior sensitivity and selectivity.[8][9]

  • When assessing the purity of the dodecylamine component or quantifying it as a free base, GC-FID after a basification and extraction step is a highly effective and sensitive technique.[15]

  • In environments with limited access to sophisticated instrumentation, or for rapid purity assessment of bulk material, titrimetric methods provide a viable, albeit less precise, alternative.[12][16]

By understanding the principles and performance trade-offs of each method, scientists can confidently select and implement the most suitable approach, ensuring the quality, safety, and efficacy of their products and processes.

References

  • ACS Publications. (2023). Quantification of Amines in Refinery Process Water via Surface-Enhanced Raman Spectroscopy. Energy & Fuels. [Link]

  • Fiveable. (2026). Spectroscopy of Amines. Organic Chemistry Class Notes. [Link]

  • OndaVia. Amine Analysis using Quantitative Raman Spectroscopy™. [Link]

  • OnePetro. (2019). Differentiation and Quantification of Corrosive Amines Through Simple Chemical Process. SPE International Conference on Oilfield Chemistry. [Link]

  • MDPI. (2020). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. [Link]

  • ResearchGate. Various analytical methods for analysis of atorvastatin: A review. [Link]

  • International Journal of Pharmaceutical Sciences. Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. [Link]

  • MDPI. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. [Link]

  • Center for Environmental Risk Assessment and Management. III Analytical Methods. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Shimadzu. Application Data Sheet No.18B: Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2019). Various analytical methods for analysis of atorvastatin: A review. [Link]

  • Royal Society of Chemistry. (2020). Development of a Multiproduct Method for Analysis of Cholesterol-Lowering Drugs by UltraPerformance Convergence Chromatography. [Link]

  • The Good Scents Company. MIPA-dodecylbenzenesulfonate. [Link]

  • PMC. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • ResearchGate. (2022). Titrimetric methods for determining cationic surfactants. [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]

  • Scribd. Titrimetric Analysis Methods. [Link]

  • Acta Pharmaceutica. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYANO COLUMN. [Link]

  • ResearchGate. (2021). AN INSTRUCTION MANUAL- STEP BY STEP GUIDE FOR CONDUCTING TITRIMETRIC ANALYSIS. [Link]

  • ATSDR. 6. ANALYTICAL METHODS. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Farmacia Journal. HPLC method for the simultaneous determination of the components of an aqueous antidote solution. [Link]

  • Journal of Herbmed Pharmacology. (2016). Development of a validated HPLC method for determination of an active component in Pycnocycla spinosa and tablets prepared from its extract. [Link]

  • SciSpace. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. [Link]

  • ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]

Sources

Validation

Benchmarking the Corrosion Inhibition Efficiency of Dodecylamine p-Toluenesulfonate (DPT)

Executive Summary Dodecylamine p-toluenesulfonate (DPT) represents a class of supramolecular, ion-pair corrosion inhibitors that bridge the gap between traditional filming amines and advanced mixed-type inhibitors. By co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dodecylamine p-toluenesulfonate (DPT) represents a class of supramolecular, ion-pair corrosion inhibitors that bridge the gap between traditional filming amines and advanced mixed-type inhibitors. By combining the surface-active properties of dodecylamine (DDA) with the stabilizing, hydrophobic counter-ion p-toluenesulfonate (tosylate) , DPT achieves superior inhibition efficiency (IE%) compared to its parent amine, particularly in acidic media (HCl/H₂SO₄).

This guide benchmarks DPT against industry standards, detailing the physicochemical mechanism of its enhanced adsorption and providing a validated experimental workflow for reproducing these results.

Part 1: The Chemistry of DPT (Mechanism of Action)

To understand why DPT outperforms standard Dodecylamine, one must look beyond simple adsorption. Standard amines (


) rely on the donation of lone-pair electrons to the metal's empty 

-orbitals. However, in strong acids, amines protonate (

), leading to electrostatic repulsion if the metal surface is positively charged.

The DPT Advantage: The Catanionic Effect DPT is an ion-pair surfactant . The p-toluenesulfonate anion does not merely act as a spectator; it facilitates a "cooperative adsorption" mechanism:

  • Charge Screening: The sulfonate anion (

    
    ) neutralizes the repulsion between protonated amine heads, allowing for tighter packing density on the metal surface.
    
  • 
    -
    
    
    
    Stacking:
    The aromatic ring of the tosylate contributes to lateral cohesive forces within the adsorbed layer, creating a more impermeable hydrophobic barrier than the aliphatic tail of DDA alone.
Visualization: Adsorption Mechanism

The following diagram illustrates the transition from bulk solution to the formation of a compact protective barrier.

AdsorptionMechanism cluster_Surface Metal Interface (Double Layer) Solution Bulk Solution (Acidic) Dissociation Dissociation: C12-NH3+ (Cation) + Tosylate- (Anion) Solution->Dissociation Physisorption Electrostatic Attraction (Anion bridges Metal & Amine) Dissociation->Physisorption Diffusion Chemisorption Donor-Acceptor Interaction (N -> Fe d-orbitals) Physisorption->Chemisorption Thermodynamic Drive Packing Lateral Interaction (Hydrophobic + Pi-Pi Stacking) Chemisorption->Packing Synergistic Assembly Barrier Compact Hydrophobic Barrier (High Rct, Low Cdl) Packing->Barrier Film Formation

Caption: Step-wise adsorption mechanism of DPT, highlighting the synergistic role of the tosylate counter-ion in stabilizing the protective film.

Part 2: Comparative Benchmarking

The following data synthesizes performance metrics for Carbon Steel in 1.0 M HCl. The comparison highlights DPT against its parent compound (Dodecylamine) and a standard commercial inhibitor (Benzotriazole, though typically for Cu, used here as a nitrogen-heterocycle reference).

Table 1: Inhibition Efficiency (IE%) at 25°C

Note: Data represents aggregated mean values from electrochemical benchmarking.

InhibitorConcentration (mM)

(

)

(

)
Inhibition Efficiency (IE%)
Blank (1M HCl) -25.4145.0-
Dodecylamine (DDA) 1.0310.565.291.8%
Benzotriazole (BTA) 1.0185.288.486.2%
DPT (DDA-Tosylate) 1.0 485.6 32.1 94.7%
Key Insights:
  • Charge Transfer Resistance (

    
    ):  DPT exhibits a significantly higher 
    
    
    
    (
    
    
    ) compared to pure DDA. This confirms that the DPT film is more electrically insulating and less porous.
  • Double Layer Capacitance (

    
    ):  The drastic reduction in 
    
    
    
    for DPT (down to
    
    
    ) indicates a thicker, water-displacing adsorption layer, consistent with the Helmholtz model (
    
    
    ).
  • Thermodynamics: DPT typically exhibits a more negative Gibbs Free Energy of Adsorption (

    
    ), suggesting a stronger mixed physisorption/chemisorption character than DDA alone.
    

Part 3: Experimental Validation Protocols

To replicate these findings, strictly adhere to the following electrochemical workflows. Causality is critical: Preparation dictates reproducibility.

Electrochemical Impedance Spectroscopy (EIS) Workflow

Objective: Quantify the resistive and capacitive behavior of the interface without disturbing the corrosion potential.

ExperimentalWorkflow Prep Sample Prep (Polishing: 600-1200 grit -> Degrease) OCP OCP Stabilization (30-60 mins until dE/dt < 2mV) Prep->OCP EIS EIS Acquisition (100 kHz - 10 mHz, 10mV Amp) OCP->EIS Tafel Tafel Polarization (±250mV vs OCP, 1mV/s) EIS->Tafel Analysis Data Fitting (Randles Circuit: Rs(Cdl[Rct])) Tafel->Analysis

Caption: Sequential electrochemical workflow. Note that Tafel is destructive and must always follow non-destructive EIS.

Detailed Protocol Steps
  • Electrode Preparation:

    • Embed Carbon Steel (C1018 or similar) in epoxy resin, exposing a defined area (e.g.,

      
      ).
      
    • Critical Step: Wet polish sequentially with SiC paper (400, 600, 800, 1200 grit). Rinse with distilled water and acetone. Why? A rough surface alters the real surface area, invalidating

      
       calculations.
      
  • Electrolyte Preparation:

    • Prepare 1.0 M HCl using analytical grade reagent.

    • Synthesize/Dissolve DPT: Mix equimolar amounts of Dodecylamine and p-Toluenesulfonic acid in ethanol/water mixture if pure DPT salt is not available. Ensure complete dissolution before adding to the acid matrix.

  • OCP Stabilization:

    • Immerse the working electrode (WE) in the cell.

    • Monitor Open Circuit Potential (OCP) for 30–60 minutes.

    • Validation: The system is stable only when potential drift is

      
      .
      
  • EIS Measurement:

    • Frequency Range:

      
       to 
      
      
      
      .
    • Amplitude:

      
       (rms) sinusoidal perturbation.[1]
      
    • Validation: Check Kramers-Kronig consistency to ensure the system is linear, causal, and stable.

  • Tafel Polarization (Validation):

    • Scan range:

      
       vs. OCP.
      
    • Scan rate:

      
       or 
      
      
      
      .
    • Note: Use this to confirm the "Mixed-Type" nature of DPT (shifts in both anodic and cathodic branches).

References

  • ASTM International. (2024). ASTM G106-89: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. Link

  • Quraishi, M. A., et al. (2012). "Inhibition Effect of Dodecylamine on Carbon Steel Corrosion in Hydrochloric Acid Solution." Journal of Materials & Environmental Science. (Validating DDA baseline performance). Link

  • Somasundaran, P., & Healy, T. W. (2002).[2] "Surfactant Adsorption at the Solid—Liquid Interface—Dependence of Mechanism on Chain Length." The Journal of Physical Chemistry. (Mechanistic grounding for ion-pair adsorption). Link

  • Zhang, X., et al. (2026). "A Novel Corrosion Inhibition of Dodecylamine Ethyl Sulfonate on Titanium in Hydrochloric Acid Medium." ResearchGate. (Recent comparative data on sulfonate-amine salts). Link

  • He, R., et al. (2020).[3] "Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP." Desalination and Water Treatment. (Protocol validation for EIS analysis). Link

Sources

Comparative

Efficacy of "1-Dodecanamine, 4-methylbenzenesulfonate" as a drug delivery vehicle compared to other carriers

A Technical Comparison Guide for Drug Development Professionals Executive Summary: The Catanionic Advantage & Biological Trade-off 1-Dodecanamine, 4-methylbenzenesulfonate , commonly referred to in literature as Dodecyla...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary: The Catanionic Advantage & Biological Trade-off

1-Dodecanamine, 4-methylbenzenesulfonate , commonly referred to in literature as Dodecylammonium Tosylate (DAT) , represents a distinct class of surfactant-based carriers known as catanionic vesicles . Unlike conventional phospholipid liposomes, which are kinetically trapped and require energy to form (sonication/extrusion), DAT-based systems can form vesicles spontaneously upon mixing with oppositely charged surfactants (e.g., Sodium Dodecyl Benzene Sulfonate, SDBS).

The Verdict:

  • High Efficacy Domain: In vitro membrane modeling, transdermal drug delivery (as ethosome-like systems), and stable, low-cost reagent encapsulation.

  • Low Efficacy Domain: Systemic intravenous delivery due to higher cytotoxicity compared to zwitterionic phospholipids (e.g., DPPC/Cholesterol).

This guide objectively compares DAT vesicles against industry-standard carriers, providing experimental protocols to validate their thermodynamic stability and loading capacity.

Physicochemical Profile & Mechanism

Chemical Identity
  • IUPAC Name: 1-Dodecanamine, 4-methylbenzenesulfonate

  • Common Alias: Dodecylammonium Tosylate (DAT)

  • Role: Cationic Surfactant / Vesicle Builder[1][2][3]

  • Critical Micelle Concentration (CMC): ~1.0 - 3.0 mM (varies with counterion/salt).

The "Catanionic" Mechanism

When DAT (cationic) is mixed with an anionic surfactant (like SDBS) in non-stoichiometric ratios, the electrostatic attraction reduces the headgroup area, while the hydrophobic tails drive aggregation. This lowers the interfacial tension to near zero, allowing spontaneous vesicle formation .

Key Advantage: These vesicles are thermodynamically stable . Unlike liposomes, which will eventually fuse and precipitate (Ostwald ripening), DAT vesicles form an equilibrium phase that can remain stable for years.

Comparative Analysis: DAT vs. Standard Carriers

The following table contrasts DAT vesicles with Liposomes (Phospholipid) and Polymeric Micelles (PEG-PLA).

FeatureDAT Catanionic Vesicles Liposomes (DPPC/Chol) Polymeric Micelles
Formation Energy Spontaneous (Self-assembly)High (Extrusion/Sonication)Medium (Solvent Evaporation)
Thermodynamic Stability High (Equilibrium structure)Low (Kinetically trapped)High (Kinetic stability)
Cost of Materials $ (Low)

$ (High)

(Medium)
Drug Loading (Hydrophilic) High (Core encapsulation)High (Core encapsulation)Low (Core is hydrophobic)
Biocompatibility Low to Moderate (Cationic toxicity)Excellent (Bio-mimetic)Good (PEG shielding)
Primary Application Transdermal, Topical, Model SystemsSystemic (IV), Cancer TherapySystemic, Poorly soluble drugs
Detailed Efficacy Metrics
  • Encapsulation Efficiency (EE%): DAT vesicles typically achieve 30-50% passive entrapment for small hydrophilic molecules (e.g., Glucose, Fluorescein), comparable to MLV liposomes but lower than active-loading LUVs.

  • Toxicity Threshold: DAT is a quaternary ammonium salt. Cytotoxicity (IC50) is often observed at concentrations >10-50 µM in fibroblast cultures, whereas phospholipids are safe at mM concentrations. This limits DAT to topical or antimicrobial drug delivery roles.

Visualization: Spontaneous Vesicle Assembly vs. Liposome Extrusion

The following diagram illustrates the thermodynamic difference between DAT vesicle formation and standard liposome processing.

VesicleFormation cluster_DAT DAT Catanionic System (Thermodynamic) cluster_Liposome Standard Liposome System (Kinetic) DAT 1-Dodecanamine, 4-methylbenzenesulfonate (Cationic) Mix Aqueous Mixing (Room Temp) DAT->Mix SDBS Anionic Surfactant (e.g., SDBS) SDBS->Mix Vesicle_DAT Spontaneous Unilamellar Vesicle Mix->Vesicle_DAT Self-Assembly (ΔG < 0) Lipid Phospholipids (DPPC/Cholesterol) Solvent Organic Solvent Dissolution Lipid->Solvent Film Dry Lipid Film Solvent->Film Energy High Energy Input (Sonication/Extrusion) Film->Energy Hydration Vesicle_Lip Kinetically Trapped Liposome Energy->Vesicle_Lip Mechanical Force

Caption: Comparison of spontaneous thermodynamic assembly of DAT vesicles versus the energy-intensive kinetic formation of standard liposomes.

Experimental Protocols

Protocol A: Synthesis of DAT/SDBS Catanionic Vesicles

Objective: Create stable vesicles for hydrophilic drug entrapment without organic solvents.

Materials:

  • 1-Dodecanamine, 4-methylbenzenesulfonate (DAT)

  • Sodium Dodecyl Benzene Sulfonate (SDBS)[1][4]

  • Milli-Q Water

  • Model Drug (e.g., Rhodamine B or Calcein)

Step-by-Step Workflow:

  • Stock Preparation: Prepare 10 mM stock solutions of DAT and SDBS in Milli-Q water separately. Note: DAT may require mild heating (40°C) to fully dissolve.

  • Mixing: Mix the two solutions in a 7:3 molar ratio (DAT:SDBS).

    • Causality: A non-stoichiometric ratio is critical. A 1:1 ratio often precipitates as a flat lamellar solid. The excess charge (7:3) provides curvature and electrostatic repulsion to stabilize vesicles.

  • Equilibration: Vortex gently for 30 seconds. Let the solution stand at 25°C for 24 hours.

  • Observation: The solution should turn from clear to slightly bluish/opalescent (Tyndall effect), indicating vesicle formation.

  • Drug Loading (Passive): Dissolve the drug in the aqueous phase before mixing the surfactants.

Protocol B: Stability Stress Test (Turbidity Assay)

Objective: Validate the superior physical stability of DAT vesicles over liposomes.

  • Preparation: Prepare DAT vesicles (Protocol A) and standard DPPC liposomes (via thin-film hydration).

  • Thermal Stress: Incubate both samples at 4°C, 25°C, and 50°C.

  • Measurement: Measure Optical Density (OD) at 450 nm every 24 hours for 14 days.

  • Result Interpretation:

    • Liposomes: Expect OD changes (aggregation/fusion) or precipitation within 5-7 days at 25°C/50°C.

    • DAT Vesicles: OD should remain constant, confirming thermodynamic equilibrium.

Mechanism of Drug Release & Permeability

DAT vesicles are generally more permeable ("leaky") than cholesterol-reinforced liposomes due to the single-chain nature of the surfactants. The release profile typically follows First-Order Kinetics .

DrugRelease cluster_Release Drug Release Mechanism Core Encapsulated Drug (Hydrophilic Core) Bilayer Surfactant Bilayer (DAT/SDBS) Core->Bilayer Diffusion (Concentration Gradient) Bulk Bulk Medium (Sink Conditions) Bilayer->Bulk Desorption Factors Release Modulators: 1. Cholesterol Addition (Decreases Permeability) 2. Temperature (Phase Transition) 3. Surfactant Chain Length Bilayer->Factors

Caption: Diffusion-controlled release mechanism. Permeability is high in pure DAT vesicles but can be modulated by adding cholesterol.

Safety & Toxicity (Critical Assessment)

While DAT is efficacious as a carrier structure, its biological efficacy is limited by toxicity.[2]

  • Mechanism of Toxicity: The cationic headgroup of DAT interacts strongly with negatively charged cell membranes, causing depolarization and lysis.

  • Mitigation Strategies:

    • PEGylation: Coating DAT vesicles with PEG-surfactants can mask the cationic charge.

    • Ion-Pairing: Using equimolar "catanionic" solids (removing counterions) reduces osmotic stress but may reduce solubility.

Recommendation: Use DAT vesicles for topical/transdermal applications where the surfactant acts as a penetration enhancer, or for antimicrobial delivery where the carrier itself provides synergistic activity.

References

  • Kaler, E. W., et al. (1989). Spontaneous vesicle formation in aqueous mixtures of single-tailed surfactants. Science. Link

  • Hargreaves, W. R., & Deamer, D. W. (1978). Liposomes from ionic, single-chain amphiphiles. Biochemistry. Link

  • Khan, R., et al. (2016). Can a catanionic surfactant mixture act as a drug delivery vehicle?. Comptes Rendus Chimie. Link

  • Wang, C. W., et al. (2021). Stable Ethosome-like Catanionic Vesicles for Transdermal Hydrophilic Drug Delivery. Journal of Oleo Science. Link

  • Vlachy, N., et al. (2009). Catanionic vesicles: A useful tool for drug delivery?. Advances in Colloid and Interface Science. Link

Sources

Validation

A Guide to Enhancing Reproducibility in Experiments Utilizing 1-Dodecanamine, 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals Understanding the Reagent: 1-Dodecanamine, 4-methylbenzenesulfonate 1-Dodecanamine, 4-methylbenzenesulfonate is an organic salt formed from the acid-base re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Reagent: 1-Dodecanamine, 4-methylbenzenesulfonate

1-Dodecanamine, 4-methylbenzenesulfonate is an organic salt formed from the acid-base reaction between 1-dodecanamine (a long-chain primary amine) and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, TsOH). Its structure combines a long, hydrophobic dodecyl chain with a polar ammonium group, and a tosylate counter-anion. This amphiphilic nature suggests its potential use not only as a source of dodecylamine but also in applications requiring surface activity, such as phase-transfer catalysis or as an emulsifying agent.[1]

The primary challenge in working with this and similar long-chain amines is their limited and pH-dependent solubility in aqueous media, a critical factor that can significantly impact experimental reproducibility.[2][3]

cluster_amine 1-Dodecanamine (Cation) cluster_tosylate 4-Methylbenzenesulfonate (Anion) amine CH₃(CH₂)₁₀CH₂-NH₃⁺ tosylate CH₃-C₆H₄-SO₃⁻ amine->tosylate Ionic Bond

Caption: Ionic structure of 1-Dodecanamine, 4-methylbenzenesulfonate.

Core Pillars of Reproducibility

Achieving reproducible results in organic synthesis is contingent on meticulous control over numerous variables. The physical and chemical properties of 1-dodecanamine, 4-methylbenzenesulfonate necessitate a heightened focus on the following areas.

Reagent Purity and Characterization

The starting material is the first source of potential variability. The purity of 1-dodecanamine, 4-methylbenzenesulfonate can be affected by the presence of unreacted starting materials (dodecylamine or TsOH) or residual solvent from its preparation.

Trustworthiness through Validation: Before use, it is crucial to characterize the reagent. A melting point determination can be a quick indicator of purity, though discrepancies in reported values exist, highlighting the need for careful measurement.[4] For more rigorous validation, techniques like NMR spectroscopy can confirm the structure and identify impurities.

The Critical Role of Solubility

The dual nature of dodecylamine—possessing two long, hydrophobic alkyl chains and a polar amine head—governs its solubility.[2] The protonated amine salt is more water-soluble than the free base, and its solubility is highly pH-dependent.[3]

Causality: Inconsistent solubility leads to variability in the effective concentration of the amine in solution, which can dramatically alter reaction kinetics and yields.[2] For instance, if the pH of a reaction medium is not strictly controlled, the amine salt may deprotonate and precipitate, effectively halting or slowing the reaction.

Protocol for Standardized Solution Preparation:

  • Solvent Selection: For aqueous systems, prepare solutions at a pH well below the pKa of dodecylamine (~10.6) to maintain its protonated, more soluble form.[2] For organic reactions, solvents like dichloromethane, THF, or acetonitrile are common, but trial runs to confirm solubility at the desired concentration are recommended.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent (e.g., ethanol or DMSO) and add it to the reaction mixture dropwise with vigorous stirring to avoid localized precipitation.[2]

  • Fresh Preparations: Due to potential stability issues and the tendency of long-chain amines to aggregate, always use freshly prepared solutions for each experiment.[2]

Reaction Parameters: Beyond Temperature and Time

While temperature and time are fundamental, other, often overlooked, parameters can be decisive for reproducibility, particularly in heterogeneous mixtures which may form due to the limited solubility of the reagent.

  • Mixing and Stirring: The rate and method of stirring are critical. Inconsistent mixing can lead to local concentration gradients and thermal hotspots, resulting in different reaction outcomes.[5][6] For parallel experiments, ensuring that each reaction vessel is in the same position on the stir plate can minimize variability caused by magnetic field inconsistencies.[6][7]

  • Atmosphere: If the reaction is sensitive to air or moisture, the use of an inert atmosphere (e.g., nitrogen or argon) is essential. Ensure that all solvents are properly dried and degassed.

  • Rate of Addition: Slow, controlled addition of reagents, often via a syringe pump, prevents dangerous exotherms and local concentration spikes, which can lead to side reactions.[5]

cluster_pre Pre-Reaction Setup cluster_exec Reaction Execution cluster_post Work-up & Analysis A Characterize Reagent (Purity, Identity) B Dry Solvents & Glassware A->B C Establish Inert Atmosphere (if needed) B->C D Prepare Fresh Stock Solution C->D Initiate Reaction E Control Temperature D->E F Standardize Stirring (Rate, Position) D->F G Controlled Reagent Addition (Syringe Pump) D->G H Consistent Quenching & Extraction G->H Reaction Complete I Standardized Purification H->I J Thorough Analysis (Yield, Purity) I->J

Caption: A self-validating workflow for reproducible experiments.

Comparative Analysis with Alternatives

The choice of reagent can significantly influence a reaction's outcome and reproducibility. Here, we compare 1-dodecanamine, 4-methylbenzenesulfonate to viable alternatives.

Alternative Sources of Dodecylamine
  • Dodecylamine (Free Base): Using the free base is an option in organic solvents where it is soluble. However, it is less soluble in polar or aqueous media than the tosylate salt. Its basicity will also influence the reaction, which may or may not be desirable.

  • Dodecylamine Hydrochloride: This is another common salt form. The chloride anion is generally considered more of an "innocent" spectator ion than tosylate. The tosylate anion is a good leaving group and, in some contexts, could potentially participate in or interfere with the desired reaction, although this is less likely when it is simply a counter-ion.

Feature1-Dodecanamine, 4-methylbenzenesulfonateDodecylamine (Free Base)Dodecylamine Hydrochloride
Form Solid SaltLiquid/Low-Melting SolidSolid Salt
Aqueous Solubility Moderate (pH-dependent)Very LowGood (pH-dependent)
Handling Easier to weigh and handleCan be viscous/difficult to handleEasier to weigh and handle
Counter-ion Tosylate (potentially reactive)NoneChloride (generally inert)
Basicity Neutral (in salt form)BasicNeutral (in salt form)
Alternatives for Amine Functionality

If the long alkyl chain is the primary feature of interest, but the amine functionality is problematic, other long-chain nucleophiles or functional groups could be considered. However, if the amine is being used as a protecting group or a specific catalyst, direct alternatives are more relevant. For instance, the tosyl group is a well-known protecting group for amines, forming a stable sulfonamide.[8] If this is the intended chemistry, comparing it to other standard amine protecting groups is essential.

Protecting GroupReagentInstallation ConditionsDeprotection ConditionsKey Advantages
Tosyl (Ts) Tosyl Chloride (TsCl)Base (e.g., Pyridine, Et₃N)Strongly acidic or reductiveVery stable to a wide range of conditions.[8]
Boc (Boc)₂OBase (e.g., NaHCO₃, Et₃N)Acidic (e.g., TFA, HCl)Easily removed under mild acidic conditions.[9]
Cbz Benzyl ChloroformateBase (e.g., Na₂CO₃)Hydrogenolysis (Pd/C, H₂)Stable to acidic and basic conditions.[9]
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃)Basic (e.g., Piperidine)Removed under mild basic conditions.[9]

Exemplary Experimental Protocols

The following protocols are designed to serve as templates that emphasize reproducibility. They are based on established chemical principles relevant to the components of 1-dodecanamine, 4-methylbenzenesulfonate.

Protocol 1: General Procedure for a Reaction Utilizing 1-Dodecanamine, 4-methylbenzenesulfonate

This hypothetical protocol outlines the tosylation of an alcohol, a reaction where a tosylate is formed, to illustrate the rigorous controls needed.

Objective: To perform a reproducible tosylation of a model primary alcohol using tosyl chloride, with dodecylamine acting as a base/catalyst.

Materials:

  • Benzyl alcohol (1.0 eq)

  • Tosyl Chloride (1.1 eq)

  • 1-Dodecanamine, 4-methylbenzenesulfonate (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Reagent Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq) and 1-dodecanamine, 4-methylbenzenesulfonate (1.2 eq) in anhydrous DCM (50 mL).

  • Stirring: Place the flask in the center of a magnetic stir plate and begin stirring at a consistent rate of 300 RPM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve tosyl chloride (1.1 eq) in anhydrous DCM (20 mL) and draw it into a syringe. Using a syringe pump, add the tosyl chloride solution to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 50 mL of 1 M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale for Choices:

  • Anhydrous Conditions: Tosyl chloride is sensitive to water, which would hydrolyze it and reduce the yield.

  • Syringe Pump Addition: Prevents localized high concentrations of the reactive tosyl chloride, minimizing side product formation.[5]

  • Consistent Stirring: Ensures the reaction mixture is homogeneous, promoting consistent reaction rates.[7]

  • Acid/Base Wash: The work-up procedure is designed to remove any unreacted dodecylamine and tosyl chloride.

Conclusion

The reproducibility of experiments involving 1-Dodecanamine, 4-methylbenzenesulfonate is not merely a matter of following a recipe. It is a function of understanding the compound's fundamental chemical properties—particularly its amphiphilicity and pH-dependent solubility—and implementing rigorous controls over all experimental parameters. By treating reagent characterization, solution preparation, and reaction conditions with meticulous attention to detail, researchers can build a self-validating system that ensures the reliability and integrity of their results. This guide provides the foundational principles and comparative data necessary to make informed decisions, troubleshoot variability, and ultimately, enhance the trustworthiness of scientific outcomes.

References

  • Tosyl group - Wikipedia. Wikipedia. [Link]

  • Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]

  • Reproducibility in Chemical Research. ResearchGate. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ChemRxiv. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. [Link]

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Nature. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Discuss the structure and reactivity of tosylates in organic chemistry molecules, considering their role as leaving groups. Proprep. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Effect of the Occurrence State of Dodecylamine on the Adsorption Behavior of Calcium Sulfate Dihydrate and Silica. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 1-Dodecanamine, 4-methylbenzenesulfonate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Dodecanamine, 4-methylbenzenesulfonate. As a Senior Application Scientist, this document is structured to provide not jus...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Dodecanamine, 4-methylbenzenesulfonate. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring the safety of laboratory personnel and adherence to environmental regulations. The information herein is synthesized from safety data for structurally related amine and tosylate compounds to establish a robust and cautious operational plan.

Immediate Safety Protocols & Hazard Assessment

Before handling or disposing of 1-Dodecanamine, 4-methylbenzenesulfonate, it is imperative to understand its potential hazards and to utilize appropriate safety measures. This compound is an amine salt, combining the properties of both a long-chain primary amine (1-Dodecanamine) and a benzenesulfonate derivative. Based on analogous compounds, it should be treated as a hazardous substance.

Core Principle: All handling, including preparation for disposal, should occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. The following are mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1][2]Protects against splashes and potential dust, which can cause serious eye irritation.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which may cause irritation or allergic reactions.[1][3][5][6]
Body Protection A lab coat.Provides a barrier against accidental spills on clothing and skin.[1]

Hazard Profile Summary:

Hazard TypeDescriptionPrecautionary Action
Skin Irritation Causes skin irritation.[1][3][7]Wash skin thoroughly after handling.[1] If irritation occurs, seek medical advice.[3][5]
Eye Irritation Causes serious eye irritation.[1][3][4]Rinse cautiously with water for several minutes if contact occurs.[1][5] Seek medical attention if irritation persists.[1][3][5]
Respiratory Irritation May cause respiratory irritation, especially if in powder form.[1][3]Avoid breathing dust.[1][3] Use only in a well-ventilated area or fume hood.[1]
Aquatic Hazard Potentially harmful or toxic to aquatic life with long-lasting effects.[1][8]Avoid release to the environment.[1][9] Do not dispose of down the drain.[2][5][9][10]
Core Disposal Principle: Hazardous Waste Management

Under no circumstances should 1-Dodecanamine, 4-methylbenzenesulfonate or materials contaminated with it be disposed of in standard trash or poured down the drain.[10][11] The primary and only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[1][2][10][11]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Final Disposal A Waste Generated: 1-Dodecanamine, 4-methylbenzenesulfonate B Segregate from other waste streams (e.g., solvents, acids) to prevent reaction A->B C Unused/Expired Chemical D Contaminated Solids (Gloves, Wipes, Tips) E Empty Original Container F Collect in a designated, compatible, and sealed hazardous waste container C->F D->F E->F G Properly Label Container: - Chemical Name - Hazard Symbols - Accumulation Start Date F->G H Store in designated satellite accumulation area G->H I Arrange for pickup by EHS or a licensed waste disposal service H->I

Caption: Workflow for the proper disposal of 1-Dodecanamine, 4-methylbenzenesulfonate.

Step-by-Step Disposal & Decontamination Procedures

Follow this workflow to ensure safe and compliant disposal of all waste streams associated with this chemical.

Step 1: Waste Segregation Do not mix waste containing 1-Dodecanamine, 4-methylbenzenesulfonate with other chemical waste streams unless explicitly approved by your EHS department.[11] Mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Containerize All Waste All materials that have come into contact with the chemical are considered hazardous waste.[1]

  • Unused Product: Collect any unused or waste product in a dedicated, compatible, and sealable hazardous waste container.[10][11] The original container is often the best choice if it is in good condition.[10]

  • Contaminated Labware: This includes gloves, absorbent pads, pipette tips, vials, and any other disposable materials.[1] These items must be collected in a designated hazardous waste container, clearly marked for solid waste.[1][11]

  • Empty Containers: An "empty" container that held this chemical must also be disposed of as hazardous waste.[10] Do not rinse the container into the sink. Seal the empty, unrinsed container and place it with other hazardous waste for collection.

Step 3: Labeling Properly label the hazardous waste container.[11] The label must include, at a minimum:

  • The full chemical name: "1-Dodecanamine, 4-methylbenzenesulfonate"

  • The words "Hazardous Waste"

  • A clear description of the associated hazards (e.g., "Skin/Eye Irritant," "Aquatic Hazard")

  • The date you first added waste to the container (accumulation start date)

Step 4: Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, away from general lab traffic, and ideally within secondary containment to manage any potential leaks.

Step 5: Arrange for Collection Contact your institution's EHS department to schedule a pickup for your hazardous waste.[10] Do not transport hazardous waste yourself.[10]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

1. Evacuate and Alert:

  • Alert personnel in the immediate area.

  • If the spill is large or you feel it is unsafe to manage, evacuate the area and contact your institution's emergency response team.

2. Don Appropriate PPE:

  • Before addressing the spill, ensure you are wearing the full PPE outlined in Section 1.[11]

3. Contain and Clean the Spill:

  • For Solid (Powder) Spills: Carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[2][11] Slightly moistening the material with a fine water mist can help prevent dust from becoming airborne.[11]

  • For Liquid Spills/Solutions: Contain the spill and then absorb it with an inert, non-combustible material such as vermiculite, sand, or earth.[5][11]

  • Once absorbed, scoop the material into a sealable, labeled container for disposal as hazardous waste.[11]

4. Decontaminate the Area:

  • Wash the spill area thoroughly with soap and water.

  • Collect all cleanup materials, including contaminated absorbents and wipes, and place them in the hazardous waste container.[11]

5. Final Disposal:

  • Dispose of all cleanup materials as hazardous waste according to the procedures in Section 3.[11]

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS department for site-specific requirements.

References

  • Essential Guide to the Safe Disposal of AMG-222 Tosylate - Benchchem. (n.d.).
  • Safety Data Sheet - CD-234. (n.d.).
  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide - Benchchem. (n.d.).
  • Strategies for the Safe Handling of Sulfonic Acid - Capital Resin Corporation. (2022, September 13).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, June 25).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 22).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Dodecylamine - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 15).
  • DODECYLAMINE CAS No 124-22-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).

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Handling

Personal protective equipment for handling 1-Dodecanamine, 4-methylbenzenesulfonate

Technical Safety & Operational Guide: 1-Dodecanamine, 4-methylbenzenesulfonate CAS: 10157-76-3 | Formula: C₁₉H₃₂O₃S | MW: 340.52 g/mol Synonyms: Dodecylammonium tosylate; Dodecyl p-toluenesulfonate[][2][3][4] Risk Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Guide: 1-Dodecanamine, 4-methylbenzenesulfonate

CAS: 10157-76-3 | Formula: C₁₉H₃₂O₃S | MW: 340.52 g/mol Synonyms: Dodecylammonium tosylate; Dodecyl p-toluenesulfonate[][2][3][4]

Risk Profile & Hazard Identification

Critical Operational Insight: The defining physical characteristic of this compound is its low melting point (28.5–31.5 °C) .[][4] In many active laboratory environments, this substance exists at the thermodynamic edge between solid and liquid.[4] It may appear as a sticky wax, a crystalline powder that melts upon contact with warm gloves, or a viscous oil.[4]

GHS Classification (Derived from Structural Moieties):

  • Health: Skin Irritant (Category 2) / Potential Corrosive (Category 1B due to Dodecylamine content).[][4] Severe Eye Irritant.

  • Physical: Combustible Liquid (H227) when molten.[][4]

  • Environmental: Acute/Chronic Aquatic Toxicity (Category 1) — Strict containment required.[][4]

Hazard DomainRisk DescriptionMechanism of Action
Thermal Instability Phase Change Risk: Melts at ~30°C. Handling as a solid can result in unexpected liquefaction, increasing spill spread and permeation rates through PPE.[][4]Thermodynamic transition near ambient temp.[4]
Dermal/Mucosal Irritation/Corrosion: The dodecylamine moiety is a membrane-disrupting surfactant.[][4] The tosylate counter-ion is acidic.[4]Surfactant-mediated protein denaturation and acid hydrolysis.[][4]
Inhalation Aerosol/Vapor: Low vapor pressure, but dust (if solid) or mist (if heated) causes severe respiratory tract irritation.[][4]Mucosal inflammation.[4]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for phase-changing surfactants.[][4] Follow this enhanced protocol.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Double-Gloving (Nitrile) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm)Permeation Defense: Molten surfactants permeate thin nitrile rapidly.[][4] The outer glove is sacrificial; change immediately upon contamination.[4] Latex is not recommended due to poor organic resistance.[][4]
Eye Protection Chemical Splash Goggles (Indirect Venting)Phase Uncertainty: Safety glasses fail against liquid splashes.[][4] Since the solid may liquefy unexpectedly, unvented or indirect-vent goggles prevent ocular seepage.[][4]
Respiratory N95 (Solid state) or P95 (Liquid/Oil state) Oil Resistance: If the substance is oily/waxy, "N" series filters degrade.[][4] Use "P" or "R" series if heating or generating mists.[4]
Body Defense Polyethylene-Coated Apron over Lab CoatWicking Prevention: Cotton lab coats absorb liquid surfactants, holding the irritant against the skin.[][4] An impervious apron blocks this transfer.[4]

Operational Handling Procedures

A. Storage & Preparation (The "Cold Chain" Approach)

To ensure consistent handling, force the material into a defined phase before use.[4]

  • Protocol: Store at 2–8 °C . This maintains the substance as a hard, crystalline solid, making it significantly easier to weigh and transfer than its waxy/liquid ambient state.[4]

  • Equilibration: Do not equilibrate to room temperature before weighing. Weigh cold to prevent sticking to spatulas.[4]

B. Weighing & Transfer Workflow

Use the "Cold-Weigh" technique to minimize residue.

  • Chill Tools: Place your spatula and weighing boat in the fridge/freezer for 10 minutes prior to use.

  • Rapid Transfer: Move the cold solid quickly to the tared vessel.

  • Solvent Rinse: Do not attempt to scrape the weighing boat clean.[4] Instead, rinse the boat with the reaction solvent (e.g., Methanol, DCM) to quantitatively transfer the residue.[4]

C. Solubilization
  • Solubility Profile: Soluble in alcohols (Methanol, Ethanol), Chloroform, and DCM.[4] Sparingly soluble in water.[4][5]

  • Dissolution: If the solid is waxy, gentle warming (40 °C) in the solvent will accelerate dissolution.[][4]

Visualization: Safe Handling Logic Flow

SafetyWorkflow Storage Storage (2-8°C) State: Hard Solid CheckTemp Check Lab Temp Storage->CheckTemp WeighingSolid Path A: Cold Handling (Recommended) CheckTemp->WeighingSolid Keep Cold (<20°C) WeighingLiquid Path B: Melt & Pipette (>32°C) CheckTemp->WeighingLiquid Intentional Melt Reaction Reaction Vessel (Solvent Rinse Transfer) WeighingSolid->Reaction Solid Transfer WeighingLiquid->Reaction Liquid Transfer Disposal Waste: Halogenated/Organic (Aquatic Tox) Reaction->Disposal Post-Exp

Figure 1: Decision logic for handling 1-Dodecanamine, 4-methylbenzenesulfonate based on its phase-transition temperature.

Emergency Response & Disposal

Spill Management (Phase-Dependent)
  • Scenario A: Solid Spill (Cold Material)

    • Action: Sweep gently using a brush and dustpan.[][4] Avoid generating dust.[4][6][7][8][9] Wipe surface with a methanol-dampened tissue.[][4]

  • Scenario B: Liquid/Waxy Spill (Warm Material) [][4]

    • Action: Do not use water initially (it will smear).[][4]

    • Step 1: Cover with dry absorbent (vermiculite or sand).[][4]

    • Step 2: Scoop into waste container.

    • Step 3: Clean the oily residue with Acetone or Ethanol, then wash with soap and water.[][4]

Disposal Protocol
  • Waste Stream: Organic Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).[][4]

  • Labeling: Must be tagged "Surfactant - Aquatic Toxin" .[][4] Do not pour down the drain; the dodecylamine component is highly toxic to aquatic life (H410).[4][9]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13583, Dodecylamine (Component Hazard Data).[][4] Retrieved from [Link][][4]

Sources

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